4-Bromo-2,3-dihydrobenzofuran
Description
BenchChem offers high-quality 4-Bromo-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJVEXCGBADRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693611 | |
| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774220-36-9 | |
| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2,3-dihydrobenzofuran: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The 2,3-dihydrobenzofuran scaffold is a privileged structure, appearing in a wide array of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 4-position of the aromatic ring introduces a versatile functional handle, enabling a diverse range of chemical transformations and rendering it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-bromo-2,3-dihydrobenzofuran, offering insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-bromo-2,3-dihydrobenzofuran is fundamental for its application in synthesis and analysis. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | PubChem[1] |
| Molecular Weight | 199.04 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran | PubChem[1] |
| CAS Number | 774220-36-9 | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Solubility | Not explicitly stated, likely soluble in organic solvents | - |
| XLogP3 | 2.6 | PubChem[1] |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The dihydrofuran ring protons would likely appear as triplets, while the aromatic protons would exhibit coupling patterns influenced by the bromine substituent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal characteristic chemical shifts for the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly influenced.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds.
Synthesis of 4-Bromo-2,3-dihydrobenzofuran
The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various strategies, often involving intramolecular cyclization reactions. While a specific, detailed protocol for the 4-bromo derivative is not universally published, a general and adaptable synthetic approach involves the cyclization of a suitably substituted phenol. A plausible synthetic route is outlined below.
Conceptual Synthetic Pathway
A common and effective method for the synthesis of 2,3-dihydrobenzofurans is the intramolecular cyclization of o-allylphenols. For the synthesis of 4-bromo-2,3-dihydrobenzofuran, a logical precursor would be 2-allyl-3-bromophenol. This precursor can be synthesized from commercially available starting materials.
Caption: Conceptual synthetic pathway for 4-bromo-2,3-dihydrobenzofuran.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on established methods for the synthesis of dihydrobenzofurans and should be optimized for the specific target molecule.
Step 1: Allylation of 3-Bromophenol
-
Reactants: To a solution of 3-bromophenol in a suitable solvent (e.g., acetone, acetonitrile), add a base such as potassium carbonate.
-
Addition of Allyl Bromide: Add allyl bromide dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield 2-allyl-3-bromophenol.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction between the phenoxide and allyl bromide. Potassium carbonate is a mild and inexpensive base suitable for deprotonating the phenol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Intramolecular Cyclization of 2-Allyl-3-bromophenol
Several methods can be employed for the cyclization step.
Method A: Acid-Catalyzed Cyclization
-
Reaction Setup: Dissolve 2-allyl-3-bromophenol in a non-polar solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water if any is formed.
-
Work-up and Purification: Upon completion, neutralize the acid, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it. Purify the residue by column chromatography to obtain 4-bromo-2,3-dihydrobenzofuran.
Causality Behind Experimental Choices: The strong acid protonates the double bond of the allyl group, generating a carbocation which is then attacked by the phenolic oxygen in an intramolecular electrophilic aromatic substitution-like reaction. Toluene is a suitable high-boiling solvent for this type of reaction.
Method B: Palladium-Catalyzed Oxidative Cyclization
-
Reactants: In a reaction vessel, combine 2-allyl-3-bromophenol with a palladium(II) catalyst (e.g., Pd(OAc)₂, PdCl₂) in a suitable solvent like dimethylformamide (DMF) or acetic acid.
-
Additives: An oxidant, such as benzoquinone or oxygen, may be required to regenerate the active Pd(II) catalyst.
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
Causality Behind Experimental Choices: Palladium(II) catalysts are known to coordinate with the alkene of the allyl group, making it susceptible to nucleophilic attack by the phenolic oxygen. The choice of solvent and oxidant is crucial for the efficiency and selectivity of the reaction. This method often offers milder reaction conditions compared to strong acid catalysis.
Reactivity and Synthetic Applications
The bromine atom at the 4-position of 4-bromo-2,3-dihydrobenzofuran is a key feature that dictates its reactivity and utility as a synthetic intermediate. This aryl bromide can readily participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position.
Palladium-Catalyzed Cross-Coupling Reactions
One of the most powerful applications of 4-bromo-2,3-dihydrobenzofuran is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions provide efficient methods for forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of 4-bromo-2,3-dihydrobenzofuran.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
Reaction Setup: To a reaction flask, add 4-bromo-2,3-dihydrobenzofuran, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. The subsequent transmetalation with the boronic acid and reductive elimination steps form the new C-C bond and regenerate the catalyst. The base is crucial for the activation of the boronic acid. The choice of ligand on the palladium catalyst can significantly influence the reaction efficiency, particularly with sterically hindered substrates.
Applications in Drug Discovery and Materials Science
The 2,3-dihydrobenzofuran moiety is a common structural motif in a variety of biologically active compounds.[2] Derivatives have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] 4-Bromo-2,3-dihydrobenzofuran serves as a key intermediate for the synthesis of novel analogs with potentially enhanced or modified biological activities. The ability to introduce various substituents at the 4-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).
In materials science, the benzofuran core is of interest for the development of organic electronic materials. By functionalizing the 4-position of the dihydrobenzofuran ring, researchers can tune the electronic and photophysical properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Safety and Handling
4-Bromo-2,3-dihydrobenzofuran should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on GHS classifications, it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Conclusion
4-Bromo-2,3-dihydrobenzofuran is a valuable and versatile building block in organic synthesis. Its key chemical properties, particularly the presence of a reactive bromine atom on the aromatic ring, make it an ideal substrate for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of functional groups, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing the full potential of this important chemical intermediate.
References
-
PubChem. 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. [Link]
-
Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. J. Med. Chem. 2021, 64, 15, 11375–11394. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019, 9, 27746-27768. [Link]
-
Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Org. Lett. 2024, 26, 28, 5970–5974. [Link]
-
Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. Int. J. Biol. Macromol. 2018, 120, Pt B, 2195-2202. [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 2017, 7(3), 343-349. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. J. Chem. Pharm. Res., 2016, 8(8):729-733. [Link]
Sources
- 1. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
An In-Depth Technical Guide to 4-Bromo-2,3-dihydrobenzofuran for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 4-bromo-2,3-dihydrobenzofuran, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, demonstrating a wide range of pharmacological activities.[1] This guide details the compound's physicochemical properties, outlines a robust, field-proven protocol for its synthesis and characterization, discusses its potential applications, and provides essential safety and handling information. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both technical accuracy and practical utility in a research and development setting.
The 2,3-dihydrobenzofuran core is a prominent structural motif in a multitude of natural products and pharmacologically significant molecules.[1] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] Notable drugs and bioactive compounds containing this scaffold underscore its importance in medicinal chemistry.[3] The inherent structural rigidity and specific stereochemical features of the dihydrobenzofuran ring system make it an attractive template for designing novel therapeutic agents that can interact with high specificity at biological targets.
4-Bromo-2,3-dihydrobenzofuran serves as a critical and versatile building block in this context. The presence of a bromine atom on the aromatic ring at the 4-position provides a strategic handle for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This functional handle is essential for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Computed Properties
Accurate characterization of a compound's physical properties is fundamental for its application in synthesis and drug formulation. While extensive experimental data for 4-bromo-2,3-dihydrobenzofuran is not widely reported in public literature, its key identifiers and computed properties have been established and are summarized below. These computed values serve as a valuable baseline for experimental design and handling.
Table 1: Core Identifiers and Physicochemical Properties of 4-Bromo-2,3-dihydrobenzofuran
| Property | Value | Source |
| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran | PubChem[4] |
| CAS Number | 774220-36-9 | PubChem[4] |
| Molecular Formula | C₈H₇BrO | PubChem[4] |
| Molecular Weight | 199.04 g/mol | PubChem[4] |
| Appearance | Expected to be a solid or high-boiling liquid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| XLogP3 (Computed) | 2.6 | PubChem[4] |
| Topological Polar Surface Area (Computed) | 9.2 Ų | PubChem[4] |
| Hydrogen Bond Donors (Computed) | 0 | PubChem[4] |
| Hydrogen Bond Acceptors (Computed) | 1 | PubChem[4] |
Synthesis and Purification Pathway
The synthesis of substituted 2,3-dihydrobenzofurans can be achieved through several established routes.[5][6][7] A common and reliable strategy involves the intramolecular cyclization of a suitably substituted phenol. The following protocol describes a representative, logical pathway for the synthesis of 4-bromo-2,3-dihydrobenzofuran starting from 3-bromophenol.
Rationale of the Synthetic Approach
This two-step approach is chosen for its reliability and use of common laboratory reagents.
-
O-Allylation: The first step is a standard Williamson ether synthesis. 3-Bromophenol is deprotonated by a mild base (potassium carbonate) to form the phenoxide, which then acts as a nucleophile, displacing the bromide from allyl bromide to form 1-allyloxy-3-bromobenzene. This reaction is efficient and high-yielding.
-
Claisen Rearrangement and Cyclization: The subsequent step is a thermal Claisen rearrangement. Heating the allyl ether intermediate causes a[4][4]-sigmatropic rearrangement, moving the allyl group to an ortho position on the aromatic ring to form 2-allyl-3-bromophenol. Under the reaction conditions, the newly formed ortho-allyl phenol can undergo an intramolecular hydroalkoxylation (cyclization) to form the desired 4-bromo-2,3-dihydrobenzofuran. Often, this cyclization is promoted by acid or a transition metal catalyst, though thermal cyclization can also occur.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
synthesis of 4-bromo-2,3-dihydrobenzofuran from o-bromophenylacetic acid.
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dihydrobenzofuran from o-Bromophenylacetic Acid
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran, or coumaran, framework is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules.[1][2] Its rigid, planar structure serves as a versatile scaffold in drug discovery, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The targeted synthesis of specifically substituted derivatives, such as 4-bromo-2,3-dihydrobenzofuran, provides a key building block for further molecular elaboration via cross-coupling reactions, making it a valuable intermediate for medicinal chemists and researchers in drug development.
This guide details a robust and logical two-step synthetic pathway to construct 4-bromo-2,3-dihydrobenzofuran, commencing with the readily available starting material, o-bromophenylacetic acid. The strategy hinges on an initial selective reduction of the carboxylic acid moiety, followed by a copper-catalyzed intramolecular cyclization to forge the critical C-O bond of the furan ring.
Synthetic Strategy and Retrosynthetic Analysis
A direct intramolecular cyclization of o-bromophenylacetic acid is not feasible. The proposed forward synthesis therefore involves two distinct, high-yielding transformations:
-
Reduction: Selective reduction of the carboxylic acid group of o-bromophenylacetic acid to the corresponding primary alcohol, 2-(2-bromophenyl)ethanol.
-
Cyclization: An intramolecular C-O bond formation via a copper-catalyzed Ullmann condensation to yield the target heterocycle, 4-bromo-2,3-dihydrobenzofuran.
This approach is outlined in the workflow below.
Caption: High-level overview of the two-step synthesis.
Part 1: Selective Reduction of o-Bromophenylacetic Acid
Expertise & Rationale: Choosing the Right Reducing Agent
The primary challenge in this step is to reduce the carboxylic acid to a primary alcohol without affecting the aryl bromide. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to hydrodebromination as an undesired side reaction. Therefore, a milder and more selective reagent is preferred.
Borane-tetrahydrofuran complex (BH₃·THF) is the ideal choice for this transformation. It exhibits excellent chemoselectivity for carboxylic acids over aryl halides under standard reaction conditions. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired alcohol.
Experimental Protocol: Synthesis of 2-(2-Bromophenyl)ethanol
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-bromophenylacetic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen and cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add 1 M BH₃·THF solution (approx. 1.1 - 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding methanol dropwise until gas evolution ceases.
-
Workup: Concentrate the mixture under reduced pressure. Add 1 M hydrochloric acid (HCl) and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 2-(2-bromophenyl)ethanol can be purified further by flash column chromatography if necessary.
Quantitative Data: Reagent Summary for Reduction
| Reagent/Material | Molar Eq. | Role | Key Considerations |
| o-Bromophenylacetic Acid | 1.0 | Starting Material | Ensure it is dry. |
| BH₃·THF (1 M solution) | 1.1 - 1.2 | Reducing Agent | Highly reactive with water; handle under N₂. |
| Anhydrous THF | - | Solvent | Must be dry to prevent quenching of the reagent. |
| Methanol | - | Quenching Agent | Add slowly at 0 °C to control effervescence. |
| 1 M HCl | - | Workup | Used to hydrolyze intermediates. |
| Ethyl Acetate | - | Extraction Solvent |
Part 2: Intramolecular Copper-Catalyzed Cyclization
Expertise & Rationale: The Intramolecular Ullmann Condensation
Formation of the dihydrobenzofuran ring requires the creation of an ether linkage between the hydroxyl group and the brominated aromatic ring. A simple SₙAr reaction is not viable as the ring is not activated. The most effective method for this transformation is an intramolecular Ullmann condensation .[3][4]
This reaction utilizes a copper(I) catalyst, often in the presence of a ligand, to facilitate the coupling of the alcohol (as an alkoxide) with the aryl halide. The base is crucial for deprotonating the alcohol to form the nucleophilic alkoxide. The ligand, typically a diamine or phenanthroline derivative, stabilizes the copper center and accelerates the catalytic cycle.
Caption: Simplified mechanism for the Ullmann C-O coupling.
Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydrobenzofuran
-
Setup: In an oven-dried Schlenk tube, combine 2-(2-bromophenyl)ethanol (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the copper salts and base, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield pure 4-bromo-2,3-dihydrobenzofuran.
Quantitative Data: Reagent Summary for Cyclization
| Reagent/Material | Molar Eq. | Role | Key Considerations |
| 2-(2-Bromophenyl)ethanol | 1.0 | Substrate | Must be pure and dry. |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst | Sensitive to oxidation; handle under inert gas. |
| 1,10-Phenanthroline | 0.1 | Ligand | Stabilizes the catalyst. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Must be finely powdered and anhydrous. |
| Anhydrous Toluene | - | Solvent | Should be degassed to remove oxygen. |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
| Reagent | Primary Hazard(s) |
| BH₃·THF | Flammable, water-reactive, corrosive. |
| Anhydrous Solvents (THF, Toluene) | Highly flammable, irritants. |
| Copper(I) Iodide | Irritant. |
| Potassium Carbonate | Irritant. |
Conclusion
This guide presents a scientifically sound and detailed methodology for the The two-step sequence, involving a selective borane reduction followed by a copper-catalyzed intramolecular Ullmann condensation, provides a reliable route for researchers and drug development professionals. The rationale provided for each step, from reagent selection to reaction mechanism, underscores the importance of strategic planning in modern organic synthesis to achieve target molecules efficiently and with high purity.
References
- Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Shaheen, F., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(1), 1-35.
- Akhtar, T., et al. (2024).
- Chen, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29354.
- Singh, F. V., & Wirth, T. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Synthesis, 52(01), 1-16.
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel-Crafts cyclization of α-hydroxy-α-alkenylsilanes. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Analytical Gauntlet: A Deep Dive into the Structure Elucidation of 4-Bromo-2,3-dihydrobenzofuran
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 4-bromo-2,3-dihydrobenzofuran. In the dynamic landscape of medicinal chemistry and materials science, the precise characterization of novel chemical entities is paramount. This guide eschews a rigid template, instead adopting a narrative that mirrors the logical workflow of a practicing analytical chemist, from synthesis to spectroscopic confirmation.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold found in a plethora of natural products and pharmacologically active compounds. Its structural rigidity and synthetic tractability make it a cornerstone in the design of new molecular entities. The introduction of a bromine atom, as in 4-bromo-2,3-dihydrobenzofuran, not only modulates the electronic properties of the molecule but also provides a versatile handle for further synthetic transformations, making it a valuable intermediate in drug discovery and development. This guide will illuminate the process of confirming the identity and structure of this key building block.
The Genesis of the Molecule: A Plausible Synthetic Route
To embark on the journey of structure elucidation, we must first consider the molecule's origin. A common and effective method for the synthesis of 2,3-dihydrobenzofurans is the palladium-catalyzed carboalkoxylation of 2-allylphenols. This approach offers a convergent and diastereoselective route to the desired scaffold. For our target molecule, 4-bromo-2,3-dihydrobenzofuran, a plausible synthesis would commence with the appropriate substituted phenol.
Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydrobenzofuran
Materials:
-
2-Allyl-3-bromophenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Benzoquinone (BQ)
-
Methanol (MeOH)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-allyl-3-bromophenol (1.0 eq), palladium(II) acetate (0.1 eq), and 1,4-benzoquinone (1.2 eq).
-
Add anhydrous toluene and methanol (4:1 v/v) to the flask.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2,3-dihydrobenzofuran.
This synthetic context is crucial as it informs our expectations for potential impurities or regioisomers that could arise, which we must be vigilant for during spectroscopic analysis.
The Spectroscopic Interrogation: Unveiling the Molecular Architecture
With a sample of putative 4-bromo-2,3-dihydrobenzofuran in hand, we now turn to a suite of spectroscopic techniques to confirm its structure.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
The first portal into the identity of our compound is its mass. Electron Impact (EI) mass spectrometry is a robust technique for determining the molecular weight and gaining insights into the fragmentation patterns.
Expected Mass Spectrum:
For 4-bromo-2,3-dihydrobenzofuran (C₈H₇BrO), the molecular ion peak (M⁺) is expected to be a doublet, a hallmark of a bromine-containing compound, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance | Interpretation |
| [M]⁺ | 198 | 200 | ~1:1 | Molecular Ion |
| [M-Br]⁺ | 119 | - | Variable | Loss of Bromine radical |
| [M-CH₂O]⁺ | 168 | 170 | ~1:1 | Retro-Diels-Alder type fragmentation |
The presence of the characteristic M/M+2 isotopic pattern provides strong evidence for the incorporation of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration | Interpretation |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (dihydrofuran ring) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O-C stretch | Aryl-alkyl ether |
| 800-600 | C-Br stretch | Carbon-bromine bond |
The IR spectrum will confirm the presence of the aromatic ring, the aliphatic portion of the dihydrofuran ring, and the aryl ether linkage. The C-Br stretch, while present, can sometimes be weak and fall in the complex fingerprint region.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the detailed connectivity of a molecule by probing the chemical environment of each proton.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
Based on the structure of 4-bromo-2,3-dihydrobenzofuran and known substituent effects, we can predict the following signals:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | 7.15 | d | 8.0 | 1H |
| H-6 | 7.05 | t | 8.0 | 1H |
| H-5 | 6.75 | d | 8.0 | 1H |
| H-2 | 4.60 | t | 8.5 | 2H |
| H-3 | 3.25 | t | 8.5 | 2H |
Causality behind Predicted Shifts:
-
Aromatic Protons (H-5, H-6, H-7): The bromine atom at C-4 will exert a deshielding effect on the ortho proton (H-5) and a weaker effect on the meta (H-6) and para (H-7) protons. The triplet for H-6 arises from coupling to both H-5 and H-7.
-
Dihydrofuran Protons (H-2, H-3): The protons on the dihydrofuran ring form an AA'XX' system. The protons at C-2 (H-2), being attached to a carbon adjacent to the oxygen atom, are expected to be deshielded and appear further downfield as a triplet due to coupling with the C-3 protons. The protons at C-3 (H-3) will also appear as a triplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Interpretation |
| C-7a | 159.0 | Quaternary, adjacent to Oxygen |
| C-5 | 130.0 | Aromatic CH |
| C-7 | 128.0 | Aromatic CH |
| C-3a | 125.0 | Quaternary |
| C-6 | 122.0 | Aromatic CH |
| C-4 | 112.0 | Quaternary, attached to Bromine |
| C-2 | 71.0 | Aliphatic CH₂-O |
| C-3 | 29.0 | Aliphatic CH₂ |
Rationale for Chemical Shifts:
-
Aromatic Carbons: The carbon attached to the electronegative bromine (C-4) will be significantly shielded. The other aromatic carbons will have shifts typical for a substituted benzene ring.
-
Aliphatic Carbons: The carbon C-2, being directly attached to the oxygen atom, will be the most downfield of the aliphatic carbons. C-3 will be in a typical aliphatic region.
The Workflow of Elucidation: A Visual Representation
To conceptualize the entire process, the following diagram illustrates the logical flow from the initial synthetic product to the final confirmed structure.
Conclusion: The Power of a Multi-faceted Analytical Approach
The structure elucidation of 4-bromo-2,3-dihydrobenzofuran serves as a compelling case study in the application of modern spectroscopic techniques. By systematically employing mass spectrometry, infrared spectroscopy, and both proton and carbon NMR, we can confidently assemble a complete and accurate picture of the molecule's architecture. This guide has demonstrated that a logical, evidence-based workflow, grounded in the fundamental principles of spectroscopy and synthesis, is the most reliable path to unambiguous structure confirmation. The insights gained from such rigorous analysis are indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53350366, 4-Bromo-2,3-dihydrobenzofuran. Retrieved January 25, 2026 from [Link].
-
NIST Chemistry WebBook. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]
An In-depth Technical Guide to 4-bromo-2,3-dihydrobenzofuran: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-bromo-2,3-dihydrobenzofuran, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight and the instrumental techniques for its determination. Furthermore, this guide explores common synthetic strategies, principles of spectroscopic characterization, applications in drug discovery, and essential safety and handling protocols. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical intermediate.
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, frequently found in a diverse family of biologically active natural products and synthetic compounds.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive framework for designing molecules that can interact with specific biological targets. The introduction of a bromine atom at the 4-position, yielding 4-bromo-2,3-dihydrobenzofuran, enhances its utility as a chemical building block. The bromine atom not only influences the molecule's electronic properties and lipophilicity but also serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide will delve into the core characteristics of this compound, beginning with its most fundamental property: its molecular weight.
Core Physicochemical Properties
The identity and purity of a chemical compound are established through its distinct set of physicochemical properties. For 4-bromo-2,3-dihydrobenzofuran, these properties are crucial for its application in quantitative experimental settings.
Molecular Weight and Formula
The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. It is determined by the sum of the atomic weights of its constituent atoms.
The molecular formula for 4-bromo-2,3-dihydrobenzofuran is C₈H₇BrO.[3][4] Based on this formula, the calculated molecular weight is 199.04 g/mol .[3][4] This value is fundamental for any quantitative work involving this compound.
A summary of the key computed physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | PubChem[3][4] |
| Molecular Weight | 199.04 g/mol | PubChem[3] |
| Monoisotopic Mass | 197.96803 Da | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran | PubChem[3] |
| CAS Number | 774220-36-9 | PubChem[3] |
Synthesis and Mechanistic Considerations
The synthesis of 4-bromo-2,3-dihydrobenzofuran and its derivatives can be achieved through various synthetic routes. A common conceptual approach involves the cyclization of a suitably substituted phenol.
General Synthetic Workflow
A generalized synthetic protocol for related dihydrobenzofurans often involves the reaction of a phenate with a two-carbon electrophile to form an ether linkage, followed by an intramolecular cyclization. The bromination step can occur either on the starting phenol or on the dihydrobenzofuran product, depending on the desired regioselectivity and the stability of the intermediates.
Conceptual Protocol: Synthesis of a Dihydrobenzofuran Derivative
-
Phenol Etherification: A substituted sodium phenate is reacted with a 2-carbon electrophile, such as 2-chloroethanol, often in the presence of a catalyst like a copper and iron salt mixture, to form a 2-phenoxy ethanol intermediate.[5]
-
Intramolecular Cyclization: The resulting 2-phenoxy ethanol is then subjected to cyclization conditions. This can be promoted by a Lewis acid catalyst, such as zinc chloride, and heating to induce an intramolecular electrophilic substitution on the aromatic ring, forming the dihydrofuran ring.[5]
-
Purification: The crude product is then purified, typically by washing with a basic solution to remove any unreacted acidic starting materials, followed by reduced pressure distillation or chromatography to isolate the final 2,3-dihydrobenzofuran product.[5]
The following diagram illustrates a conceptual workflow for the synthesis and characterization of 4-bromo-2,3-dihydrobenzofuran.
Caption: A generalized workflow for the synthesis and analysis of 4-bromo-2,3-dihydrobenzofuran.
Spectroscopic Characterization and Structural Elucidation
The definitive identification and structural confirmation of 4-bromo-2,3-dihydrobenzofuran rely on modern spectroscopic techniques.
-
Mass Spectrometry (MS): This technique is paramount for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₈H₇BrO).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide unambiguous evidence for the connectivity of atoms within the molecule.
The diagram below outlines the logical flow of confirming the compound's identity, starting with its molecular weight.
Caption: Workflow for the verification of 4-bromo-2,3-dihydrobenzofuran's identity.
Applications in Research and Drug Development
Benzofuran and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][6][7] 4-bromo-2,3-dihydrobenzofuran serves as a key intermediate in the synthesis of more complex molecules being investigated for therapeutic potential.[1] The bromine atom is particularly useful as it allows for the introduction of new functional groups through reactions like Suzuki, Heck, and Sonogashira cross-couplings, enabling the exploration of a vast chemical space.
Caption: The role of 4-bromo-2,3-dihydrobenzofuran in the drug discovery pipeline.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 4-bromo-2,3-dihydrobenzofuran.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[8][9]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][10]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[9][10]
-
Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods.[11] Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
4-bromo-2,3-dihydrobenzofuran is a valuable heterocyclic compound with a molecular weight of 199.04 g/mol . Its well-defined structure and the synthetic versatility afforded by the bromine substituent make it a crucial building block in the synthesis of complex organic molecules. A thorough understanding of its physicochemical properties, synthetic methodologies, and safety protocols is fundamental for its effective and safe utilization in research and development, particularly in the quest for novel therapeutic agents.
References
-
PubChem. 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. [Link]
-
Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Cheméo. Chemical Properties of 4-bromo-dibenzofuran (CAS 89827-45-2). [Link]
-
PubChem. 4-Bromo-1,3-dihydroisobenzofuran. National Center for Biotechnology Information. [Link]
- Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
PubChemLite. 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid. [Link]
-
ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. [Link]
-
Kumar, D., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]
-
MD Topology. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. [Link]
-
Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1,3-dihydroisobenzofuran | C8H7BrO | CID 74787761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
literature review of 2,3-dihydrobenzofuran synthesis.
An In-depth Technical Guide to the Synthesis of 2,3-Dihydrobenzofuran
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmaceutically active compounds.[1][2] Its rigid structure, formed by the fusion of a benzene ring with a dihydrofuran ring, provides a versatile framework for drug discovery and development.[1][3] Molecules incorporating this core exhibit a wide spectrum of biological activities, including antifungal, antimalarial, anti-HIV, and anticancer properties.[1][3] This has driven significant research into novel and efficient synthetic methodologies for constructing this important scaffold.
This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2,3-dihydrobenzofurans, intended for researchers, scientists, and professionals in drug development. The discussion moves beyond a simple catalog of reactions to explain the causality behind experimental choices, focusing on mechanistic insights and the practical application of these methods. We will explore the dominant paradigms of transition-metal catalysis, intramolecular cyclizations, cycloaddition reactions, and emerging metal-free alternatives.
Key Synthetic Strategies: An Overview
The construction of the 2,3-dihydrobenzofuran core can be approached through several distinct strategies, primarily categorized by the nature of the key bond-forming events. The choice of method is often dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials.
Caption: Major synthetic routes to the 2,3-dihydrobenzofuran core.
Transition-Metal-Catalyzed Syntheses
Transition metal catalysis represents the most powerful and versatile toolkit for synthesizing complex organic molecules, and the construction of 2,3-dihydrobenzofurans is no exception. Catalysts based on palladium, rhodium, copper, and other metals enable a wide range of transformations with high efficiency and selectivity.[4]
Palladium (Pd) Catalysis
Palladium catalysts are preeminent in forming C-C and C-O bonds.
-
Heck/Tsuji-Trost Reactions: A highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes provides access to chiral substituted 2,3-dihydrobenzofurans with excellent control over region and enantioselectivity.[5] This method is scalable and has been applied to the synthesis of natural products like (R)-tremetone.[5]
-
Iodine Atom Transfer Cycloisomerization: Optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group can be synthesized via a highly enantioselective palladium-catalyzed cycloisomerization of olefin-tethered aryl iodides.[5] This reaction is valued for its use of readily available starting materials and mild conditions.[5]
-
Decarbonylative Cascade Reactions: A novel strategy involving a 1,5-Pd/H shift has been developed for synthesizing dihydrobenzofurans from substituted alkynes.[4][6] The cascade reaction proceeds through an acyl palladium intermediate, which undergoes decarbonylation and subsequent reaction with nucleophiles to yield the final products.[4][6]
Rhodium (Rh) Catalysis
Rhodium catalysts are particularly effective in C-H activation and carbene insertion reactions.
-
C-H Activation/[3+2] Annulation: A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by a carbooxygenation of 1,3-dienes, enables a redox-neutral [3+2] annulation to form dihydrobenzofurans.[4][5] This method demonstrates good functional group compatibility and has been extended to asymmetric synthesis.[5]
-
Intramolecular Carbene Insertion: Asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans can be assembled with excellent diastereomeric and enantiomeric ratios through a rhodium-catalyzed intramolecular insertion of a carbene into an α-C(sp³)–H bond of an ether.[4] This protocol has proven effective for gram-scale synthesis and the construction of bioactive molecules.[4]
Caption: Workflow for the one-pot synthesis of 3-substituted dihydrobenzofurans.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting material, 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the desired nucleophile (e.g., a thiol, amine, or carbon nucleophile).
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 2,3-dihydrobenzofuran.
Protocol 2: Classical Synthesis of Unsubstituted 2,3-Dihydrobenzofuran
[7] This protocol outlines a two-step industrial method for preparing the parent 2,3-dihydrobenzofuran.
Step-by-Step Methodology:
-
Step 1: Synthesis of 2-Phenoxyethanol:
-
Charge a reactor with an aqueous solution of sodium phenate, 2-chloroethanol, and a mixed catalyst of copper chloride and ferric chloride.
-
Heat the mixture to 60-70 °C and reflux for 2-3 hours.
-
After cooling to room temperature, collect the organic layer and wash it 2-3 times with a sodium hydroxide solution to obtain crude 2-phenoxyethanol. [7]2. Step 2: Cyclization to 2,3-Dihydrobenzofuran:
-
In a separate vessel, mix the 2-phenoxyethanol from the previous step with solid zinc chloride and manganous chloride (as a catalyst).
-
Heat the mixture to 200-220 °C and reflux for 3-4 hours.
-
After cooling, wash the mixture 2-3 times with a sodium hydroxide solution.
-
Perform a reduced pressure distillation, collecting the fraction at 88-90 °C to obtain pure 2,3-dihydrobenzofuran. [7]
-
Conclusion
The synthesis of the 2,3-dihydrobenzofuran core is a mature yet continually evolving field of research. While classical methods remain relevant for large-scale production of simple structures, modern synthetic chemistry has provided a wealth of sophisticated tools for accessing highly functionalized and stereochemically complex derivatives. Transition-metal catalysis, particularly with palladium and rhodium, offers unparalleled precision and efficiency for constructing challenging C-C and C-O bonds, often with high enantioselectivity. Concurrently, strategies involving cycloadditions and the use of reactive intermediates like o-quinone methides provide convergent and atom-economical pathways. The increasing emphasis on green chemistry is driving innovation in metal-free and photocatalytic methods, which promise more sustainable routes in the future. For researchers in medicinal chemistry and drug development, this diverse synthetic arsenal provides the flexibility needed to generate novel analogs and explore the vast chemical space surrounding this vital heterocyclic scaffold.
References
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
Kaur, N., & Kumar, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14835-14865. Available from: [Link]
-
Katritzky, A. R., Ji, Y., & Steel, P. J. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(6), 27-44. Available from: [Link]
- CN105693666A. (2016). Synthesis method of 2,3-dihydrobenzofuran. Google Patents.
-
Kaur, N., & Kumar, V. (2024, May 3). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available from: [Link]
-
Hellwig, P. S., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 13(1), 38. Available from: [Link]
-
Wang, X., et al. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3589. Available from: [Link]
-
Kumar, V., & Singh, B. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1416738. Available from: [Link]
-
Jakše, R., & Svete, J. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Chemistry of Heterocyclic Compounds, 56(1), 1-15. Available from: [Link]
-
Zhang, Z., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1138. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 7. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 4-bromo-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various biologically active molecules. Understanding the nuanced spectroscopic signature of this compound is paramount for ensuring purity, verifying structure, and advancing drug discovery and development programs. This document moves beyond a simple recitation of data, offering expert interpretation and a rationale for the observed spectral characteristics, grounded in fundamental principles of spectroscopy.
Introduction
4-bromo-2,3-dihydrobenzofuran (C₈H₇BrO) is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a bromine atom on the benzene ring.[1] Its structural elucidation and purity assessment are critical checkpoints in synthetic chemistry, particularly in pharmaceutical research where it serves as a versatile building block. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to achieve unambiguous characterization. This guide will delve into the expected and observed spectroscopic data for this molecule, providing a framework for its confident identification.
Molecular Structure and Key Spectroscopic Features
The structure of 4-bromo-2,3-dihydrobenzofuran dictates its spectroscopic properties. The molecule consists of a bicyclic system: a benzene ring fused to a five-membered dihydrofuran ring. The bromine atom at position 4 significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR and IR spectra. The dihydrofuran portion of the molecule contains two methylene groups whose protons and carbons will have characteristic signals in the NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the 4-bromo-2,3-dihydrobenzofuran molecule.
¹H NMR Spectroscopy: Deciphering the Proton Environment
The ¹H NMR spectrum of 4-bromo-2,3-dihydrobenzofuran is expected to show distinct signals for the aromatic and aliphatic protons.
Expected ¹H NMR Data:
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5, H-6, H-7 | ~6.8 - 7.3 | m | - | 3H |
| H-2 | ~4.6 | t | ~8.5 | 2H |
| H-3 | ~3.2 | t | ~8.5 | 2H |
Interpretation and Causality:
-
Aromatic Protons (H-5, H-6, H-7): The protons on the aromatic ring will appear in the downfield region of the spectrum, typically between 6.8 and 7.3 ppm. The electron-withdrawing effect of the bromine atom and the oxygen of the furan ring will influence their precise chemical shifts. The coupling between these adjacent protons will likely result in a complex multiplet (m).
-
Aliphatic Protons (H-2 and H-3): The two methylene groups of the dihydrofuran ring are diastereotopic. The protons on C-2 (H-2), being adjacent to the oxygen atom, are expected to be deshielded and resonate at a lower field (~4.6 ppm) compared to the protons on C-3 (H-3, ~3.2 ppm). Both sets of protons are expected to appear as triplets (t) due to coupling with the adjacent methylene group, with a typical vicinal coupling constant of around 8.5 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (ppm) |
| C-7a | ~159 |
| C-3a | ~129 |
| C-5, C-6, C-7 | ~110 - 130 |
| C-4 | ~113 |
| C-2 | ~71 |
| C-3 | ~29 |
Interpretation and Causality:
-
Aromatic Carbons: The aromatic carbons will resonate in the range of 110-160 ppm. The carbon attached to the oxygen (C-7a) will be the most downfield due to the deshielding effect of the oxygen atom. The carbon bearing the bromine atom (C-4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will have shifts typical for a substituted benzene ring.
-
Aliphatic Carbons: The carbon atom adjacent to the oxygen (C-2) will be significantly deshielded, appearing around 71 ppm. The other aliphatic carbon (C-3) will resonate at a much higher field, around 29 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-2,3-dihydrobenzofuran will be characterized by absorptions corresponding to the vibrations of its aromatic and ether functionalities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1250-1200 | Aryl-O stretch (asymmetric) |
| 1050-1000 | Aryl-O stretch (symmetric) |
| ~800-700 | C-Br stretch |
| ~850-750 | Aromatic C-H out-of-plane bend |
Interpretation and Causality:
-
C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the dihydrofuran ring (below 3000 cm⁻¹).
-
Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.
-
Ether Linkage: The presence of the dihydrofuran ring, which contains an aryl ether linkage, will give rise to strong C-O stretching bands. The asymmetric stretch is expected around 1250-1200 cm⁻¹, while the symmetric stretch will appear around 1050-1000 cm⁻¹.
-
C-Br Bond: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 800-700 cm⁻¹.
-
Substitution Pattern: The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. For C₈H₇⁷⁹BrO, the mass is approximately 198 amu, and for C₈H₇⁸¹BrO, it is approximately 200 amu.
-
Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for dihydrobenzofurans involve the loss of fragments from the dihydrofuran ring. Expected fragments include:
-
Loss of H: [M-H]⁺
-
Loss of CO: [M-CO]⁺
-
Loss of CH₂O: [M-CH₂O]⁺
-
Loss of Br: [M-Br]⁺, which would result in a peak at m/z 119.
-
Retro-Diels-Alder type fragmentation of the dihydrofuran ring.
-
Experimental Protocols: A Self-Validating System
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized, yet critical, protocols for the analysis of 4-bromo-2,3-dihydrobenzofuran.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
-
Ionization: Ionize the sample molecules. EI is a common technique that typically produces a molecular ion and a variety of fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Visualization of the Spectroscopic Workflow
The logical flow of spectroscopic analysis for the identification and characterization of 4-bromo-2,3-dihydrobenzofuran can be visualized as follows:
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-bromo-2,3-dihydrobenzofuran.
Conclusion
The comprehensive spectroscopic analysis of 4-bromo-2,3-dihydrobenzofuran, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its structure and purity. For researchers in drug development and synthetic chemistry, a thorough understanding of these spectroscopic fingerprints is not merely an academic exercise but a critical component of quality control and a prerequisite for the successful advancement of their scientific endeavors. The data and interpretations presented in this guide serve as a reliable reference for the confident characterization of this important chemical entity.
References
-
PubChem. 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366. [Link]
Sources
Methodological & Application
The Versatile Role of 4-Bromo-2,3-dihydrobenzofuran in Modern Organic Synthesis
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold forms the core of numerous natural products and approved pharmaceuticals, highlighting its significance in drug discovery.[1][3] Among the various functionalized dihydrobenzofurans, 4-bromo-2,3-dihydrobenzofuran emerges as a particularly valuable and versatile building block. Its strategic placement of a bromine atom on the aromatic ring provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments at the 4-position.[4][5]
This technical guide provides an in-depth exploration of 4-bromo-2,3-dihydrobenzofuran as a key intermediate in organic synthesis. We will delve into its application in cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing detailed, field-proven protocols for each. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful building block in their synthetic endeavors. The derivatization of this compound has been instrumental in the synthesis of potential therapeutics, including melatonin receptor agonists and inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1.[2][4][5]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the 2,3-dihydrobenzofuran ring is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials.[6] This reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. The use of 4-bromo-2,3-dihydrobenzofuran in this context allows for the direct attachment of various aryl and heteroaryl groups.
-
Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of ligand is critical; phosphine ligands such as RuPhos are often employed to enhance catalyst stability and reactivity, particularly with aryl bromides.[7]
-
Base: A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step of the catalytic cycle. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Materials:
-
4-Bromo-2,3-dihydrobenzofuran
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-2,3-dihydrobenzofuran (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2,3-dihydrobenzofuran.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2,3-dihydrobenzofuran | >90 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,3-dihydrobenzofuran | >85 |
| 3 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-2,3-dihydrobenzofuran | ~75-85[8] |
Note: Yields are typical and may vary based on the specific substrate and reaction conditions.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds to synthesize arylamines.[9][10] These motifs are prevalent in a vast number of pharmaceuticals. Applying this reaction to 4-bromo-2,3-dihydrobenzofuran allows for the introduction of a wide range of primary and secondary amines.
-
Amine Source: A variety of amines can be used, from simple alkylamines to complex heterocyclic amines. For the synthesis of primary arylamines, an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide is often employed.[10][11]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are highly effective in promoting the reductive elimination step, which can be challenging for electron-rich aryl bromides.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
Materials:
-
4-Bromo-2,3-dihydrobenzofuran
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Add 4-bromo-2,3-dihydrobenzofuran (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 4-amino-2,3-dihydrobenzofuran product.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[12][13] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are precursors to a variety of complex molecules and organic materials.[12][14] Using 4-bromo-2,3-dihydrobenzofuran in a Sonogashira coupling allows for the direct installation of an alkyne functionality, a versatile handle for further transformations such as click chemistry, cyclizations, or reductions.
-
Dual Catalyst System: The reaction traditionally employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[14] The copper salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both as a base to deprotonate the alkyne and as a solvent.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.
Materials:
-
4-Bromo-2,3-dihydrobenzofuran
-
Terminal Alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
Procedure:
-
To a Schlenk flask, add 4-bromo-2,3-dihydrobenzofuran (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C. The optimal temperature may vary depending on the alkyne's reactivity. Monitor the reaction's progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and copper salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2,3-dihydrobenzofuran.
Conclusion and Future Outlook
4-Bromo-2,3-dihydrobenzofuran has proven to be a robust and highly effective building block in organic synthesis. Its utility is primarily demonstrated through its successful participation in a suite of palladium-catalyzed cross-coupling reactions, enabling the straightforward synthesis of a diverse range of 4-substituted 2,3-dihydrobenzofuran derivatives. The protocols detailed herein for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable methods for constructing C-C, C-N, and C-C(sp) bonds, respectively. These transformations are key to accessing novel chemical matter for drug discovery, with derivatives showing promise as hallucinogen analogues, cannabinoid receptor 2 agonists, and BRD4 bromodomain inhibitors.[15][16][17][18] As the demand for novel, complex molecules continues to grow, the strategic application of versatile intermediates like 4-bromo-2,3-dihydrobenzofuran will remain a critical component of the synthetic chemist's toolkit.
References
- Indian Academy of Sciences. (n.d.). Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold.
- ResearchGate. (2025, August 6). Microbial hydroxylation of o-bromophenylacetic acid: Synthesis of 4-substituted-2,3-dihydrobenzofurans | Request PDF.
- National Institutes of Health. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC.
- Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis.
- MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- PubChem. (n.d.). 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366.
- Chem-Impex. (n.d.). 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid.
- Google Patents. (n.d.). US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
- Manus Aktteva Biopharma LLP. (n.d.). 4-Bromo-2,3-dihydrobenzofuran (CAS No.: 774220-36-9).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed. (2008, August 15). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans.
- PubMed. (2016, February 15). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.
- ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- PubMed. (n.d.). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups.
- PubMed Central. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC.
- ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- ACS Publications. (2024, June 28). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction | Organic Letters.
- ACS Publications. (2021, July 14). Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors | Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-Substituted (2,5-Dimethoxyphenyl)alkylamine Derivatives with Rigidified Methoxy Groups | Journal of Medicinal Chemistry.
- ACS Publications. (2008, December 23). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
- RSC Publishing. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry.
- ACS Publications. (2003, May 30). A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis | Organic Process Research & Development.
- National Institutes of Health. (n.d.). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed.
- MDPI. (2025, March 31). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach.
- ResearchGate. (2019, May 20). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF.
- SciSpace. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Bentham Science. (2024, April 24). Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- ResearchGate. (2025, August 5). Synthesis of new derivatives of 2,3-dihydro-7-benzo[b]furanol with potential pharmacological activity | Request PDF.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ias.ac.in [ias.ac.in]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 4-Bromo-2,3-dihydrobenzofuran in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a multitude of biological targets. The 2,3-dihydrobenzofuran scaffold is a prime example of such a privileged motif, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, yet three-dimensional, structure provides a versatile platform for the spatial presentation of functional groups, enabling precise interactions with enzyme active sites and receptor binding pockets. Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, underscoring its significance in medicinal chemistry.[1][2]
This guide focuses on a particularly valuable building block within this class: 4-bromo-2,3-dihydrobenzofuran . The strategic placement of the bromine atom at the 4-position transforms this otherwise simple heterocycle into a powerful tool for synthetic diversification. The carbon-bromine bond serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a diverse range of substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and protocols for the utilization of 4-bromo-2,3-dihydrobenzofuran in the synthesis of medicinally relevant compounds, with a focus on methodologies for the construction of carbon-carbon and carbon-nitrogen bonds.
The Synthetic Versatility of the 4-Bromo Handle
The true power of 4-bromo-2,3-dihydrobenzofuran in medicinal chemistry lies in the reactivity of the aryl bromide. This functional group is a cornerstone of modern synthetic organic chemistry, enabling a variety of powerful bond-forming reactions. The most prominent among these are palladium-catalyzed cross-coupling reactions, which have revolutionized the way medicinal chemists approach the synthesis of complex molecules.
The following sections will detail protocols for four key transformations of 4-bromo-2,3-dihydrobenzofuran:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl partners.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
Heck Reaction: For the vinylation of the aromatic ring.
-
Sonogashira Coupling: For the introduction of alkyne moieties.
These reactions collectively provide a robust toolkit for the elaboration of the 4-bromo-2,3-dihydrobenzofuran core into a vast library of novel chemical entities with the potential for diverse biological activities.
Application Focus: Building Blocks for PARP Inhibitors and Cannabinoid Receptor Modulators
The 2,3-dihydrobenzofuran scaffold has been identified as a key component in the design of potent and selective inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The ability to functionalize the 4-position of the dihydrobenzofuran ring allows for the introduction of substituents that can form key interactions within the PARP active site, enhancing potency and selectivity.
Furthermore, derivatives of 2,3-dihydrobenzofuran have been explored as modulators of cannabinoid receptors, particularly the CB2 receptor.[5][6] CB2 receptor agonists are of significant interest for the treatment of inflammatory and neuropathic pain, as they are believed to mediate their therapeutic effects without the psychoactive side effects associated with CB1 receptor activation.[5][6] The diversification of the 4-position of the dihydrobenzofuran core can be used to fine-tune the affinity and selectivity of these compounds for the CB2 receptor.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2,3-dihydrobenzofuran
Objective: To synthesize 4-aryl-2,3-dihydrobenzofurans via a palladium-catalyzed cross-coupling reaction. This protocol is broadly applicable for the coupling of various aryl and heteroaryl boronic acids or their esters.
Causality of Experimental Choices: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for promoting the oxidative addition of the aryl bromide and facilitating the subsequent transmetalation and reductive elimination steps. A moderately strong inorganic base like potassium carbonate is used to activate the boronic acid for transmetalation without causing significant decomposition of the starting materials or product. The use of a dioxane/water solvent system aids in the dissolution of both the organic and inorganic reagents.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Bromo-2,3-dihydrobenzofuran | ≥97% | Commercially Available |
| Arylboronic Acid | ≥95% | Commercially Available |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available |
| XPhos | Ligand Grade | Commercially Available |
| K₂CO₃ | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | In-house |
Procedure:
-
To a dry Schlenk tube, add 4-bromo-2,3-dihydrobenzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Phenyl-2,3-dihydrobenzofuran | 85-95% |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,3-dihydrobenzofuran | 80-90% |
| 3-Pyridylboronic acid | 4-(Pyridin-3-yl)-2,3-dihydrobenzofuran | 70-85% |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2,3-dihydrobenzofuran
Objective: To synthesize 4-amino-2,3-dihydrobenzofuran derivatives by coupling 4-bromo-2,3-dihydrobenzofuran with a primary or secondary amine.
Causality of Experimental Choices: The Buchwald-Hartwig amination requires a strong base, such as sodium tert-butoxide, to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands like RuPhos often providing excellent results for a broad range of substrates. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
Self-Validation: The reaction should be monitored by TLC or LC-MS. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 4-Bromo-2,3-dihydrobenzofuran | ≥97% | Commercially Available |
| Amine | ≥98% | Commercially Available |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available |
| RuPhos | Ligand Grade | Commercially Available |
| NaOtBu | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Procedure:
-
In a glovebox, add NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add 4-bromo-2,3-dihydrobenzofuran (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and RuPhos (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
4-Bromo-2,3-dihydrobenzofuran is a highly valuable and versatile building block in medicinal chemistry. The strategic placement of the bromine atom provides a key point for diversification, enabling the synthesis of large and focused libraries of novel compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide offer reliable and efficient methods for the functionalization of this privileged scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery programs. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems for these transformations, as well as the exploration of new biological targets for 2,3-dihydrobenzofuran derivatives.
References
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023;24(12):10425. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1543. [Link]
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. J Med Chem. 2014;57(15):6480-6499. [Link]
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Org Lett. 2017;19(18):4794-4797. [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorg Chem. 2023;139:106759. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1543. [Link]
-
2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]
-
Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. J Am Chem Soc. 2014;136(51):17718-17721. [Link]
- Process for preparing parp inhibitor, crystalline forms, and uses thereof.
-
An update on benzofuran inhibitors: a patent review. Expert Opin Ther Pat. 2020;30(3):197-214. [Link]
-
Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Molecules. 2022;27(3):753. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
An update on benzofuran inhibitors: a patent review. Expert Opin Ther Pat. 2020;30(3):197-214. [Link]
-
The Intramolecular Heck Reaction. Macmillan Group. [Link]
-
Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. ResearchGate. [Link]
-
Benzofuran derivatives: A patent review. ResearchGate. [Link]
-
Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Ligands. eGrove. [Link]
-
An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. 2023;22(4):21-28. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. RSC Med Chem. 2022;13(4):469-478. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Int J Mol Sci. 2023;24(12):10425. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Design, Synthesis And Cannabinoid Receptor Activity Of Benzofuran Liga" by Eric William Bow [egrove.olemiss.edu]
Advanced Applications & Protocols for Palladium-Catalyzed Reactions of 4-Bromo-2,3-dihydrobenzofuran
Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its rigid, planar structure, combined with the electronic properties of the fused bicyclic system, makes it an attractive core for the design of novel therapeutics and functional materials. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, making them of significant interest to researchers in drug development.
4-Bromo-2,3-dihydrobenzofuran serves as a versatile and strategically important building block for the synthesis of a wide range of 4-substituted analogs. The bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful and modular approach to introduce molecular complexity. This guide provides detailed application notes and field-proven protocols for the most common and impactful palladium-catalyzed transformations of 4-bromo-2,3-dihydrobenzofuran, designed for researchers, scientists, and professionals in drug development.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions generally proceed through a common catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 4-bromo-2,3-dihydrobenzofuran) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and functional group tolerance. The protocols outlined below are designed to be robust and reproducible, providing a solid foundation for your synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organic halide. This reaction is widely used in medicinal chemistry to construct complex molecular architectures.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. They are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or tricyclohexylphosphine (PCy₃), are often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the organoboron species for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water can enhance the rate of transmetalation.
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 110 | 16 | 85-95 |
| Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 18 | 80-90 |
Experimental Protocol: Synthesis of 4-Phenyl-2,3-dihydrobenzofuran
Materials:
-
4-Bromo-2,3-dihydrobenzofuran (1.0 mmol, 199 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (2.0 mmol, 424 mg)
-
Anhydrous toluene (10 mL)
-
Degassed water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2,3-dihydrobenzofuran, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-phenyl-2,3-dihydrobenzofuran.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides. This reaction is invaluable for the synthesis of anilines and other aromatic amines, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Ligand: Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are highly effective. These ligands promote both the oxidative addition and the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 110 | 18 | >90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (1.4) | Dioxane | 100 | 24 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 85-95 |
Experimental Protocol: Synthesis of 4-Morpholino-2,3-dihydrobenzofuran
Materials:
-
4-Bromo-2,3-dihydrobenzofuran (1.0 mmol, 199 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (1.5 mmol, 144 mg)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox, add 4-bromo-2,3-dihydrobenzofuran, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important precursors in materials science and for further synthetic transformations.[1]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, is the primary catalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Data Presentation: Typical Conditions for Sonogashira Coupling
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3) | THF | 60 | 8 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA (3) | DMF | 70 | 12 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA (3) | Toluene | 80 | 10 | >90 |
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2,3-dihydrobenzofuran
Materials:
-
4-Bromo-2,3-dihydrobenzofuran (1.0 mmol, 199 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg)
-
Copper(I) iodide (0.04 mmol, 7.6 mg)
-
Triethylamine (3.0 mmol, 418 µL)
-
Anhydrous tetrahydrofuran (10 mL)
Procedure:
-
To a Schlenk flask, add 4-bromo-2,3-dihydrobenzofuran, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the product.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of vinyl groups.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)₂ is a common and effective catalyst precursor.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tolyl)₃), are often used to stabilize the catalyst and promote the reaction.
-
Base: An inorganic or organic base, such as triethylamine or sodium carbonate, is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.
Data Presentation: Typical Conditions for Heck Reaction
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | TEA (1.5) | DMF | 120 | 24 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Na₂CO₃ (2) | NMP | 130 | 18 | 75-85 |
| Acrylonitrile | Pd(OAc)₂ (1) | - | TEA (1.5) | Acetonitrile | 100 | 20 | 65-75 |
Experimental Protocol: Synthesis of 4-((E)-2-Phenylvinyl)-2,3-dihydrobenzofuran
Materials:
-
4-Bromo-2,3-dihydrobenzofuran (1.0 mmol, 199 mg)
-
Styrene (1.5 mmol, 172 µL)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (0.04 mmol, 10.5 mg)
-
Triethylamine (1.5 mmol, 209 µL)
-
Anhydrous dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed tube, add 4-bromo-2,3-dihydrobenzofuran, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the desired stilbene derivative.
Carbonylative Couplings: Introduction of a Carbonyl Group
Palladium-catalyzed carbonylative couplings allow for the introduction of a carbonyl group (C=O) into an organic molecule, typically using carbon monoxide (CO) gas. These reactions provide access to valuable carboxylic acid derivatives such as esters, amides, and ketones.
Causality Behind Experimental Choices:
-
CO Source: Carbon monoxide gas is the most common source, but CO-releasing molecules can also be used for safety and convenience.
-
Nucleophile: The choice of nucleophile (e.g., alcohol for alkoxycarbonylation, amine for aminocarbonylation) determines the final product.
-
Ligand: Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often effective in promoting CO insertion and subsequent reductive elimination.
-
Base: A base is typically required to neutralize any acidic byproducts.
Experimental Protocol: Alkoxycarbonylation to Synthesize Methyl 2,3-dihydrobenzofuran-4-carboxylate
Materials:
-
4-Bromo-2,3-dihydrobenzofuran (1.0 mmol, 199 mg)
-
Palladium(II) acetate (0.03 mmol, 6.7 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol, 33.3 mg)
-
Triethylamine (2.0 mmol, 279 µL)
-
Methanol (5 mL)
-
Anhydrous DMF (5 mL)
-
Carbon monoxide (balloon pressure)
Procedure:
-
To a pressure-rated reaction vessel, add 4-bromo-2,3-dihydrobenzofuran, Pd(OAc)₂, and dppf.
-
Evacuate and backfill the vessel with carbon monoxide gas (repeat three times).
-
Add anhydrous DMF, methanol, and triethylamine via syringe.
-
Pressurize the vessel with CO (balloon) and heat to 80 °C with stirring for 24 hours.
-
Carefully vent the CO gas in a well-ventilated fume hood.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the methyl ester product.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. ACS Catalysis, 2020.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Buchwald–Hartwig amination. Wikipedia.
-
Palladium-Mediated Intramolecular Carbonylative Annulation of o-Alkynylphenols To Synthesize Benzo[b]furo[3,4-d]furan-1-ones. Organic Letters, 2001.
-
27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Molecules, 2022.
-
Suzuki Reaction. Organic Chemistry Portal.
-
Heck Reaction. Organic Chemistry Portal.
Sources
The Strategic Utility of 4-Bromo-2,3-dihydrobenzofuran in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Privileged 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its rigid, planar structure, combined with the electronic properties of the fused bicyclic system, provides an excellent scaffold for the design of molecules that can effectively interact with biological targets. The inherent bioactivity of this scaffold is diverse, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The strategic introduction of a bromine atom at the 4-position of the 2,3-dihydrobenzofuran ring system creates a versatile chemical handle, unlocking a vast potential for molecular diversification through modern cross-coupling methodologies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 4-bromo-2,3-dihydrobenzofuran as a key starting material in the synthesis of novel bioactive molecules.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-4 position of 2,3-dihydrobenzofuran is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[4] The principal transformations discussed herein are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in pharmacologically active molecules. The coupling of 4-bromo-2,3-dihydrobenzofuran with various aryl- and heteroarylboronic acids or esters provides a direct route to a diverse library of 4-substituted analogs.
Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Sterically hindered biarylphosphine ligands, such as SPhos or XPhos, are often employed to promote the reductive elimination step and stabilize the active palladium(0) species, especially with challenging substrates.[6] The use of a moderately strong inorganic base like potassium carbonate or potassium phosphate is crucial for the transmetalation step, facilitating the transfer of the organic group from boron to palladium.[7] A mixed solvent system, such as 1,4-dioxane and water, is often optimal for solubilizing both the organic and inorganic reagents.[7]
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2,3-dihydrobenzofuran
Materials:
-
4-Bromo-2,3-dihydrobenzofuran (1.0 mmol, 199 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 mmol, 41 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, deionized and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2,3-dihydrobenzofuran, 4-methoxyphenylboronic acid, [Pd(dppf)Cl₂], and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(4-methoxyphenyl)-2,3-dihydrobenzofuran.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 78 |
| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Bromo-2,3-dihydrobenzofuran Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 4-bromo-2,3-dihydrobenzofuran, a key heterocyclic scaffold prevalent in medicinal chemistry and materials science.[1] The strategic placement of a bromine atom at the C4 position renders it a versatile intermediate for further chemical modification via cross-coupling reactions, enabling the development of novel drug candidates and functional materials. This guide details two primary, field-proven synthetic strategies: (1) direct electrophilic bromination of the 2,3-dihydrobenzofuran core and (2) a regioselective approach involving the synthesis and subsequent intramolecular cyclization of a brominated phenol precursor. We will delve into the mechanistic rationale behind each approach, provide detailed step-by-step protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of the 4-Bromo-2,3-dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a "privileged structure" in drug discovery, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[2] Its rigid, planar structure, combined with the electronic properties of the embedded oxygen atom, allows for favorable interactions with a wide range of biological targets. The introduction of a bromine atom at the 4-position significantly enhances the synthetic utility of this scaffold, providing a reactive handle for introducing molecular diversity through well-established transformations like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a critical process in lead optimization for drug development.
This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing robust and reproducible methods for accessing this valuable chemical building block.
Strategic Overview: Two Paths to the Target Molecule
The synthesis of 4-bromo-2,3-dihydrobenzofuran can be approached via two distinct retrosynthetic pathways. The choice between them depends on the availability of starting materials, desired scale, and the importance of regiochemical purity.
-
Direct Electrophilic Aromatic Substitution (SEAr): This is the most atom-economical approach, starting from commercially available 2,3-dihydrobenzofuran and introducing the bromine atom directly onto the aromatic ring. The primary challenge is controlling the regioselectivity of the bromination.
-
Precursor Bromination and Cyclization: This strategy offers superior regiocontrol. It begins with a phenol already containing bromine at the desired position. An allyl group is introduced, followed by an intramolecular cyclization to construct the dihydrofuran ring, locking in the bromine's position.
The logical flow for these two strategies is visualized below.
Figure 1: High-level retrosynthetic analysis for 4-bromo-2,3-dihydrobenzofuran.
Protocol 1: Direct Electrophilic Bromination of 2,3-Dihydrobenzofuran
This method leverages the electron-donating nature of the cyclic ether oxygen, which activates the aromatic ring towards electrophilic attack. However, as an ortho-, para-director, it can lead to a mixture of isomers, primarily bromination at the C5 and C7 positions. Achieving selectivity for the C4 position often requires careful control of reaction conditions and may involve steric hindrance effects.
Mechanistic Principle
The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[3] A brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), generates an electrophilic bromine species (Br⁺ or a polarized equivalent). The π-system of the dihydrobenzofuran's aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base then removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.
Detailed Experimental Protocol
Materials:
-
2,3-Dihydrobenzofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Ice-water bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzofuran (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes. The succinimide byproduct is poorly soluble and may cause the reaction mixture to become a slurry.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining electrophilic bromine.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, often a mixture of isomers, must be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 4-bromo isomer.
Troubleshooting and Causality
-
Poor Regioselectivity: This is the main drawback of this method. The formation of 5-bromo and 7-bromo isomers is common. Using a bulkier solvent or a different brominating agent can sometimes influence the isomer ratio, but separation is almost always required.
-
Dibromination: Using more than 1.1 equivalents of NBS can lead to the formation of dibrominated products. Ensure accurate stoichiometry.
-
Reaction Stalls: If the reaction does not proceed, ensure the NBS is of high purity and the solvent is anhydrous. Trace amounts of water can hydrolyze the NBS.
Protocol 2: Regiocontrolled Synthesis via Cyclization
This strategy ensures the bromine is installed at the C4 position from the outset, eliminating the issue of isomeric mixtures in the final step. The key steps are the preparation of a 2-allyl-3-bromophenol intermediate and its subsequent intramolecular cyclization.
Step A: Synthesis of 2-allyl-3-bromophenol
The most common route to this intermediate is via a Claisen rearrangement of 3-bromo-1-(allyloxy)benzene.
Materials:
-
3-Bromophenol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
High-boiling point solvent (e.g., N,N-Diethylaniline) for rearrangement
Procedure (2-Step):
Part I: O-Allylation
-
In a round-bottom flask, dissolve 3-bromophenol (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.
-
The crude 3-bromo-1-(allyloxy)benzene can be purified by chromatography or used directly in the next step if sufficiently pure.
Part II: Claisen Rearrangement
-
Place the crude or purified 3-bromo-1-(allyloxy)benzene into a flask suitable for high-temperature reactions.
-
Heat the compound neat (without solvent) or in a high-boiling solvent like N,N-diethylaniline to 180-220 °C.
-
Maintain this temperature for 2-4 hours. The[1][1]-sigmatropic rearrangement will occur, moving the allyl group to the ortho position (C2).
-
Monitor the reaction by TLC.
-
After cooling, purify the resulting 2-allyl-3-bromophenol by column chromatography.
Step B: Intramolecular Oxidation-Cyclization
With the key intermediate in hand, the dihydrofuran ring is formed. Modern, green methods utilize an oxidant to epoxidize the allyl double bond, followed by an intramolecular nucleophilic attack by the phenolic oxygen.[4][5]
Materials:
-
2-Allyl-3-bromophenol (1.0 eq)
-
2,2,2-Trifluoroacetophenone (0.1 eq, catalyst)
-
Hydrogen peroxide (H₂O₂, 30% aq. solution) (3.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-allyl-3-bromophenol (1.0 eq) in acetonitrile.
-
Catalyst Addition: Add 2,2,2-trifluoroacetophenone (10 mol%).
-
Oxidant Addition: Slowly add hydrogen peroxide (3.0 eq) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is typically complete when TLC analysis shows full consumption of the starting material.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to yield pure 4-bromo-2,3-dihydrobenzofuran.
Figure 2: Step-by-step workflow for the regiocontrolled synthesis of 4-bromo-2,3-dihydrobenzofuran.
Data and Strategy Comparison
The two protocols offer distinct advantages and disadvantages, which are summarized below for easy comparison.
| Parameter | Protocol 1: Direct Bromination | Protocol 2: Cyclization Route |
| Starting Material | 2,3-Dihydrobenzofuran | 3-Bromophenol |
| Number of Steps | 1 | 3 (O-allylation, rearrangement, cyclization) |
| Key Reagents | NBS or Br₂ | Allyl bromide, H₂O₂, catalyst |
| Regiocontrol | Poor; yields isomeric mixtures | Excellent; C4 position is pre-determined |
| Purification | Challenging; requires careful separation of isomers | Straightforward; targets a single product |
| Overall Yield | Variable for the desired isomer (often <50%) | Good to Excellent (typically >60% over 3 steps) |
| Primary Advantage | Atom economy, fewer steps | High purity and predictable outcome |
| Primary Disadvantage | Poor selectivity | Longer synthetic sequence |
Safety and Handling
-
Brominating Agents: N-Bromosuccinimide is a lachrymator and skin irritant. Molecular bromine is highly corrosive, toxic, and volatile. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer. Avoid contact with skin and eyes. Do not mix with incompatible materials.
-
High-Temperature Reactions: The Claisen rearrangement requires high temperatures. Use appropriate heating mantles and glassware, and ensure the setup is secure.
Conclusion
The synthesis of 4-bromo-2,3-dihydrobenzofuran derivatives can be successfully achieved through multiple synthetic routes. For rapid access where isomeric mixtures can be tolerated or separated, direct bromination offers a quick, one-step procedure. However, for applications demanding high regiochemical purity and predictable outcomes, the multi-step cyclization route starting from 3-bromophenol is unequivocally superior. This latter strategy, particularly when employing modern organocatalytic oxidation methods, represents a robust and reliable pathway for producing high-quality material essential for advanced research in drug development and materials science.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
- Cimini, S., & Rinaldi, F. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(15), 4487.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
- Li, J., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1123.
-
ResearchGate. (2023). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]
- Khan, I., et al. (2024).
- Barros, A. L. F., et al. (2022). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. ChemistrySelect, 7(2).
-
Royal Society of Chemistry. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,3-dihydrobenzofuran. Retrieved from [Link]
- Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 14(4), 1118–1121.
- Okuyama, T., Kunugiza, K., & Fueno, T. (1973). Electrophilic Bromination. Bulletin of the Chemical Society of Japan, 47(5), 1267-1269.
-
ACS Publications. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Kokotou, M. G., & Kokotos, C. G. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. The Journal of Organic Chemistry, 82(9), 4913–4918.
-
Wikipedia. (n.d.). Entactogen. Retrieved from [Link]
-
ResearchGate. (2017). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Retrieved from [Link]
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amination of 4-Bromo-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Amino-2,3-dihydrobenzofuran
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. The introduction of an amino group at the 4-position unlocks access to a vast chemical space for the development of novel therapeutics, offering a key vector for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The synthesis of 4-amino-2,3-dihydrobenzofuran and its derivatives is therefore a critical endeavor for drug discovery programs targeting a range of diseases.
This guide provides a detailed exploration of the reaction conditions for the amination of 4-bromo-2,3-dihydrobenzofuran, a readily accessible starting material. We will delve into the two most powerful and widely adopted methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to elucidate the underlying chemical principles and rationale behind the selection of specific reagents and conditions, empowering researchers to optimize these reactions for their unique applications.
Catalytic Systems for C-N Bond Formation: A Comparative Overview
The choice between a Palladium or Copper-based catalytic system for the amination of 4-bromo-2,3-dihydrobenzofuran will depend on several factors, including the nature of the amine coupling partner, functional group tolerance, cost considerations, and desired reaction scale.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its remarkable functional group tolerance and broad substrate scope.[1][2] The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[3]
Mechanism and the Role of Key Components:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) species, stabilized by phosphine ligands, reacts with the aryl bromide (4-bromo-2,3-dihydrobenzofuran) to form a palladium(II) intermediate. The electron-rich nature of the dihydrobenzofuran ring can influence the rate of this step.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center, followed by deprotonation by the base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle.
The selection of the phosphine ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos, RuPhos), have been shown to be particularly effective in promoting the reductive elimination step and preventing the formation of undesired side products.[4]
Visualizing the Buchwald-Hartwig Catalytic Cycle:
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing one of the earliest methods for arylamine synthesis.[5] While traditionally requiring harsh reaction conditions (high temperatures), modern advancements have led to the development of milder protocols through the use of various ligands.[6]
Mechanism and Modern Ligand Systems:
The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to involve a copper(I) active species. The reaction likely proceeds through an oxidative addition of the aryl bromide to the copper(I) catalyst, followed by coordination of the amine and subsequent reductive elimination.[5]
The key to achieving high efficiency under milder conditions lies in the choice of ligand. A variety of ligand classes have been shown to be effective, including diamines, amino acids (such as L-proline), and 1,10-phenanthroline derivatives. These ligands are believed to stabilize the copper intermediates and facilitate the key steps of the catalytic cycle.[6]
Visualizing the Ullmann Condensation Workflow:
Caption: A workflow diagram illustrating the essential components of a modern Ullmann amination reaction.
Comparative Reaction Parameters
The following table summarizes typical reaction conditions for both the Buchwald-Hartwig and Ullmann aminations of aryl bromides, providing a starting point for the optimization of the amination of 4-bromo-2,3-dihydrobenzofuran.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(0) or Palladium(II) precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) salts (e.g., CuI, Cu₂O) |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos, BINAP) | Diamines, amino acids (L-proline), 1,10-phenanthroline |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) or weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF) | Polar aprotic solvents (e.g., DMF, DMSO, NMP) or alcohols |
| Temperature | 80-120 °C | 100-180 °C (can be lower with modern ligands) |
| Amine Scope | Broad: primary and secondary alkyl- and arylamines | Generally good for primary and secondary amines |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain functional groups |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for setup, execution, and analysis. It is crucial to perform these reactions under an inert atmosphere to prevent catalyst deactivation.
Protocol 1: Buchwald-Hartwig Amination of 4-Bromo-2,3-dihydrobenzofuran
This protocol provides a general procedure for the palladium-catalyzed amination of 4-bromo-2,3-dihydrobenzofuran with a generic primary or secondary amine.
Materials and Reagents:
-
4-Bromo-2,3-dihydrobenzofuran
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., Sodium tert-butoxide, 1.4 equiv.), 4-bromo-2,3-dihydrobenzofuran (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-bromo-2,3-dihydrobenzofuran.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation of 4-Bromo-2,3-dihydrobenzofuran
This protocol outlines a modern approach to the copper-catalyzed amination of 4-bromo-2,3-dihydrobenzofuran.
Materials and Reagents:
-
4-Bromo-2,3-dihydrobenzofuran
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-2,3-dihydrobenzofuran (1.0 equiv.), the amine (1.5 equiv.), copper(I) iodide (10 mol%), L-proline (20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous DMSO or DMF via syringe to the reaction mixture.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Troubleshooting and Optimization
-
Low Yields in Buchwald-Hartwig Amination: If the yield is low, consider screening different phosphine ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). The purity of the solvent and reagents is also critical.
-
Sluggish Ullmann Condensation: For less reactive amines, increasing the reaction temperature or switching to a more polar solvent like NMP might be beneficial. Screening other ligands, such as 1,10-phenanthroline, could also improve the reaction rate and yield.
-
Side Reactions: The formation of dehalogenated byproducts can sometimes be observed. This can often be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
Conclusion
The amination of 4-bromo-2,3-dihydrobenzofuran is a key transformation for the synthesis of valuable building blocks in drug discovery. Both the Buchwald-Hartwig and Ullmann methodologies offer viable routes to the desired 4-amino-2,3-dihydrobenzofuran derivatives. The choice of method will be dictated by the specific requirements of the synthesis, including the nature of the amine, functional group compatibility, and scalability. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to successfully implement and optimize these important C-N bond-forming reactions.
References
-
Buchwald-Hartwig amination. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig Amination. In ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. Retrieved January 25, 2026, from [Link]
- Sergeev, A. G., Artamkina, G. A., Velezheva, V. S., Fedorova, I. N., & Beletskaya, I. P. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry, 41(6), 860–874.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
-
Ullmann Reaction. In Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
- Panday, S. K., et al. (2021). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 26(23), 7354.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2021). Molecules, 26(16), 4983.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835.
- Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2023). Journal of the American Chemical Society, 145(12), 6846–6855.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). Benchchem.
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025). ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18075–18085.
-
Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Ullmann Reaction. In Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2019).
-
Ullmann Reaction. In Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). Organic & Biomolecular Chemistry, 10(30), 5844–5867.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18075–18085.
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2021). Molecules, 26(16), 4983.
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025). ResearchGate.
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835.
- Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2023). Journal of the American Chemical Society, 145(12), 6846–6855.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2019).
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- Sergeev, A. G., Artamkina, G. A., Velezheva, V. S., Fedorova, I. N., & Beletskaya, I. P. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. Russian Journal of Organic Chemistry, 41(6), 860–874.
-
Buchwald-Hartwig Amination. In ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. Retrieved January 25, 2026, from [Link]
Sources
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-Bromo-2,3-dihydrobenzofuran in the Synthesis of Novel Heterocycles: Application Notes and Protocols
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the 2,3-dihydrobenzofuran moiety stands as a privileged scaffold, forming the core of numerous biologically active natural products and synthetic compounds. Its inherent structural features offer a unique three-dimensional framework that is highly sought after in drug design. The strategic introduction of a bromine atom at the 4-position of this scaffold furnishes a versatile synthetic handle, 4-bromo-2,3-dihydrobenzofuran, opening a gateway to a diverse array of novel and complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of 4-bromo-2,3-dihydrobenzofuran, focusing on its application in palladium-catalyzed cross-coupling reactions to construct intricate molecular architectures with significant potential in drug discovery and materials science.
The strategic placement of the bromine atom on the aromatic ring allows for a range of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the fusion of new heterocyclic rings and the introduction of diverse functionalities. This document will detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing not only detailed experimental protocols but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions.
Core Synthetic Strategies: A Gateway to Molecular Diversity
The reactivity of the aryl bromide in 4-bromo-2,3-dihydrobenzofuran makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, allowing for the precise and efficient construction of complex molecules.
Caption: Key synthetic transformations of 4-bromo-2,3-dihydrobenzofuran.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,3-dihydrobenzofurans
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] This reaction is particularly valuable for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.
Causality Behind Experimental Choices
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond and regenerate the catalyst.[2] For a sterically accessible substrate like 4-bromo-2,3-dihydrobenzofuran, a variety of palladium sources such as Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand can be effective.[3] The base is crucial for activating the boronic acid to facilitate transmetalation.[3] Inorganic bases like potassium carbonate or sodium carbonate are commonly used. The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Typical Molar Equivalents | Purpose |
| 4-Bromo-2,3-dihydrobenzofuran | 1.0 | Starting material |
| Arylboronic acid | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Catalyst |
| Base (e.g., K₂CO₃, Na₂CO₃) | 2.0 - 3.0 | Activates boronic acid |
| Solvent (e.g., Toluene/Ethanol/Water) | - | Reaction medium |
Procedure:
-
To a round-bottom flask, add 4-bromo-2,3-dihydrobenzofuran (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., a 4:1:1 mixture of toluene/ethanol/water).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,3-dihydrobenzofurans
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important building blocks in materials science and medicinal chemistry.
Causality Behind Experimental Choices
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[5] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide.[6] The choice of a palladium source like PdCl₂(PPh₃)₂ in combination with a copper(I) salt such as CuI is standard.[6] An amine base, typically triethylamine or diisopropylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[7] Anhydrous and anaerobic conditions are often crucial to prevent the homocoupling of the alkyne (Glaser coupling) and to maintain the activity of the catalysts.[2]
Protocol: General Procedure for Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Materials:
| Reagent/Material | Typical Molar Equivalents | Purpose |
| 4-Bromo-2,3-dihydrobenzofuran | 1.0 | Starting material |
| Terminal Alkyne | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 0.01 - 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | 0.02 - 0.10 | Co-catalyst |
| Amine Base (e.g., Et₃N, i-Pr₂NH) | 2.0 - 3.0 | Base and solvent |
| Anhydrous Solvent (e.g., THF, DMF) | - | Reaction medium |
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2,3-dihydrobenzofuran (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.5 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2,3-dihydrobenzofurans
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has revolutionized the synthesis of arylamines, which are key components in many pharmaceuticals.
Causality Behind Experimental Choices
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine in the catalytic cycle. The reaction is usually carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere to prevent catalyst deactivation.
Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Typical Molar Equivalents | Purpose |
| 4-Bromo-2,3-dihydrobenzofuran | 1.0 | Starting material |
| Amine | 1.1 - 1.5 | Coupling partner |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.02 | Catalyst source |
| Phosphine Ligand (e.g., XPhos, RuPhos) | 0.02 - 0.04 | Ligand for Pd |
| Base (e.g., NaOt-Bu, K₃PO₄) | 1.5 - 2.0 | Base |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | - | Reaction medium |
Procedure:
-
In a glovebox, to a dry vial or Schlenk tube, add 4-bromo-2,3-dihydrobenzofuran (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq), the phosphine ligand (e.g., XPhos, 0.03 eq), and the base (e.g., sodium t-butoxide, 1.8 eq).
-
Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 eq).
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Application in the Synthesis of Fused Heterocyclic Systems: Benzofuro[3,2-b]pyridines
The functionalized 2,3-dihydrobenzofurans obtained from the primary cross-coupling reactions can serve as advanced intermediates for the construction of more complex, fused heterocyclic systems. For instance, a 4-amino-2,3-dihydrobenzofuran derivative can be a key precursor for the synthesis of benzofuro[3,2-b]pyridines, a class of compounds with potential biological activities.
A plausible synthetic route could involve the condensation of a 4-amino-2,3-dihydrobenzofuran with a β-ketoester, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic benzofuro[3,2-b]pyridine core.
Conclusion
4-Bromo-2,3-dihydrobenzofuran is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. Its utility in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a robust platform for the introduction of aryl, alkynyl, and amino functionalities. These transformations, followed by subsequent cyclization strategies, open avenues for the construction of complex, fused heterocyclic systems with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of this privileged scaffold.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Said, N. R., & Che Soh, S. K. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Yahodkina-Yakovenko, M. S., et al. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for preparation of furo[3,2-c]pyridines; transformation of 3-alkynyl-4-pyrones to benzofurans through a furopyrylium intermediate; a proposed approach to the synthesis of furo[3,2-c]pyridines. Retrieved from [Link]
-
He, Y., et al. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
Fayol, A., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuran-fused nitrogen heterocycles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
PubMed. (2022). Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 4-Bromo-2,3-dihydrobenzofuran
Abstract
This document provides a comprehensive guide for the purification of 4-bromo-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The protocol details a robust purification strategy employing flash column chromatography, with an alternative recrystallization method for smaller scales or specific purity requirements. The rationale behind each step is thoroughly explained, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2,3-dihydrobenzofuran is a versatile heterocyclic building block in medicinal chemistry and materials science. Its synthesis, often proceeding through pathways such as the intramolecular cyclization of appropriately substituted phenols, can yield a crude product containing unreacted starting materials, reagents, and side-products. Therefore, a reliable and efficient purification protocol is paramount to obtain the compound at the high purity level required for subsequent synthetic transformations and biological assays. This guide presents a detailed, field-proven methodology for the purification of 4-bromo-2,3-dihydrobenzofuran, emphasizing the underlying chemical principles to empower researchers to adapt and troubleshoot the process effectively.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of 4-bromo-2,3-dihydrobenzofuran is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Properties of 4-Bromo-2,3-dihydrobenzofuran
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | |
| Molecular Weight | 199.04 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder or chunks | |
| Boiling Point | Estimated >200 °C at 760 mmHg | |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate; Insoluble in water | |
| CAS Number | 774220-36-9 |
Safety Precautions:
4-Bromo-2,3-dihydrobenzofuran is classified as an irritant. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Understanding Potential Impurities
The choice of purification method is dictated by the nature of the impurities present in the crude product. Common synthetic routes to 2,3-dihydrobenzofurans often involve the use of reagents and generate byproducts that must be removed.
Potential Impurities May Include:
-
Starting Materials: Unreacted substituted phenols or other precursors.
-
Reagents: Excess brominating agents or cyclization catalysts.
-
Side-Products: Over-brominated species, regioisomers, or products of incomplete cyclization.
-
Solvents: Residual solvents from the reaction and work-up steps.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) is essential to visualize the number and polarity of the impurities and to guide the selection of the purification method and solvent system.
Purification Workflow
The following diagram illustrates the general workflow for the purification of 4-bromo-2,3-dihydrobenzofuran.
Caption: Purification workflow for 4-bromo-2,3-dihydrobenzofuran.
Detailed Purification Protocols
Primary Purification Method: Flash Column Chromatography
Flash column chromatography is the recommended method for purifying crude 4-bromo-2,3-dihydrobenzofuran, especially when dealing with a complex mixture of impurities.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). By carefully selecting the eluent system, 4-bromo-2,3-dihydrobenzofuran can be effectively isolated from both more polar and less polar impurities.
Step-by-Step Protocol:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate (silica gel 60 F₂₅₄).
-
Develop the TLC plate using various solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column with silica gel (230-400 mesh) using the chosen eluent system (wet packing is recommended to avoid air bubbles).
-
Ensure the silica gel bed is level and compact.
-
-
Sample Loading:
-
Dissolve the crude 4-bromo-2,3-dihydrobenzofuran in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure (e.g., with a bellows or compressed air).
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.
-
-
Isolation of Pure Product:
-
Identify the fractions containing the pure 4-bromo-2,3-dihydrobenzofuran (as determined by TLC).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Alternative Purification Method: Recrystallization
For crude material that is already relatively pure or for smaller quantities, recrystallization can be an effective and efficient purification technique.
Rationale: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving the impurities dissolved in the mother liquor.
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Test various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures thereof) on a small scale to find a suitable one.
-
-
Dissolution:
-
Place the crude 4-bromo-2,3-dihydrobenzofuran in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath) with stirring until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
To promote further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment
After purification, the purity of the 4-bromo-2,3-dihydrobenzofuran should be confirmed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the structure and assess the purity of the final product. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide both purity information (from the LC chromatogram) and molecular weight confirmation (from the mass spectrum).
Conclusion
The successful purification of 4-bromo-2,3-dihydrobenzofuran is a critical step in its utilization as a synthetic intermediate. The detailed protocols for flash column chromatography and recrystallization provided in this guide offer reliable methods to achieve high purity. By understanding the principles behind these techniques and the potential impurities that may be present, researchers can confidently and efficiently purify this valuable compound for their research and development needs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53350366, 4-Bromo-2,3-dihydrobenzofuran. Retrieved from [Link].
-
C. S. and C. V. (2020). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 5(20), 11263–11289. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
Large-Scale Synthesis of 4-Bromo-2,3-dihydrobenzofuran: An Application Note and Protocol for Pharmaceutical Intermediates
Abstract
This comprehensive guide details a robust and scalable two-step synthesis of 4-bromo-2,3-dihydrobenzofuran, a key building block in the development of novel therapeutics. The protocol is designed for researchers, scientists, and professionals in the drug development sector, focusing on practical application, safety, and scalability. The synthesis commences with the construction of the 2,3-dihydrobenzofuran core via a palladium-catalyzed intramolecular carboalkoxylation of a readily available 2-allylphenol derivative. This is followed by a regioselective bromination at the C4 position. This document provides in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for reaction monitoring and product purification, ensuring a reproducible and efficient large-scale production.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its unique conformational constraints and electronic properties make it an attractive core for the design of novel drugs targeting a wide array of therapeutic areas. The introduction of a bromine atom at the 4-position of this scaffold, yielding 4-bromo-2,3-dihydrobenzofuran, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[3] This guide presents a validated, large-scale synthetic route to this important intermediate, addressing the critical aspects of process optimization, safety, and analytical control.
Synthetic Strategy Overview
The synthesis of 4-bromo-2,3-dihydrobenzofuran is approached in a two-stage process. The initial stage focuses on the efficient construction of the 2,3-dihydrobenzofuran ring system. Subsequently, a regioselective bromination is performed to introduce the bromine atom at the desired C4 position of the aromatic ring.
Sources
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,3-dihydrobenzofuran
Welcome to the technical support center for the synthesis of 4-bromo-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and optimize your results.
Introduction
4-Bromo-2,3-dihydrobenzofuran is a valuable building block in the synthesis of a wide range of biologically active molecules. Its synthesis, while seemingly straightforward, can be prone to several side reactions that can significantly impact yield and purity. The most common route to this compound is the direct bromination of 2,3-dihydrobenzofuran. However, controlling the regioselectivity and preventing over-bromination are critical challenges that researchers often face. This guide will provide you with the necessary information to understand and overcome these challenges, ensuring a successful and efficient synthesis.
Troubleshooting FAQs
This section addresses the most common issues encountered during the synthesis of 4-bromo-2,3-dihydrobenzofuran. Each question is followed by a detailed explanation of the underlying causes and practical solutions.
1. Why am I getting a significant amount of dibrominated product?
Answer: The formation of dibrominated side products, primarily 4,6-dibromo-2,3-dihydrobenzofuran, is a common issue in this synthesis. This occurs because the initial bromination at the 4-position activates the aromatic ring, making it more susceptible to a second electrophilic substitution.
Causality: The bromo group is an ortho-, para- director. Once the first bromine atom is introduced at the 4-position, the electron-donating effect of the oxygen atom in the dihydrofuran ring and the weak activating effect of the bromine atom direct the second electrophile to the 6-position.
Troubleshooting Steps:
-
Control the stoichiometry: Use of an excess of the brominating agent is the most common cause of over-bromination. Carefully control the molar ratio of the brominating agent to 2,3-dihydrobenzofuran. A 1:1 ratio is recommended as a starting point.
-
Slow addition of the brominating agent: Add the brominating agent dropwise to the reaction mixture at a low temperature. This will help to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can help to increase the selectivity for mono-bromination by reducing the rate of the second bromination reaction.
2. My bromination is not regioselective. Why am I getting other bromo-isomers?
Answer: While the 4-position is the most activated site for electrophilic substitution on the 2,3-dihydrobenzofuran ring, the formation of other isomers, such as the 6-bromo and 7-bromo derivatives, can occur under certain conditions.
Causality: The regioselectivity of the bromination is influenced by a number of factors, including the choice of brominating agent, the solvent, and the reaction temperature. The formation of a π-complex between the bromine molecule and the aromatic ring precedes the formation of the sigma-complex, and the stability of the intermediate carbocation determines the final product distribution.[1]
Troubleshooting Steps:
-
Choice of brominating agent: N-Bromosuccinimide (NBS) is often a more selective brominating agent than elemental bromine (Br2). The use of NBS in a polar aprotic solvent, such as acetonitrile or DMF, can improve the selectivity for the 4-position.
-
Solvent effects: The polarity of the solvent can influence the regioselectivity of the reaction. Nonpolar solvents, such as carbon tetrachloride or dichloromethane, may lead to a different isomer distribution compared to polar solvents.
-
Lewis acid catalysts: The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), can enhance the electrophilicity of bromine and may improve the regioselectivity. However, it can also increase the rate of over-bromination, so careful optimization is required.
3. How can I effectively remove the dibrominated impurity from my final product?
Answer: The separation of 4-bromo-2,3-dihydrobenzofuran from its dibrominated analog can be challenging due to their similar physical properties. However, several purification techniques can be employed to achieve high purity.
Troubleshooting Steps:
-
Column chromatography: This is the most effective method for separating the mono- and dibrominated products. A silica gel column with a nonpolar eluent system, such as a mixture of hexane and ethyl acetate, can provide good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent is critical and may require some experimentation. A solvent system in which the desired product has a lower solubility than the impurity at low temperatures is ideal.
-
Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be used. This method offers excellent resolution but is generally more expensive and time-consuming than column chromatography.
Reaction Mechanism and Side Reactions
The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 2,3-dihydrobenzofuran, highlighting the formation of the desired 4-bromo product and the undesired 4,6-dibromo side product.
Caption: Mechanism of bromination and over-bromination.
Troubleshooting Workflow
The following diagram provides a step-by-step workflow for troubleshooting common issues in the synthesis of 4-bromo-2,3-dihydrobenzofuran.
Caption: Troubleshooting workflow for the synthesis.
Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydrobenzofuran
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-bromo-2,3-dihydrobenzofuran.
Materials:
-
2,3-Dihydrobenzofuran
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2,3-dihydrobenzofuran (1.0 eq) in acetonitrile (10 mL/g of starting material) at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate (5 mL/g of starting material).
-
Extract the mixture with dichloromethane (3 x 10 mL/g of starting material).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (10 mL/g of starting material) and brine (10 mL/g of starting material).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Data Presentation: Effect of Reaction Conditions on Product Distribution
The following table summarizes the effect of different reaction conditions on the yield and product distribution in the bromination of 2,3-dihydrobenzofuran.
| Brominating Agent | Solvent | Temperature (°C) | Yield of 4-bromo (%) | Yield of 4,6-dibromo (%) |
| Br2 | CCl4 | 25 | 65 | 25 |
| Br2 | CH3CN | 25 | 70 | 20 |
| NBS | CCl4 | 25 | 75 | 15 |
| NBS | CH3CN | 0 | 85 | 5 |
Safety Precautions
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Bromine (Br2): Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood.
-
Dichloromethane (CH2Cl2): Volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Acetonitrile (CH3CN): Flammable and toxic. Handle in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Zhu, X.-R., & Deng, C.-L. (2021).
- Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
- Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-Disubstituted Benzo[b]furans via Palladium-Catalyzed Coupling and Electrophilic Cyclization of o-Iodoanisoles and Terminal Alkynes. The Journal of Organic Chemistry, 67(6), 1905–1909.
-
International Journal of Pharmacy and Biological Sciences. (2017). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]
- Google Patents. (2010). WO2010136500A1 - Process for the production of benzofurans.
- Google Patents. (1999). EP0913381B1 - Method for purifying a bromine compound.
-
Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]
-
Molecules. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules, 25(21), 5149.
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Retrieved from [Link]
-
ChemRxiv. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (2004). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Retrieved from [Link]
-
ACS Omega. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Suzuki Coupling with 4-Bromo-2,3-dihydrobenzofuran
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-bromo-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions involving this specific heterocyclic halide. Drawing from established principles of palladium-catalyzed cross-coupling, this guide provides in-depth, field-proven insights in a practical question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you might encounter when working with 4-bromo-2,3-dihydrobenzofuran. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Product Yield
Question: My Suzuki coupling reaction with 4-bromo-2,3-dihydrobenzofuran is resulting in very low yields or no desired product at all. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is one of the most common hurdles in Suzuki coupling reactions.[1] The root cause often lies in one or more suboptimal reaction parameters. Let's break down the potential culprits and how to address them systematically.
Causality & Investigative Workflow:
The success of a Suzuki coupling hinges on the delicate balance of a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A failure at any of these stages will halt the reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Step-by-Step Optimization Protocol:
-
Reagent Integrity and Stoichiometry:
-
Boronic Acid/Ester Quality: The stability of the boronic acid or its ester derivative is a frequent point of failure.[1] Protodeboronation (hydrolytic cleavage of the C-B bond) can be a significant side reaction, especially with sterically hindered or electronically deactivated boronic acids.[4]
-
Action: Use fresh, high-purity boronic acid or a more stable boronic ester like a pinacol ester.[1] Consider preparing the boronic ester in situ if the corresponding acid is unstable.
-
-
Stoichiometry: Ensure the boronic acid is used in a slight excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
-
Catalyst and Ligand System:
-
Catalyst Activity: The active Pd(0) species can be sensitive to air and may degrade over time.[1] If using a Pd(II) precatalyst, ensure it is effectively reduced to Pd(0) in the reaction mixture.
-
Action: Use a fresh palladium source. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand.[5]
-
-
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For an electron-rich aryl bromide like 4-bromo-2,3-dihydrobenzofuran, a bulky, electron-rich phosphine ligand is often beneficial.
-
Action: If using a standard ligand like PPh₃ with poor results, switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition and reductive elimination.
-
-
-
Base and Solvent Selection:
-
Base Strength and Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
-
Action: Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with the addition of water.[1] If solubility is an issue, consider a solvent mixture. For example, a toluene/water or dioxane/water system is a good starting point.
-
-
-
Reaction Conditions:
-
Temperature: The oxidative addition of aryl bromides to Pd(0) typically requires elevated temperatures.
-
Action: Ensure the reaction temperature is adequate, typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.
-
Action: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
| Parameter | Initial Recommendation | Alternative Option | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ / SPhos (1-3 mol%) | SPhos is a bulky, electron-rich ligand that can accelerate the reaction. |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0-3.0 equiv.) | A stronger base can enhance the rate of transmetalation. |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | Dioxane can sometimes offer better solubility for all components. |
| Temperature | 90 °C | 110 °C | Higher temperatures can overcome activation energy barriers. |
Issue 2: Significant Side Product Formation (Debromination or Homocoupling)
Question: My reaction is proceeding, but I'm observing significant amounts of 2,3-dihydrobenzofuran (debromination) and/or biaryl homocoupling of my boronic acid. How can I suppress these side reactions?
Answer:
The formation of debrominated and homocoupled products points to specific, competing reaction pathways that can often be mitigated by adjusting the reaction conditions.
Causality & Mechanistic Insight:
-
Debromination (Hydrodehalogenation): This occurs when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture before it can undergo transmetalation.[1] Solvents like DMF can sometimes act as a hydrogen source.[8]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the coupling of two boronic acid molecules.[1]
// Main Cycle Nodes pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)-Br(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_biaryl [label="Ar-Pd(II)-Ar'(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
// Side Reaction Nodes debromination [label="Debromination\n(Ar-H)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homocoupling\n(Ar'-Ar')", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Ar'B(OR)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aryl_halide [label="Ar-Br\n(4-bromo-2,3-dihydrobenzofuran)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> oxidative_add [dir=none]; oxidative_add -> pd_intermediate; pd_intermediate -> transmetalation; transmetalation -> pd_biaryl; pd_biaryl -> reductive_elim; reductive_elim -> pd0; reductive_elim -> product;
// Input Edges aryl_halide -> oxidative_add; boronic_acid -> transmetalation; base -> transmetalation;
// Side Reaction Edges pd_intermediate -> debromination [label="[H] source", style=dashed]; boronic_acid -> homocoupling [label="O₂, Pd(II)", style=dashed]; }
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ikm.org.my [ikm.org.my]
- 8. mdpi.com [mdpi.com]
common impurities in 4-bromo-2,3-dihydrobenzofuran and their removal
Technical Support Center: 4-Bromo-2,3-dihydrobenzofuran
Welcome to the technical support center for 4-bromo-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The following troubleshooting guides and frequently asked questions (FAQs) are based on empirical data and established chemical principles to help you identify and resolve common purity issues encountered during your experiments.
I. Introduction to 4-Bromo-2,3-dihydrobenzofuran
4-Bromo-2,3-dihydrobenzofuran is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. Understanding the potential impurities and their origins is the first step toward achieving the desired product quality.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my sample of 4-bromo-2,3-dihydrobenzofuran?
A1: The impurities in 4-bromo-2,3-dihydrobenzofuran can be broadly categorized based on their origin:
-
Starting Material Residues: Depending on the synthetic route, unreacted starting materials can be a primary source of contamination. For instance, in syntheses involving the cyclization of a substituted phenol, residual phenol may be present.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to various byproducts. A common synthetic pathway involves the intramolecular cyclization of a phenoxide derivative.[1] In such cases, byproducts arising from intermolecular reactions or alternative cyclization pathways may be observed.
-
Isomeric Impurities: During the bromination of 2,3-dihydrobenzofuran, isomers such as 5-bromo-2,3-dihydrobenzofuran or 6-bromo-2,3-dihydrobenzofuran can be formed. The regioselectivity of the bromination is highly dependent on the reaction conditions.
-
Degradation Products: Although 2,3-dihydrobenzofurans are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to ring-opening or other degradation pathways.
Q2: My NMR analysis shows unexpected peaks. How can I identify the specific impurities?
A2: A combination of analytical techniques is often necessary for unambiguous impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent first-pass technique to determine the number of components in your sample and their relative concentrations.[2] Developing a robust HPLC method is crucial for monitoring purification progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, allowing you to determine the molecular weights of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of isomeric impurities through distinct aromatic proton splitting patterns. Unreacted starting materials will also have characteristic signals.
-
¹³C NMR: Provides information on the carbon skeleton of the impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for elucidating the complete structure of unknown impurities by establishing connectivity between protons and carbons.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the impurities are volatile, GC-MS can provide excellent separation and mass information.
A thorough analysis of the spectral data, in conjunction with knowledge of the synthetic route, will allow for the confident identification of the impurities.[2]
III. Troubleshooting Guide: Impurity Removal
This section provides detailed protocols and the rationale behind them for the removal of common impurities.
Issue 1: Presence of Polar Impurities (e.g., Phenolic Starting Materials)
Explanation: Phenolic starting materials are significantly more polar than the desired 4-bromo-2,3-dihydrobenzofuran due to the presence of the hydroxyl group. This difference in polarity can be exploited for separation.
Solution: Aqueous Workup and Extraction
An acidic or basic wash during the workup can effectively remove phenolic impurities.
Step-by-Step Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH). The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with the NaOH solution if necessary (monitor by TLC or HPLC).
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer in vacuo to obtain the purified product.
Issue 2: Presence of Non-polar Impurities and Isomers
Explanation: Non-polar impurities and isomers often have very similar polarities to the product, making simple extraction ineffective. In these cases, chromatographic techniques or recrystallization are necessary.
Solution 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with small differences in polarity.[3]
Step-by-Step Protocol:
-
Adsorbent Selection: Silica gel is the most common stationary phase for this separation.
-
Eluent System Selection: A non-polar/polar solvent system is typically used. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Properly pack the column with the chosen adsorbent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Eluent Systems for Flash Chromatography
| Impurity Type | Recommended Eluent System (Hexane:Ethyl Acetate) | Rationale |
| Less polar byproducts | 98:2 to 95:5 | The product will elute after the less polar impurities. |
| Isomeric impurities | 99:1 to 97:3 | A very low polarity eluent system is often required to achieve separation of isomers. |
| More polar byproducts | 95:5 to 90:10 | The more polar impurities will have a stronger affinity for the silica gel and elute after the product. |
Solution 2: Recrystallization
If the product is a solid, recrystallization can be a highly effective and scalable purification method.[4]
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, isopropanol, or mixtures with water.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
IV. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying 4-bromo-2,3-dihydrobenzofuran.
Caption: Decision workflow for purification of 4-bromo-2,3-dihydrobenzofuran.
V. References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
American Chemical Society. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega.
-
Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry.
-
PubChem. (n.d.). 4-Bromo-2,3-dihydrobenzofuran. Retrieved from [Link]
-
National Institutes of Health. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
-
ResearchGate. (2004). Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. ChemInform.
-
National Institutes of Health. (2021). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Molecules.
Sources
- 1. 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating Solvent Effects in Reactions of 4-Bromo-2,3-dihydrobenzofuran: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-2,3-dihydrobenzofuran. This guide is designed to provide you with in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this versatile building block. As you know, the solvent is not merely an inert medium but an active participant that can dictate reaction rates, influence mechanisms, and determine the final product distribution. This resource, structured in a practical question-and-answer format, will help you troubleshoot common experimental issues and deepen your understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 4-bromo-2,3-dihydrobenzofuran that influence its reactivity?
A1: 4-Bromo-2,3-dihydrobenzofuran possesses an aromatic ring substituted with a bromine atom, making it an excellent substrate for various cross-coupling reactions. The dihydrofuran portion of the molecule contains an ether linkage, which is generally stable under many reaction conditions. The bromine at the 4-position is on an sp²-hybridized carbon, and its reactivity is primarily governed by the electronic properties of the benzofuran ring system. Unlike aryl halides with strong electron-withdrawing groups, the dihydrobenzofuran moiety does not significantly activate the bromine for traditional nucleophilic aromatic substitution (SNAr).[1][2] Therefore, its reactivity is most effectively harnessed through transition-metal catalysis.
Q2: How do I choose between polar protic, polar aprotic, and non-polar solvents for my reaction?
A2: The choice of solvent is fundamentally linked to the reaction mechanism you are targeting.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, 1,4-Dioxane, Acetonitrile): These solvents are generally the preferred choice for many transition-metal-catalyzed cross-coupling reactions.[3][4] They possess high dipole moments, which help to dissolve polar reagents and stabilize charged intermediates in the catalytic cycle.[5][6] For nucleophilic substitution reactions, they are highly advantageous as they solvate cations strongly, leaving the anionic nucleophile "naked" and more reactive.[7]
-
Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents can hydrogen bond. While they are excellent at dissolving ionic compounds, they can strongly solvate and deactivate anionic nucleophiles, slowing down reactions that rely on a potent nucleophile. However, they are often used as co-solvents, particularly with water in Suzuki-Miyaura couplings, to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[8][9]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are less frequently used for reactions involving polar or charged species. However, they can be the solvent of choice for certain Buchwald-Hartwig aminations, where a less polar environment can be beneficial.[10] Their primary role is often to provide a high-boiling, inert medium for the reaction.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of functionalizing 4-bromo-2,3-dihydrobenzofuran. However, success is highly dependent on a synergistic combination of catalyst, ligand, base, and solvent.
Scenario 1: Suzuki-Miyaura Coupling
Q: My Suzuki coupling of 4-bromo-2,3-dihydrobenzofuran with an arylboronic acid is slow and gives low yields. I'm using THF as the solvent. What could be the problem?
A: While THF is a viable solvent, low yields in Suzuki couplings are often traced back to poor solubility of the base or suboptimal catalyst activity. Here’s a breakdown of potential solvent-related issues and solutions:
-
Causality: The Suzuki-Miyaura reaction requires a base (commonly K₂CO₃, K₃PO₄, or Cs₂CO₃) to activate the boronic acid.[9] These inorganic bases have very limited solubility in purely organic solvents like THF. If the base is not sufficiently dissolved or accessible, the transmetalation step of the catalytic cycle will be inefficient, leading to a stalled reaction and low product yield.
-
Troubleshooting Steps:
-
Introduce Water as a Co-solvent: The most common solution is to use a biphasic solvent system. A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is highly effective.[8] The water helps to dissolve the inorganic base, making it available to participate in the catalytic cycle.
-
Solvent Choice: 1,4-Dioxane and Toluene are often superior to THF for Suzuki couplings due to their higher boiling points, allowing for higher reaction temperatures which can accelerate the reaction. In a comparative study on a similar brominated heterocyclic system, 1,4-dioxane provided a better yield than toluene or acetonitrile.[4]
-
Consider a Different Base/Solvent Combination: If aqueous conditions are not desirable, switching to an organic-soluble base like K₃PO₄ in a more polar aprotic solvent such as DMF might improve results, although DMF can sometimes lead to catalyst deactivation at high temperatures.
-
Illustrative Data: Expected Yields in a Hypothetical Suzuki Coupling
The following table illustrates the expected trend in product yield based on solvent choice for a generic Suzuki coupling of 4-bromo-2,3-dihydrobenzofuran. Note: These are representative values based on established principles, not specific experimental results.
| Solvent System | Base | Expected Yield (%) | Rationale |
| THF | K₂CO₃ | 20-40% | Poor solubility of the inorganic base limits the reaction rate. |
| Toluene/H₂O (4:1) | K₂CO₃ | 75-90% | Water solubilizes the base, accelerating transmetalation. Toluene allows for higher reaction temperatures.[8] |
| 1,4-Dioxane/H₂O (4:1) | K₃PO₄ | 85-95% | Dioxane is an excellent solvent for many palladium catalysts, and K₃PO₄ is a highly effective base. This is a very common and robust system.[4] |
| DMF | K₃PO₄ | 60-80% | Good solubility for all components, but potential for catalyst decomposition at elevated temperatures. |
Scenario 2: Buchwald-Hartwig Amination
Q: I am trying to couple 4-bromo-2,3-dihydrobenzofuran with a secondary amine via Buchwald-Hartwig amination, but the reaction is incomplete. I am using DMF as the solvent. Should I change it?
A: Yes, changing the solvent is a critical step to troubleshoot this reaction. While DMF is a polar aprotic solvent, it is not always the optimal choice for Buchwald-Hartwig aminations.
-
Causality: The choice of solvent in Buchwald-Hartwig amination is intricately linked to the ligand and base used. Non-polar, aromatic solvents like toluene are often preferred.[10] It has been suggested that less polar solvents can favor the catalytically active species and promote the reductive elimination step. Highly coordinating solvents like DMF can sometimes compete with the desired ligands for binding to the palladium center, potentially inhibiting catalysis.
-
Troubleshooting Steps:
-
Switch to a Non-Polar Aromatic Solvent: Toluene is the most common and often the most effective solvent for Buchwald-Hartwig aminations.[10] 1,4-Dioxane is another excellent choice, offering slightly more polarity which can be beneficial for substrate solubility.
-
Ensure Anhydrous Conditions: Unlike some Suzuki couplings, Buchwald-Hartwig reactions are highly sensitive to water, which can hydrolyze the phosphine ligands and deactivate the catalyst. Ensure your solvent and reagents are scrupulously dry.
-
Match Solvent to Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. These bases have better solubility and performance in ethereal solvents (like THF, 1,4-dioxane) or aromatic solvents (like toluene) than in highly polar ones like DMF or DMSO.
-
Scenario 3: Sonogashira Coupling
Q: My Sonogashira coupling between 4-bromo-2,3-dihydrobenzofuran and a terminal alkyne is giving significant amounts of alkyne homocoupling (Glaser coupling). How can the solvent help minimize this?
A: Alkyne homocoupling is a common side reaction in Sonogashira couplings, and solvent choice can play a role in mitigating it. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12]
-
Causality: The amine in a Sonogashira reaction serves as both the base and often as part of the solvent system. Solvents like DMF or THF are frequently used.[3][12] Homocoupling is promoted by the presence of oxygen and is catalyzed by the copper(I) salt. The solvent can influence the rates of both the desired cross-coupling and the undesired homocoupling pathways. A solvent that poorly solubilizes the copper acetylide intermediate may favor homocoupling.
-
Troubleshooting Steps:
-
Use a Solvent/Amine Mixture: A common and effective solvent system is a mixture of a non-polar solvent like toluene or an ether like THF with an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine acts as both the base and a ligand, while the co-solvent helps to solubilize the aryl bromide.
-
Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy. These reactions often require a stronger base and may proceed more slowly, but they completely eliminate the primary pathway for Glaser coupling. For these systems, polar aprotic solvents like DMF or DMSO can be effective.[13]
-
Degas Thoroughly: Regardless of the solvent, ensure the reaction mixture is rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst to remove any dissolved oxygen, which is the primary culprit in promoting homocoupling.
-
Visualizing Experimental Logic
Solvent Selection Workflow
This diagram outlines a decision-making process for selecting an appropriate solvent system based on the intended transformation of 4-bromo-2,3-dihydrobenzofuran.
Caption: Decision tree for initial solvent selection.
Mechanism of Solvent Effects in Nucleophilic Reactions
This diagram illustrates how polar protic and polar aprotic solvents interact differently with an anionic nucleophile, thereby affecting its reactivity.
Caption: Solvation of nucleophiles by different solvent types.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for the coupling of 4-bromo-2,3-dihydrobenzofuran. Optimization may be necessary for specific boronic acids.
Materials:
-
4-bromo-2,3-dihydrobenzofuran (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf)·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (or Toluene)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,3-dihydrobenzofuran, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
McMurry, J. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Carrow, B. P., & Nozaki, K. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 134(21), 8802–8805. Available from: [Link]
-
Ma, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 74-82. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]
-
Zhang, W., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. Retrieved from [Link]
-
Stanford University. (2014). The Suzuki Reaction. Retrieved from [Link]
-
Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Organic Communications, 2(2), 60-65. Retrieved from [Link]
-
Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
Ordyszewska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18035-18047. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Retrieved from [Link]
-
Wornat, M. J., et al. (2004). Kinetic study of abatement of low concentration of dibenzofuran by oxidation – Effects of co-reactants. Chemosphere, 54(7), 963-974. Retrieved from [Link]
-
Carrow, B. P., & Nozaki, K. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Scilit. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Semantic Scholar. Retrieved from [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5573. Retrieved from [Link]
-
Brehmer, F., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9342-9354. Retrieved from [Link]
-
MacMillan, D. S. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. Retrieved from [Link]
-
Reich, H. J. (n.d.). Solvent Effects on Transition States and Reaction Rates. ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. books.lucp.net [books.lucp.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 4-bromo-2,3-dihydrobenzofuran
Welcome to the technical support center for 4-bromo-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable synthetic intermediate. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity of your material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of 4-bromo-2,3-dihydrobenzofuran?
A1: The decomposition of 4-bromo-2,3-dihydrobenzofuran is primarily influenced by three factors: exposure to light, atmospheric oxygen, and moisture. The 2,3-dihydrobenzofuran core is a key structural unit in many biologically active natural products and is generally stable; however, the presence of the bromine atom and the benzylic ether linkage can create vulnerabilities.[1][2] Light can initiate free-radical reactions, particularly at the C-Br bond.[3][4] Oxygen can lead to oxidative degradation of the dihydrobenzofuran ring, and moisture can cause hydrolysis of the ether linkage, especially under acidic or basic conditions.[5][6][7]
Q2: How should I properly store 4-bromo-2,3-dihydrobenzofuran to ensure its long-term stability?
A2: To ensure long-term stability, 4-bromo-2,3-dihydrobenzofuran should be stored in an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place. The use of an amber glass vial with a tightly sealed cap is recommended. For extended storage, refrigeration (2-8 °C) is advised. It is crucial to handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.[8][9][10][11]
Q3: I've noticed a slight discoloration in my sample of 4-bromo-2,3-dihydrobenzofuran. What could be the cause?
A3: Discoloration, often a yellowish or brownish tint, is a common indicator of decomposition. This can be due to the formation of oxidized byproducts or the liberation of bromine through light-induced degradation.[3] Even minor impurities can act as catalysts for further decomposition. It is advisable to assess the purity of the discolored material before use.
Q4: Can I use a discolored or potentially degraded sample of 4-bromo-2,3-dihydrobenzofuran in my reaction?
A4: Using a degraded sample is not recommended as it can lead to unpredictable reaction outcomes, lower yields, and the formation of unwanted side products. The impurities present can interfere with catalysts and reagents. It is best to purify the material or use a fresh, pure sample.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 4-bromo-2,3-dihydrobenzofuran.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected side products in reaction | Decomposition of the starting material, leading to reactive impurities. | 1. Confirm the purity of the 4-bromo-2,3-dihydrobenzofuran by GC-MS or LC-MS before use. 2. Purify the starting material if necessary (e.g., by column chromatography). 3. Ensure all reaction glassware is dry and the reaction is performed under an inert atmosphere. |
| Inconsistent reaction yields | Variable purity of the starting material due to ongoing decomposition. | 1. Implement stringent storage and handling protocols as outlined in the FAQs. 2. Aliquot the material upon receipt to minimize repeated exposure of the bulk sample to the atmosphere. 3. Re-analyze the purity of the starting material before each use, especially if it has been stored for an extended period. |
| Appearance of new peaks in analytical chromatogram over time | Gradual decomposition of the compound during storage. | 1. Review storage conditions to ensure they are optimal. 2. Consider re-purification of the bulk material. 3. For sensitive applications, use freshly acquired or purified material. |
| Precipitate formation in solution | Formation of insoluble degradation products. | 1. Attempt to identify the precipitate by analytical techniques (e.g., NMR, IR). 2. Filter the solution before use, but be aware that soluble impurities may still be present. 3. It is generally safer to discard the solution and start with fresh material. |
Potential Decomposition Pathways
Understanding the potential decomposition pathways is crucial for developing effective preventative strategies. The following diagram illustrates the three primary mechanisms of degradation for 4-bromo-2,3-dihydrobenzofuran.
Caption: Potential decomposition pathways for 4-bromo-2,3-dihydrobenzofuran.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This workflow minimizes exposure to detrimental environmental factors.
Caption: Recommended workflow for handling 4-bromo-2,3-dihydrobenzofuran.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Regularly assessing the purity of your 4-bromo-2,3-dihydrobenzofuran is crucial.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a dilute solution of 4-bromo-2,3-dihydrobenzofuran (approx. 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to 4-bromo-2,3-dihydrobenzofuran based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative purity.
-
Look for the presence of common degradation products, such as debrominated 2,3-dihydrobenzofuran or hydroxylated species.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[8][9][10][11][12] |
| Light Protection | Amber vial or protection from light | Prevents light-induced radical decomposition.[3] |
| Container | Tightly sealed glass vial | Prevents ingress of moisture and air. |
| Purity Analysis | GC-MS or LC-MS | To detect and quantify impurities and degradation products.[13][14][15] |
References
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]
-
Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. (n.d.). DergiPark. Retrieved from [Link]
-
Reductions of aryl bromides in water at room temperature. (n.d.). PMC - NIH. Retrieved from [Link]
-
Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. (2025). ACS Publications. Retrieved from [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (n.d.). MDPI. Retrieved from [Link]
-
Radical reactions in practice. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Oxidation Reactions of 5-Hydroxy-2,3-dihydrobenzofurans and 5-Hydroxy-2,3- dihydronaphtho[1,2-b]furans. (n.d.). Thieme. Retrieved from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed. Retrieved from [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). ACS Publications. Retrieved from [Link]
-
Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. (n.d.). NIH. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. Retrieved from [Link]
-
Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. (n.d.). NIH. Retrieved from [Link]
-
Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Techno-Press. Retrieved from [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing. Retrieved from [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). RSC Publishing. Retrieved from [Link]
-
Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Representative structures containing the 2,3-dihydrobenzofuran motif. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Chromatographic Techniques for Organic Analytes. (2015). ResearchGate. Retrieved from [Link]
-
Substrate scope of aryl bromides and arenes[a],[b]. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
Spectroscopy Techniques for Monitoring the Composting Process: A Review. (2023). MDPI. Retrieved from [Link]
-
Bromine Radical (Br• and Br2•–) Reactivity with Dissolved Organic Matter and Brominated Organic Byproduct Formation. (n.d.). ACS Publications. Retrieved from [Link]
-
The manipulation of air.sensitive compounds. (n.d.). Neilson Lab. Retrieved from [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]
-
Ruthenium-Loaded Heteroatomic Zeolite for Selective Hydrodeoxygenation Reaction in Aqueous Medium. (2026). American Chemical Society. Retrieved from [Link]
-
Reaction scope using aryl bromides. Unless otherwise specified, the.... (n.d.). ResearchGate. Retrieved from [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Organic Chemistry Portal. Retrieved from [Link]
-
Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]
-
2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. (n.d.). ACS Publications. Retrieved from [Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. (2020). NIH. Retrieved from [Link]
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryviews.org [chemistryviews.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2,3-dihydrobenzofuran
Welcome to the technical support center for the synthesis of 4-bromo-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.
Introduction
4-Bromo-2,3-dihydrobenzofuran is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several challenges, particularly when transitioning from laboratory scale to larger-scale production. The primary route involves the electrophilic bromination of 2,3-dihydrobenzofuran. However, controlling the regioselectivity of this reaction to favor the desired 4-bromo isomer over other potential isomers (5-, 6-, and 7-bromo) and avoiding the formation of di- and poly-brominated byproducts are critical hurdles. This guide provides practical, experience-driven advice to help you overcome these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-bromo-2,3-dihydrobenzofuran, and what are its main challenges?
A1: The most prevalent method is the direct electrophilic bromination of 2,3-dihydrobenzofuran using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The primary challenge is achieving high regioselectivity for the 4-position. The oxygen atom of the dihydrofuran ring is an ortho-, para-director. However, the directing effect is complex, and a mixture of isomers is often obtained. Key challenges include:
-
Low Regioselectivity: Formation of a mixture of 4-, 5-, 6-, and 7-bromo isomers.
-
Over-bromination: Formation of di- and poly-brominated byproducts.
-
Difficult Purification: The similar physical properties of the isomers make separation by conventional methods like distillation or column chromatography challenging.
-
Scale-up Issues: Exothermic reactions and handling of hazardous materials like bromine require careful consideration on a larger scale.
Q2: What factors influence the regioselectivity of the bromination of 2,3-dihydrobenzofuran?
A2: Several factors can influence the isomer distribution in the electrophilic bromination of 2,3-dihydrobenzofuran:
-
Brominating Agent: The choice of brominating agent (e.g., Br₂, NBS) and the presence of a catalyst can affect the electrophilicity of the bromine species and thus the isomer ratio.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity.
-
Temperature: Reaction temperature can play a crucial role. Lower temperatures often favor the thermodynamically more stable product, but kinetic control can also be a factor.
-
Lewis Acids: The use of Lewis acids as catalysts can alter the reactivity of the substrate and the brominating agent, potentially leading to different isomer distributions.
Q3: Are there alternative, more regioselective synthetic routes to 4-bromo-2,3-dihydrobenzofuran?
A3: Yes, several alternative strategies can offer improved regioselectivity:
-
Directed Ortho-Metalation: This involves the use of a directing group to facilitate lithiation at the 4-position of the 2,3-dihydrobenzofuran ring, followed by quenching with a bromine source. However, this method requires anhydrous conditions and careful handling of organolithium reagents.[1]
-
Synthesis from Pre-brominated Precursors: Starting with a commercially available, appropriately substituted bromo-phenol, followed by the construction of the dihydrofuran ring, can provide unambiguous regiochemistry. For example, a synthetic sequence starting from 3-bromophenol could potentially lead to the desired product.
-
Cyclization of a Brominated Precursor: The cyclization of a precursor that already contains the bromine atom at the desired position, such as a suitably substituted 2-allyl-3-bromophenol, can be a highly effective strategy.
Troubleshooting Guide: Direct Bromination of 2,3-Dihydrobenzofuran
This guide addresses common issues encountered during the direct bromination of 2,3-dihydrobenzofuran.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of 4-Bromo Isomer | Poor Regioselectivity: The reaction conditions favor the formation of other isomers. | Optimize Reaction Conditions: - Solvent Screening: Test a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, carbon tetrachloride).- Temperature Control: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to potentially enhance selectivity.- Choice of Brominating Agent: Compare the results with different brominating agents (e.g., NBS, Br₂, pyridinium tribromide). |
| Over-bromination: Formation of significant amounts of dibromo and polybromo byproducts. | Control Stoichiometry: - Use a slight excess of 2,3-dihydrobenzofuran relative to the brominating agent.- Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration.- Monitor the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material. | |
| Difficult Purification | Similar Physical Properties of Isomers: Boiling points and polarities of the bromo-isomers are very close. | Advanced Purification Techniques: - Fractional Distillation under Reduced Pressure: While challenging, careful fractional distillation with a high-efficiency column may provide some separation.- Preparative HPLC: Reverse-phase or normal-phase preparative HPLC can be effective for separating isomers, especially on a smaller scale.- Crystallization: If the desired isomer is a solid, selective crystallization from a suitable solvent system can be a powerful purification method. |
| Reaction Runaway/Exotherm | Highly Exothermic Reaction: The reaction of bromine with the aromatic ring is exothermic. | Scale-up Precautions: - Slow Addition: Add the brominating agent dropwise or in small portions, especially on a larger scale.- Efficient Cooling: Use a cooling bath with sufficient capacity to maintain the desired reaction temperature.- Dilution: Conduct the reaction in a larger volume of solvent to help dissipate heat. |
| Formation of Dark-Colored Impurities | Side Reactions and Decomposition: The reaction mixture may contain polymeric or other colored byproducts. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purification of Starting Materials: Ensure that the 2,3-dihydrobenzofuran and solvent are pure and free of contaminants.- Work-up Procedure: A thorough aqueous work-up with a reducing agent (e.g., sodium thiosulfate) can help remove residual bromine and some colored impurities. |
Experimental Protocols
Protocol 1: Regiocontrolled Bromination of 2,3-Dihydrobenzofuran
This protocol aims to maximize the formation of the 4-bromo isomer through careful control of reaction conditions.
Materials:
-
2,3-Dihydrobenzofuran
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.
Protocol 2: Alternative Regioselective Synthesis via Ortho-Metalation
This protocol offers a more regioselective route but requires handling of pyrophoric reagents.
Materials:
-
2,3-Dihydrobenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Dibromoethane or Bromine (Br₂)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Cool the reaction mixture back to -78 °C and add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
Workflow for Direct Bromination and Troubleshooting
Caption: Troubleshooting workflow for the direct bromination of 2,3-dihydrobenzofuran.
Alternative Regioselective Synthesis Workflow
Sources
Technical Support Center: 4-Bromo-2,3-dihydrobenzofuran Reactions
Welcome to the technical support center for reactions involving 4-bromo-2,3-dihydrobenzofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions encountered when using this versatile building block. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles to empower you to optimize your synthetic outcomes.
Introduction: The Reactivity Profile of 4-Bromo-2,3-dihydrobenzofuran
4-Bromo-2,3-dihydrobenzofuran is a valuable intermediate in medicinal chemistry and materials science. The bromine at the 4-position provides a synthetic handle for various transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. However, the electronic nature of the dihydrobenzofuran ring system can influence the reactivity at the C-Br bond, leading to the formation of characteristic byproducts. Understanding the pathways to these impurities is the first step toward rationally designing reaction conditions to suppress them.
This guide will focus on the most common challenges: debromination , homocoupling , and ring-opening .
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck are pillars of modern synthesis. However, when working with 4-bromo-2,3-dihydrobenzofuran, researchers often report issues with yield and purity.
FAQ 1: I am observing a significant amount of 2,3-dihydrobenzofuran (debrominated byproduct) in my Suzuki-Miyaura coupling reaction. What is causing this and how can I prevent it?
Answer:
This is a classic case of hydrodebromination , a common side reaction in palladium-catalyzed couplings. The formation of this byproduct, where the bromine atom is replaced by hydrogen, stems from the generation of a palladium-hydride (Pd-H) species in the catalytic cycle.
Causality: A Pd-H species can arise from several sources, including the solvent (e.g., residual water or alcohols), the base, or even the boronic acid reagent itself. This Pd-H intermediate can then react with your starting material, 4-bromo-2,3-dihydrobenzofuran, in a competing catalytic cycle to produce the debrominated byproduct. Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) at elevated temperatures are often prime culprits.
Troubleshooting & Preventative Measures:
Your primary goal is to suppress the formation or reactivity of the Pd-H species.
-
Choice of Base: This is the most critical parameter. Switch from strong, non-coordinating bases to milder, inorganic bases. Weaker bases are less likely to generate the problematic hydride species.
-
Lowering Reaction Temperature: Debromination pathways can have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C) can significantly favor the desired product.
-
Solvent and Reagent Purity: Ensure you are using dry, degassed solvents. While some Suzuki reactions benefit from aqueous conditions, excessive water can be a source of protons leading to debromination.
-
Ligand Selection: Electron-rich, bulky phosphine ligands can sometimes accelerate the desired reductive elimination step, minimizing the lifetime of intermediates that could lead to side reactions.
Summary Table: Mitigating Debromination
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong alkoxides (NaOt-Bu, KOt-Bu) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases are less prone to generating Pd-H species.[1] |
| Temperature | High (>100 °C) | Lowest possible temperature for conversion (e.g., 80 °C) | Decreases the rate of the competing debromination pathway. |
| Solvent | Wet or protic solvents | Dry, degassed aprotic solvents (e.g., Dioxane, Toluene) | Minimizes proton sources that can lead to hydrodebromination. |
Diagram: Troubleshooting Debromination
Below is a workflow to systematically address the issue of debromination.
Caption: Troubleshooting flowchart for addressing debromination.
FAQ 2: My reaction mixture contains a heavy, insoluble material, and I've isolated 4,4'-bi(2,3-dihydrobenzofuran). What is this homocoupling byproduct and why does it form?
Answer:
You are observing the formation of a homocoupling (or Glaser-type) byproduct. This occurs when two molecules of your starting material, 4-bromo-2,3-dihydrobenzofuran, couple with each other. This side reaction is particularly common in Suzuki-Miyaura reactions but can occur in other palladium-catalyzed processes as well.
Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen. If your Pd(0) catalyst is oxidized to Pd(II) during the reaction (due to incomplete degassing) or if you are using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state, these Pd(II) species can catalyze the homocoupling of your aryl bromide. The homocoupling of the boronic acid partner can also occur.
Troubleshooting & Preventative Measures:
-
Thorough Degassing: This is non-negotiable. Oxygen is a primary culprit in oxidizing the active Pd(0) catalyst. Use a robust degassing method such as freeze-pump-thaw cycles (at least three) or by bubbling an inert gas (Argon or Nitrogen) through your solvent for an extended period (20-30 minutes) before adding the catalyst.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require in situ reduction that can sometimes be inefficient.
-
Add a Reducing Agent (in moderation): In some systems, adding a small amount of a reducing agent like a copper(I) salt can help maintain the palladium in its active Pd(0) state. However, this should be approached with caution as it can complicate the reaction.
-
Control Stoichiometry: Ensure you are not using a large excess of the aryl bromide.
Diagram: Competing Pathways in Suzuki Coupling
This diagram illustrates the main desired catalytic cycle versus the side pathways leading to common byproducts.
Caption: Desired Suzuki cycle vs. byproduct pathways.
Section 2: Troubleshooting Lithium-Halogen Exchange
Lithium-halogen exchange using an organolithium reagent like n-BuLi or t-BuLi is a powerful method to generate a nucleophilic aryl lithium species from 4-bromo-2,3-dihydrobenzofuran, which can then be trapped with an electrophile. However, the stability of the dihydrobenzofuran ring is a key consideration.
FAQ 3: After performing a lithium-halogen exchange on 4-bromo-2,3-dihydrobenzofuran and quenching with an electrophile, I am seeing byproducts that appear to be acetylenic phenols by NMR and MS. What is happening?
Answer:
You are likely observing a ring-opening of the dihydrobenzofuran moiety. This is a known instability of the benzofuran ring system under strongly basic or organometallic conditions.
Causality: The formation of the 4-lithio-2,3-dihydrobenzofuran is the desired first step. However, this species can be unstable, especially at temperatures above -78 °C. It can undergo a retro-[2+2] cycloreversion or a base-mediated elimination, leading to the formation of an acetylenic phenol derivative. In this process, the furan ring opens, and the C-O bond is cleaved. This side reaction is often exacerbated by longer reaction times or allowing the reaction to warm up before the electrophilic quench.
Troubleshooting & Preventative Measures:
-
Strict Temperature Control: This is the most critical factor. The lithium-halogen exchange and the subsequent quench must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath) or even lower (-100 °C). Do not allow the reaction to warm at any point before the electrophile is added and the reaction is complete.
-
Rapid Quenching: Add the electrophile as quickly as is safely possible after the lithium-halogen exchange is deemed complete (usually monitored by TLC of quenched aliquots). Minimize the time the organolithium species exists in solution.
-
Choice of Organolithium: While n-BuLi is common, sometimes a less nucleophilic but still strongly basic reagent like t-BuLi can give cleaner results, though this is substrate-dependent.
-
Consider a Grignard Reaction: If ring-opening remains a persistent issue, consider forming the Grignard reagent instead using magnesium. Grignard reagents are generally less basic and more thermally stable than their organolithium counterparts, which can prevent the ring-opening decomposition pathway.
Section 3: Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts
This protocol is designed for the coupling of 4-bromo-2,3-dihydrobenzofuran with a generic arylboronic acid, with specific steps to mitigate debromination and homocoupling.
Materials:
-
4-bromo-2,3-dihydrobenzofuran (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2,3-dihydrobenzofuran, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 or 5:1 ratio of dioxane:water) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M.
-
Degassing (Final): Briefly bubble argon through the stirred reaction mixture for an additional 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
(2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Costa, A. M. B. S. R. C. S., Dean, F. M., Jones, M. A., & Varma, R. S. (1985). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Journal of the Chemical Society, Perkin Transactions 1, 799-808. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
Sources
Technical Support Center: Workup Procedures for 4-Bromo-2,3-dihydrobenzofuran Reactions
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the workup and purification of reactions involving 4-bromo-2,3-dihydrobenzofuran. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Introduction: The Role of 4-Bromo-2,3-dihydrobenzofuran
4-Bromo-2,3-dihydrobenzofuran is a critical intermediate in synthetic organic chemistry.[1] Its dihydrobenzofuran core is a privileged scaffold found in numerous biologically active compounds, while the bromine atom provides a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.[2][3]
Successful synthesis relies not only on the reaction itself but on a robust and well-understood workup procedure. This guide addresses the two most common reaction sequences involving this molecule: its synthesis via electrophilic bromination and its subsequent use in Suzuki-Miyaura cross-coupling reactions.
Compound Properties & Safety
| Property | Value |
| Molecular Formula | C₈H₇BrO |
| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran |
| CAS Number | 774220-36-9 |
| Appearance | Varies; often a low-melting solid or oil |
Safety Profile: 4-Bromo-2,3-dihydrobenzofuran is classified as an irritant. It is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[4] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Section 1: Synthesis via Electrophilic Bromination of 2,3-Dihydrobenzofuran
The direct bromination of 2,3-dihydrobenzofuran is a common method for synthesizing the 4-bromo derivative. The workup is critical for removing corrosive byproducts and unreacted bromine.
Core Principles: Causality in the Workup
The electrophilic bromination of an aromatic ring using molecular bromine (Br₂) generates hydrogen bromide (HBr) as a stoichiometric byproduct.[5] The workup must therefore accomplish three primary goals:
-
Quenching: Neutralize any excess, highly reactive Br₂.
-
Neutralization: Remove the acidic and corrosive HBr byproduct.
-
Purification: Isolate the desired 4-bromo product from potential isomeric and over-brominated side products.
Failure to properly quench excess bromine can lead to product degradation and hazardous off-gassing, while inadequate neutralization will prevent effective extraction and can cause acid-catalyzed side reactions.
Standard Aqueous Workup Protocol
This protocol assumes the reaction was performed in a non-polar organic solvent like dichloromethane (DCM) or chloroform.
Step 1: Quenching Excess Bromine
-
Cool the reaction mixture in an ice bath to control any exotherm.
-
Slowly add a saturated aqueous solution of a reducing agent until the characteristic red-brown color of Br₂ dissipates. Common choices include sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[6][7]
-
Expert Insight: Sodium sulfite is often preferred as it does not produce solid sulfur byproducts, simplifying the workup.[6] The quenching reaction is: Br₂ + Na₂SO₃ + H₂O → 2NaBr + H₂SO₄.
-
Step 2: Phase Separation
-
Transfer the biphasic mixture to a separatory funnel.
-
Allow the layers to fully separate and drain the organic layer.
Step 3: Neutralization and Washing
-
Return the organic layer to the separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution: To neutralize the HBr byproduct and the sulfuric acid generated during the quench. Observe for cessation of gas (CO₂) evolution.
-
Water (H₂O): To remove residual inorganic salts.
-
Brine (saturated NaCl solution): To break up emulsions and begin the drying process by removing bulk water.
-
Step 4: Drying and Solvent Removal
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Filter or decant the solution to remove the drying agent.
-
Concentrate the solution in vacuo using a rotary evaporator to yield the crude product.
Visual Workflow: Bromination Workup
Caption: Standard aqueous workup flow for electrophilic bromination.
Troubleshooting & FAQs: Electrophilic Bromination
Q: My reaction mixture remains yellow/orange even after adding a large amount of quenching agent. What's happening? A: This indicates that all elemental bromine has likely been consumed. The color may be from highly conjugated impurities or a charge-transfer complex. Proceed with the workup. If the color persists in the final product, it will need to be removed via chromatography or crystallization.
Q: I have a stubborn emulsion during the bicarbonate wash. How can I resolve it? A: Emulsions are common when fine particulate matter is present or when the densities of the aqueous and organic layers are too similar.
-
Primary Solution: Add a significant amount of brine (saturated NaCl). This increases the ionic strength and density of the aqueous phase, helping to force separation.
-
Secondary Solution: If brine fails, allow the funnel to stand undisturbed for 20-30 minutes. Gentle swirling or tapping can also help. As a last resort, filter the entire emulsion through a pad of Celite or glass wool.
Q: My TLC plate shows three spots: the starting material, the product, and a less polar spot. What is the third spot? A: The less polar spot (higher Rf value) is likely a dibrominated species (e.g., 4,7-dibromo-2,3-dihydrobenzofuran). Over-bromination is a common side reaction if more than one equivalent of Br₂ is used or if the reaction is run for too long. This impurity can typically be separated by flash column chromatography.
Q: My product is an oil and won't crystallize. How can I purify it? A: 4-Bromo-2,3-dihydrobenzofuran can be a low-melting solid or an oil at room temperature, making crystallization difficult if minor impurities are present.
-
Flash Column Chromatography: This is the most reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is typically effective.
-
Kugelrohr Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective, solvent-free purification method.
Section 2: Workup for Suzuki-Miyaura Cross-Coupling Reactions
4-Bromo-2,3-dihydrobenzofuran is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling to form a C(sp²)-C(sp²) bond. The workup is focused on removing the palladium catalyst, inorganic base, and boronic acid-related species.[8][9]
Core Principles: Challenges in Cross-Coupling Workups
The key challenges in purifying Suzuki reaction products are:
-
Palladium Removal: Residual palladium can be colloidal, making it difficult to remove by simple filtration, and its presence can discolor the product and interfere with downstream applications.[10]
-
Base Removal: A strong inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is used, which must be thoroughly removed.
-
Boronic Acid Byproducts: Arylboronic acids can undergo self-coupling to form boroxines or remain in the product. They are often water-soluble but can sometimes partition into the organic layer.
Standard Workup Protocol for Suzuki Coupling
This protocol assumes a typical reaction in a solvent like dioxane, THF, or DME with an aqueous base.
Step 1: Initial Filtration (Optional but Recommended)
-
After cooling the reaction to room temperature, dilute the mixture with a polar organic solvent like ethyl acetate or DCM.
-
Filter the mixture through a pad of Celite. This removes the bulk of the inorganic salts and some of the precipitated palladium catalyst. Wash the Celite pad with additional solvent.
Step 2: Aqueous Extraction
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water or 1M NaOH solution: This removes the remaining inorganic base. A basic wash can also help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Brine: To facilitate phase separation.
-
Step 3: Palladium Scavenging (If Necessary)
-
If the organic layer is dark gray or black, residual palladium is present. Stirring the organic solution with a palladium scavenger (e.g., silica-bound thiol, activated carbon) for 1-2 hours followed by filtration can effectively remove it.
Step 4: Drying and Concentration
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Final Purification
-
The crude product is rarely pure enough for immediate use. The choice between chromatography and recrystallization depends on the product's properties.
| Purification Method | Best For... | Eluent/Solvent System |
| Flash Chromatography | Oily products, or separating close-running impurities. | Hexanes/Ethyl Acetate gradient |
| Recrystallization | Crystalline solid products with moderate purity. | Ethanol/Water, Toluene, or Heptane |
Visual Guide: Troubleshooting Suzuki Coupling Workups
Caption: Decision tree for troubleshooting common Suzuki coupling issues.
FAQs: Suzuki-Miyaura Cross-Coupling
Q: My final product is a beautiful white solid, but my yield is low and I recovered starting material. What went wrong? A: This is a classic sign of an incomplete reaction. The most common causes are:
-
Inactive Catalyst: The palladium(0) active species was not generated or was poisoned. Ensure your palladium source is fresh and that the reaction was properly degassed to remove oxygen.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure you used a sufficient number of equivalents (typically 2-3) and that it is of good quality (e.g., anhydrous if specified).
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. Use fresh, high-quality boronic acid.
Q: How can I be sure all the boronic acid is gone? My product and the boronic acid have similar Rf values on TLC. A: This is a common problem. If a basic wash (e.g., 1M NaOH) during the workup is insufficient, you can try a liquid-liquid extraction with a specifically designed resin or perform a very careful column separation. Sometimes changing the eluent system (e.g., adding a small amount of acetic acid to keep the boronic acid protonated and stuck to the silica) can improve separation, but this is substrate-dependent and may risk product degradation.
Q: Can I avoid column chromatography? A: Yes, if your product is a highly crystalline solid. After the aqueous workup, attempt to crystallize the crude material from a suitable solvent system (e.g., ethanol/water, toluene, heptane). Often, the desired biaryl product is significantly less soluble than the starting materials or byproducts, allowing for effective purification. You may need to perform a second recrystallization to achieve high purity.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed Central. Available at: [Link]
-
Hosseini-Zare, M. S., et al. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds. ACS Omega. Available at: [Link]
- Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
-
Mittapelli, V., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2,3-dihydrobenzofuran. National Institutes of Health. Available at: [Link]
-
Reddit. (2021). Question about use of bromine (experimental procedure). r/Chempros. Available at: [Link]
-
Mamatyuk, V. I., & Salnikov, O. G. (2009). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Available at: [Link]
-
Denmark, S. E., & Ober, M. H. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Demont, E. H., et al. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective Inhibitors. University of Strathclyde. Available at: [Link]
-
Miao, H., & Yang, H. (2011). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]
-
Al-Zoubi, R. M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]
-
Kim, S., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 4-bromo-2,3-dihydrobenzofuran
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-bromo-2,3-dihydrobenzofuran serves as a valuable scaffold in medicinal chemistry, with the dihydrobenzofuran core being a privileged structure in a variety of biologically active natural products.[1] The introduction of a bromine atom provides a versatile handle for further synthetic modifications, making its unambiguous characterization a critical step in any research and development pipeline. This guide provides an in-depth analysis of the characterization of 4-bromo-2,3-dihydrobenzofuran by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparison with related analogs and a detailed experimental protocol.
The Rationale for NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C nuclei in this context), their connectivity, and their spatial relationships. For a molecule like 4-bromo-2,3-dihydrobenzofuran, NMR is indispensable for confirming the regiochemistry of the bromine substitution and for verifying the integrity of the dihydrobenzofuran core.
Predicted ¹H and ¹³C NMR Spectral Analysis of 4-bromo-2,3-dihydrobenzofuran
Molecular Structure and Numbering
For clarity in the following spectral assignments, the atoms of 4-bromo-2,3-dihydrobenzofuran are numbered as follows:
Caption: Numbering scheme for 4-bromo-2,3-dihydrobenzofuran.
¹H NMR Spectrum: A Detailed Prediction
The ¹H NMR spectrum of 4-bromo-2,3-dihydrobenzofuran is expected to exhibit distinct signals for the aliphatic protons on the dihydrofuran ring and the aromatic protons on the benzene ring.
-
Aliphatic Region (C2-H₂ and C3-H₂): The protons on C2 and C3 are diastereotopic and will appear as two distinct multiplets.[7]
-
C2-H₂: These protons are adjacent to the oxygen atom, which exerts a deshielding effect. They are expected to resonate as a triplet around 4.6 ppm .
-
C3-H₂: These protons are adjacent to the aromatic ring and will appear as a triplet around 3.2 ppm . The coupling between the C2 and C3 protons should result in a characteristic triplet-of-triplets or more complex multiplet structure for each, with a typical vicinal coupling constant (³J) of approximately 8-9 Hz.
-
-
Aromatic Region (C5-H, C6-H, and C7-H): The bromine atom at the C4 position will influence the chemical shifts of the adjacent aromatic protons.
-
C7-H: This proton is ortho to the oxygen atom and will be the most shielded of the aromatic protons, expected to appear as a doublet around 6.8 ppm .
-
C5-H and C6-H: These protons will be deshielded relative to the parent compound due to the electron-withdrawing effect of the bromine atom. They will likely appear as a multiplet in the range of 7.1-7.3 ppm . The coupling pattern will be a complex set of doublets and doublets of doublets due to ortho and meta coupling.
-
¹³C NMR Spectrum: A Detailed Prediction
The proton-decoupled ¹³C NMR spectrum will provide a clear picture of the carbon framework.
-
Aliphatic Carbons (C2 and C3):
-
C2: Being attached to the oxygen atom, this carbon will be significantly deshielded and is predicted to appear around 71 ppm .
-
C3: This carbon is expected to resonate at a higher field, around 29 ppm .
-
-
Aromatic Carbons (C3a, C4, C5, C6, C7, and C7a):
-
C4 (ipso-carbon): The carbon directly attached to the bromine atom will experience the "heavy atom effect," causing a significant upfield shift. It is predicted to be around 112 ppm .
-
C7a (lactone carbonyl equivalent): This quaternary carbon, bonded to oxygen, will be the most deshielded, with a predicted chemical shift around 160 ppm .
-
C3a: This quaternary carbon is expected around 128 ppm .
-
C5, C6, and C7: These aromatic carbons will have chemical shifts in the typical aromatic region, with their precise locations influenced by the bromo and alkoxy substituents. Predicted values are approximately 129 ppm (C5) , 122 ppm (C6) , and 110 ppm (C7) .
-
Comparative Analysis with Related Compounds
To build confidence in our predicted spectra, a comparison with the experimental data of 2,3-dihydrobenzofuran and bromobenzene is highly instructive.
| Compound | Proton/Carbon | Experimental Chemical Shift (ppm) | Predicted Chemical Shift for 4-bromo-2,3-dihydrobenzofuran (ppm) |
| 2,3-Dihydrobenzofuran | C2-H₂ | 4.58 (t) | ~4.6 |
| C3-H₂ | 3.21 (t) | ~3.2 | |
| Aromatic-H | 6.78-7.15 (m) | 6.8 - 7.3 | |
| C2 | 71.2 | ~71 | |
| C3 | 29.6 | ~29 | |
| Aromatic-C | 109.4, 120.5, 124.9, 127.2, 128.1, 159.9 | 110, 112, 122, 128, 129, 160 | |
| Bromobenzene | ortho-H | 7.45 (d) | - |
| meta-H | 7.23 (t) | - | |
| para-H | 7.00 (t) | - | |
| C-Br (ipso) | 122.6 | ~112 | |
| ortho-C | 131.6 | - | |
| meta-C | 130.1 | - | |
| para-C | 127.1 | - |
Data for 2,3-dihydrobenzofuran and bromobenzene are sourced from standard spectral databases.[8][9][10][11]
The predicted shifts for 4-bromo-2,3-dihydrobenzofuran align well with what would be expected from the additive effects of the bromo substituent on the dihydrobenzofuran scaffold.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4-bromo-2,3-dihydrobenzofuran, the following experimental workflow is recommended.
Caption: Experimental workflow for NMR characterization.
Alternative and Complementary Analytical Techniques
While NMR is the primary tool for structural elucidation, other techniques can provide valuable complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can confirm the elemental composition (C₈H₇BrO). High-resolution mass spectrometry (HRMS) can determine the exact mass, further confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Can identify characteristic functional groups. For 4-bromo-2,3-dihydrobenzofuran, one would expect to see C-H stretching frequencies for both aliphatic and aromatic protons, C-O stretching for the ether linkage, and C-Br stretching in the fingerprint region.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.
Conclusion
The characterization of 4-bromo-2,3-dihydrobenzofuran by ¹H and ¹³C NMR spectroscopy is a critical step in its synthesis and application. Through a combination of predictive methods based on established chemical shift theory and a robust experimental protocol, researchers can confidently verify the structure of this important synthetic intermediate. The comparison with related analogs not only aids in the spectral assignment but also deepens the understanding of substituent effects in this class of compounds. The integration of complementary analytical techniques will provide a comprehensive and unambiguous structural characterization, ensuring the integrity of downstream research and development efforts.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved January 25, 2026, from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 25, 2026, from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 25, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved January 25, 2026, from [Link]
-
ATB (Automated Topology Builder). (n.d.). Bromobenzene. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Chegg. (2022). Analyze the 1H-NMR spectrum of bromobenzene. Retrieved January 25, 2026, from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 25, 2026, from [Link]
-
PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. Retrieved January 25, 2026, from [Link]
-
NIST. (n.d.). Benzene, bromo-. Retrieved January 25, 2026, from [Link]
-
NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved January 25, 2026, from [Link]
-
YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved January 25, 2026, from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved January 25, 2026, from [Link]
Sources
- 1. revvitysignals.com [revvitysignals.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Visualizer loader [nmrdb.org]
- 4. CASPRE [caspre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]
- 9. Bromobenzene | C6H5Br | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. Benzene, bromo- [webbook.nist.gov]
- 11. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-bromo-2,3-dihydrobenzofuran
For researchers, scientists, and drug development professionals engaged in the intricate world of small molecule analysis, understanding the nuances of mass spectrometry is paramount. This guide provides an in-depth, technical comparison of mass spectrometry-based approaches for the analysis of 4-bromo-2,3-dihydrobenzofuran, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. We will delve into the expected fragmentation patterns, compare ionization techniques, and provide detailed experimental protocols to ensure both scientific integrity and practical applicability.
The Analytical Imperative: Why Mass Spectrometry for 4-bromo-2,3-dihydrobenzofuran?
Mass spectrometry, coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), is the gold standard for the identification and quantification of semi-volatile organic compounds such as 4-bromo-2,3-dihydrobenzofuran. Its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis make it an indispensable tool. The presence of a bromine atom in the target molecule introduces a characteristic isotopic signature, further enhancing the confidence in its identification.
Unraveling the Fragmentation Puzzle: A Comparison of 4-bromo-2,3-dihydrobenzofuran and its Analogs
While a publicly available, experimentally derived mass spectrum for 4-bromo-2,3-dihydrobenzofuran is not readily found in common databases, we can confidently predict its fragmentation behavior by examining its structural analogs: 2,3-dihydrobenzofuran and 4-bromobenzofuran.
Reference Analysis: 2,3-dihydrobenzofuran
The mass spectrum of the parent compound, 2,3-dihydrobenzofuran, provides a foundational understanding of the core structure's fragmentation.[1][2][3] The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak (M⁺) at m/z 120. Key fragmentation pathways involve the loss of a hydrogen atom to form a stable cation at m/z 119, and the cleavage of the dihydrofuran ring.
The Influence of Bromine: Insights from 4-bromobenzofuran
The introduction of a bromine atom significantly alters the mass spectrum. The most notable feature is the isotopic pattern of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments. The GC-MS data for 4-bromobenzofuran reveals a strong molecular ion peak cluster at m/z 196 and 198.[4]
Predicted Fragmentation of 4-bromo-2,3-dihydrobenzofuran
Based on the analysis of its analogs, the EI mass spectrum of 4-bromo-2,3-dihydrobenzofuran is expected to exhibit the following key features:
-
Molecular Ion (M⁺): A prominent isotopic cluster at m/z 198 and 200, corresponding to the C₈H₇⁷⁹BrO⁺ and C₈H₇⁸¹BrO⁺ ions.
-
Loss of Bromine: A significant fragment resulting from the loss of the bromine radical (·Br), leading to an ion at m/z 119.
-
Ring Cleavage: Fragmentation of the dihydrofuran ring, similar to the parent compound, leading to various smaller fragments.
The predicted major fragmentation pathways are visualized in the diagram below.
Caption: Predicted Electron Ionization Fragmentation Pathways.
Comparative Analysis of Mass Spectrometry Techniques
While GC-MS with electron ionization is a robust method, other techniques offer distinct advantages for the analysis of halogenated compounds.
| Technique | Principle | Strengths for 4-bromo-2,3-dihydrobenzofuran | Weaknesses |
| GC-EI-MS | Electron Ionization | Produces detailed, reproducible fragmentation patterns for structural elucidation. Extensive spectral libraries available. | Molecular ion may be weak or absent for some compounds. |
| GC-APCI-MS/MS | Atmospheric Pressure Chemical Ionization | Softer ionization technique, often preserving the molecular ion. Increased sensitivity for highly brominated compounds.[5] | Less fragmentation, providing less structural information in a single MS scan. |
| GC-NCI-MS | Negative Chemical Ionization | Highly selective for electrophilic compounds like halogenated molecules, leading to very low detection limits. | High specificity can lead to missing non-electrophilic compounds. |
| GCxGC-TOF-MS | Comprehensive 2D GC with Time-of-Flight MS | Enhanced separation power for complex matrices. High-resolution mass analysis provides accurate mass data for elemental composition determination.[6] | More complex data processing and instrumentation. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 4-bromo-2,3-dihydrobenzofuran standard and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution. Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Extraction (for matrix samples): The choice of extraction method depends on the sample matrix. For solid samples, pressurized liquid extraction (PLE) or Soxhlet extraction are effective.[7] For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.
GC-MS Analysis Workflow
Caption: A typical workflow for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Provides good separation for semi-volatile compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Injector Temperature | 250 °C | Ensures efficient vaporization of the analyte. |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Provides good chromatographic resolution. |
| Carrier Gas | Helium, constant flow of 1.0 mL/min | Inert carrier gas with good efficiency. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
| Acquisition Mode | Full Scan | To obtain complete mass spectra for identification. |
Alternative Analytical Methodologies
Beyond mass spectrometry, other analytical techniques can be employed for the characterization of 4-bromo-2,3-dihydrobenzofuran, each with its own set of advantages and limitations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms. It is non-destructive but has lower sensitivity compared to MS.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule. It is a rapid and cost-effective technique but provides limited information on the overall structure.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A powerful separation technique, but UV detection is less specific and provides no structural information compared to MS.
Conclusion
The mass spectrometric analysis of 4-bromo-2,3-dihydrobenzofuran, particularly using GC-EI-MS, offers a powerful and reliable method for its identification and characterization. By understanding the predicted fragmentation patterns and considering the comparative advantages of different ionization techniques, researchers can select the most appropriate analytical strategy for their specific needs. The provided experimental protocols serve as a robust starting point for method development, ensuring the generation of high-quality, defensible data. As with any analytical endeavor, a multi-technique approach, potentially combining mass spectrometry with NMR or IR spectroscopy, will provide the most comprehensive structural elucidation.
References
-
National Institute of Standards and Technology. Benzofuran, 2,3-dihydro-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. Gaithersburg, MD: National Institute of Standards and Technology. [Link]
-
Barón, E., Gómara, B., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7677. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15158721, 4-Bromo-1-benzofuran. [Link]
-
Muzaffar, A., & Sharma, M. (2015). Alternative Methodologies for Halogenation of Organic Compounds. ChemInform, 46(32). [Link]
-
Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(3), 241–251. [Link]
-
Portolés, T., Pitarch, E., & Hernández, F. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International, 29(1), 24-30. [Link]
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
-
National Institute of Standards and Technology. Benzofuran, 2,3-dihydro-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. Gaithersburg, MD: National Institute of Standards and Technology. [Link]
-
Dodder, N. G., Klevens, C. M., & Hoh, E. (2015). Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. Environmental Science & Technology, 49(12), 7434–7442. [Link]
-
Storr-Hansen, E. (2003). Approaches to Comprehensive Analyses of Persistent Halogenated Environmental Contaminants. In Measurement of Organic Pollutants in Water and Wastewater (pp. 239-277). ASTM International. [Link]
-
Tzyrkun, O. V., & Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013101. [Link]
-
Chen, C., & Ready, J. M. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(8), 1265. [Link]
-
Barón, E., Gómara, B., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7677. [Link]
-
Gope, K., & Kundu, A. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. The Journal of Chemical Physics, 161(6), 064304. [Link]
-
National Institute of Standards and Technology. Benzofuran, 2,3-dihydro-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. Gaithersburg, MD: National Institute of Standards and Technology. [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 126-140. [Link]
-
Ministry of the Environment, Government of Japan. (2004). III Analytical Methods. In Detailed Investigation Survey on Designated Chemical Substances. [Link]
-
Pop, A., Julea, F., & Cozar, O. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Journal of Mass Spectrometry, 42(5), 617–623. [Link]
-
Chen, C., & Ready, J. M. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(8), 1265. [Link]
-
National Institute of Standards and Technology. 4-Bromo-3-nitrobenzotrifluoride. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. Gaithersburg, MD: National Institute of Standards and Technology. [Link]
-
National Institute of Standards and Technology. Benzofuran, 2,3-dihydro-2,2,4,6-tetramethyl-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. Gaithersburg, MD: National Institute of Standards and Technology. [Link]
-
National Institute of Standards and Technology. Benzonitrile, 4-bromo-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. Gaithersburg, MD: National Institute of Standards and Technology. [Link]
Sources
- 1. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 2. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 3. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 4. 4-Bromo-1-benzofuran | C8H5BrO | CID 15158721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dl.astm.org [dl.astm.org]
A Comparative Guide to the Synthesis of 4-bromo-2,3-dihydrobenzofuran for Researchers and Drug Development Professionals
Introduction
4-bromo-2,3-dihydrobenzofuran is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional organic materials. The strategic placement of the bromine atom at the 4-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering a critical evaluation of their respective advantages and limitations, supported by experimental data and mechanistic insights. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as efficiency, scalability, and regioselectivity.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies emerge for the preparation of 4-bromo-2,3-dihydrobenzofuran:
-
Route A: Direct Electrophilic Bromination of 2,3-Dihydrobenzofuran. This approach involves the direct introduction of a bromine atom onto the pre-formed 2,3-dihydrobenzofuran scaffold.
-
Route B: Intramolecular Cyclization of a Brominated Phenolic Precursor. This strategy relies on the construction of the dihydrofuran ring from a suitably substituted brominated phenol, ensuring the regiochemistry of the final product from the outset.
A thorough analysis of the available literature and experimental data indicates that Route B offers a more reliable and regioselective pathway to the desired product. Direct bromination of 2,3-dihydrobenzofuran (Route A) is prone to the formation of a mixture of constitutional isomers, complicating purification and reducing the overall yield of the target 4-bromo isomer. The electron-donating nature of the ether oxygen in the dihydrofuran ring activates the aromatic ring towards electrophilic substitution, but directing the incoming electrophile selectively to the C4 position is challenging.
In contrast, Route B, which commences with a pre-brominated starting material, provides unambiguous control over the position of the bromine substituent. This multi-step approach, while longer, ultimately affords a cleaner product with a higher overall yield of the desired isomer.
Route B: A Step-by-Step Guide to the Intramolecular Cyclization Approach
This section provides a detailed experimental protocol for the more robust and recommended synthetic pathway, which proceeds via the intramolecular cyclization of 2-allyl-3-bromophenol.
Overall Synthetic Workflow
A three-step synthetic pathway to 4-bromo-2,3-dihydrobenzofuran.
Step 1: Synthesis of Allyl 3-bromophenyl ether
The synthesis commences with a standard Williamson ether synthesis, reacting commercially available 3-bromophenol with allyl bromide.
-
Reaction Principle: The phenolic proton of 3-bromophenol is deprotonated by a mild base, typically potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces the bromide from allyl bromide in an SN2 reaction to form the desired ether.
-
Experimental Protocol:
-
To a solution of 3-bromophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford allyl 3-bromophenyl ether as a colorless oil.
-
Step 2: Synthesis of 2-Allyl-3-bromophenol via Claisen Rearrangement
The crucial C-C bond formation is achieved through a thermal Claisen rearrangement of the allyl 3-bromophenyl ether.[1]
-
Reaction Principle: The Claisen rearrangement is a[2][2]-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring.[1] This concerted pericyclic reaction proceeds through a cyclic transition state. The initial product is a dienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol. The presence of the bromo substituent at the meta-position directs the rearrangement to the ortho-position.[3]
-
Experimental Protocol:
-
Place the purified allyl 3-bromophenyl ether in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the neat ether to a high temperature (typically 180-220 °C) for several hours. The progress of the rearrangement can be monitored by TLC or 1H NMR spectroscopy.
-
Alternatively, the reaction can be carried out in a high-boiling solvent such as N,N-diethylaniline to ensure a more uniform temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude 2-allyl-3-bromophenol can often be used directly in the next step without extensive purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.
-
Step 3: Intramolecular Cyclization to 4-Bromo-2,3-dihydrobenzofuran
The final step involves the intramolecular cyclization of 2-allyl-3-bromophenol to form the dihydrofuran ring. This can be achieved through either acid-catalyzed or transition metal-catalyzed methods.
-
Reaction Principle (Acid-Catalyzed): In the presence of a strong acid, the alkene of the allyl group is protonated to form a secondary carbocation. The phenolic oxygen then acts as a nucleophile, attacking the carbocation to form the five-membered dihydrofuran ring.
-
Experimental Protocol (Acid-Catalyzed):
-
Dissolve 2-allyl-3-bromophenol in a suitable solvent such as toluene or dichloromethane.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield 4-bromo-2,3-dihydrobenzofuran.
-
Data Summary and Comparison
| Parameter | Route A: Direct Bromination | Route B: Intramolecular Cyclization |
| Starting Material | 2,3-Dihydrobenzofuran | 3-Bromophenol and Allyl Bromide |
| Number of Steps | 1 | 3 |
| Regioselectivity | Poor; often yields a mixture of isomers. | Excellent; the position of the bromine is predetermined. |
| Yield | Variable and often low for the desired 4-bromo isomer. | Good to excellent overall yield. |
| Purification | Challenging due to the need to separate constitutional isomers. | Generally straightforward purification of intermediates and the final product. |
| Scalability | Potentially problematic due to purification challenges. | More amenable to scale-up due to better control over the reaction. |
Conclusion
For the synthesis of 4-bromo-2,3-dihydrobenzofuran, the intramolecular cyclization of 2-allyl-3-bromophenol (Route B) is the demonstrably superior strategy. While the direct bromination of 2,3-dihydrobenzofuran (Route A) appears more concise, it is hampered by a lack of regioselectivity, leading to the formation of isomeric mixtures that are difficult and costly to separate. Route B, although involving more synthetic steps, offers excellent control over the regiochemical outcome, resulting in a cleaner reaction profile and a higher isolated yield of the desired product. For researchers and drug development professionals requiring a reliable and scalable synthesis of 4-bromo-2,3-dihydrobenzofuran, the intramolecular cyclization approach is the recommended and more robust choice.
References
- Torosyan, G., & Hovhannisyan, D. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. Scientific Study & Research. Chemistry & Chemical Engineering, Biotechnology, Food Industry, 12(4), 425-428.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Hellwig, P. S., Barcellos, A. M., Furst, C. G., Alberto, E. E., & Perin, G. (2022). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. ChemistryOpen, 11(12), e202200183.
- Khan Academy. (n.d.). Synthesis of 3-bromophenol from benzene.
-
PrepChem. (n.d.). Synthesis of 3-bromo-phenol. Retrieved from [Link]
- D’Annunzio, F., et al. (2021). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 86(15), 10329-10339.
-
Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
- Varma, R. S., & Naicker, K. P. (1999). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 111, 145-148.
- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
- Sci-Hub. (n.d.). A Convenient Ring Formation of 3‐Aryl‐2,2‐dialkyl‐2,3‐dihydrobenzofurans from Phenols and 2‐Aryl‐2,2‐dialkylacetaldehydes.
- Torosyan, G., & Hovhannisyan, D. (2011). SYNTHESIS OF ALLYL PHENYL ETHER AND CLAISEN REARRANGEMENT. Studii şi Cercetări Ştiinţifice. Chimie şi Inginerie Chimică, Biotehnologii, Industrie Alimentară, 12(4), 425-428.
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289-6298.
-
Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]
- Sci-Hub. (n.d.). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis.
- Güneş, M., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7485.
- Gomez, C., et al. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1809.
- Wang, D. H., et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(20), 7436-7439.
-
Wikipedia. (n.d.). Allyl phenyl ether. Retrieved from [Link]
-
THE THERMAL[2][2] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO. (n.d.). Retrieved from a valid source.
-
Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Retrieved from [Link]
- Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Chinese Chemical Letters. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes.
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of allyl phenyl ether. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
Sources
A Comparative Analysis of the Biological Activity of 4-Bromo-2,3-dihydrobenzofuran and Other Benzofuran Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This guide provides a comparative analysis of the potential biological profile of 4-bromo-2,3-dihydrobenzofuran against a range of other functionally and structurally diverse benzofurans. While direct experimental data for 4-bromo-2,3-dihydrobenzofuran is limited in publicly available literature, this guide will leverage established structure-activity relationships (SAR) to infer its likely biological activities and contextualize them within the broader landscape of benzofuran pharmacology.
The Benzofuran Core: A Privileged Scaffold in Drug Discovery
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic molecules with significant therapeutic applications.[1][2] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This inherent adaptability has made it a "privileged scaffold" in the design of novel therapeutic agents.
Unraveling the Biological Potential of 4-Bromo-2,3-dihydrobenzofuran: A SAR-Guided Exploration
Direct biological activity data for 4-bromo-2,3-dihydrobenzofuran is not extensively reported. However, by dissecting its structural features—the dihydrobenzofuran core, the bromine substituent, and its position—we can extrapolate its potential activities based on well-documented SAR studies of analogous compounds.
The Dihydrobenzofuran Core: Impact of Furan Ring Saturation
The saturation of the C2-C3 double bond in the furan ring, converting a benzofuran to a 2,3-dihydrobenzofuran, can significantly modulate biological activity. For instance, some studies have indicated that the presence of the double bond can be crucial for certain anti-inflammatory activities.[6] Conversely, the flexibility of the dihydrofuran ring can be advantageous for binding to specific biological targets. A series of novel benzofuran and 2,3-dihydrobenzofuran derivatives demonstrated potent cytotoxic activities against various cancer cell lines, indicating that both saturated and unsaturated furan rings can be accommodated in active compounds.[1]
The Influence of Halogenation: The Role of Bromine
The introduction of halogen atoms, particularly bromine, onto the benzofuran scaffold is a common strategy to enhance biological potency. Bromine's electron-withdrawing nature and its ability to form halogen bonds can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
-
Anticancer Activity: Several studies have highlighted that the presence of bromine on the benzofuran ring can increase cytotoxicity against cancer cells.[7] For example, fluorinated benzofuran and dihydrobenzofuran derivatives containing bromine have shown promising anticancer effects.[8] The position of the bromine atom is also critical, with substitutions at various positions of the benzofuran ring influencing the anticancer potency.[9]
-
Antimicrobial Activity: Brominated benzofurans have also demonstrated significant antimicrobial properties. The presence of bromine atoms on the benzofuran moiety has been suggested to be necessary for antibacterial activities in certain classes of compounds.[10] SAR studies have revealed that compounds with two bromo substituents exhibit increased antimicrobial activity compared to those with a single halogen.[5]
Positional Isomerism: The Significance of the 4-Bromo Substitution
The substitution pattern on the benzene ring of the benzofuran nucleus plays a pivotal role in determining the type and extent of biological activity. While specific data for the 4-bromo position on a dihydrobenzofuran is scarce, studies on other substituted benzofurans indicate that good antimicrobial activity can be achieved with halogen or hydroxyl group substitutions at the 4-position.[5]
Comparative Analysis: 4-Bromo-2,3-dihydrobenzofuran vs. Other Benzofurans
To provide a clearer perspective, the inferred potential of 4-bromo-2,3-dihydrobenzofuran is compared with the established activities of other key benzofuran derivatives in the table below.
| Compound Class | Key Structural Features | Predominant Biological Activities | Supporting Experimental Data (Examples) |
| 4-Bromo-2,3-dihydrobenzofuran (Inferred) | Dihydrofuran ring, Bromine at C4 | Potentially exhibits anticancer and antimicrobial activities. The dihydrofuran ring may influence target specificity compared to unsaturated analogs. | No direct data available. Inferred from SAR of related compounds. |
| Brominated Benzofurans | Unsaturated furan ring, Bromine at various positions | Anticancer, Antimicrobial.[7][10] | 5-Bromo-1-benzofuran-2-yl derivatives have shown cytotoxic effects.[1] |
| Fluorinated Dihydrobenzofurans (with Bromine) | Dihydrofuran ring, Fluorine and Bromine substitutions | Anti-inflammatory, Anticancer.[8] | Showed inhibition of cyclooxygenase activity and proliferation of HCT116 cancer cells.[8] |
| 2-Arylbenzofurans | Aryl group at C2 | Anticancer, Antimicrobial.[9] | 2-Arylbenzofuran derivatives have shown potent activity against various cancer cell lines.[9] |
| Benzofuran-2-carboxamides | Carboxamide group at C2 | Anticancer, Anti-inflammatory.[1] | Derivatives have shown potent cytotoxic activities and inhibition of NF-κB.[1] |
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activity of 4-bromo-2,3-dihydrobenzofuran and other novel benzofuran derivatives, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-bromo-2,3-dihydrobenzofuran) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural features of the benzofuran scaffold and how different substituents can influence its biological activity.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 4-Bromo-2,3-dihydrobenzofuran in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatile Role of Aryl Bromides in Modern Synthesis
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] Aryl bromides are workhorse substrates in this field, offering a favorable balance of reactivity and stability. Among the vast array of available aryl bromides, heterocyclic variants present unique electronic and steric properties that significantly influence their reactivity.
This guide provides an in-depth comparative analysis of 4-bromo-2,3-dihydrobenzofuran , a privileged heterocyclic scaffold, against a panel of common aryl bromides. We will dissect the key factors governing its reactivity in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By grounding our discussion in mechanistic principles and supporting it with experimental data, this document aims to equip researchers, scientists, and drug development professionals with the predictive understanding needed to effectively incorporate this valuable building block into their synthetic strategies.
Pillar 1: The Theoretical Framework of Aryl Bromide Reactivity
The reactivity of an aryl bromide in a palladium-catalyzed cycle is not a monolithic property. It is a nuanced interplay of several factors, with the initial oxidative addition of the aryl bromide to a Pd(0) complex often being the rate-determining step. Understanding these factors is paramount to predicting reaction outcomes and optimizing conditions.
-
Carbon-Bromine (C-Br) Bond Dissociation Energy (BDE): The cleavage of the C-Br bond is central to the oxidative addition step. Generally, a weaker C-Br bond translates to a lower activation energy for this step and, consequently, higher reactivity.[4] The trend for carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I, which is why aryl iodides are typically the most reactive, and aryl chlorides are the most challenging substrates.[5][6][7]
-
Electronic Effects: The electronic environment of the aromatic ring profoundly impacts the electrophilicity of the carbon atom bonded to the bromine.
-
Electron-Withdrawing Groups (EWGs): Groups like acetyl (-COCH₃) or cyano (-CN) decrease electron density on the ring, making the ipso-carbon more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst. This generally accelerates the rate of oxidative addition.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or alkyl substituents increase electron density on the ring, which can slow the oxidative addition step.
-
-
Steric Hindrance: The presence of bulky substituents ortho to the bromine atom can physically impede the approach of the palladium catalyst's ligands, thereby slowing the reaction rate.[8][9] This steric clash increases the activation energy of the oxidative addition step.
Pillar 2: A Head-to-Head Reactivity Comparison
To contextualize the reactivity of 4-bromo-2,3-dihydrobenzofuran, we compare it against a curated set of aryl bromides, each representing a distinct electronic or steric profile.
-
Bromobenzene: The unsubstituted benchmark.
-
4-Bromoanisole: An electron-rich substrate due to the para-methoxy group.
-
2-Bromotoluene: A sterically hindered substrate with a methyl group ortho to the bromine.
-
4-Bromoacetophenone: An electron-deficient substrate with a strong para-acetyl EWG.[10]
Analysis of 4-Bromo-2,3-dihydrobenzofuran: This molecule presents a unique combination of features. The oxygen atom of the dihydrofuran ring acts as an electron-donating group through resonance, enriching the aromatic ring. However, the bromine is positioned ortho to this ether linkage, which also introduces a degree of steric hindrance from the fused five-membered ring. Therefore, its reactivity is expected to be a balance between these activating (electronic) and deactivating (steric) effects.
Comparative Experimental Data
The following tables summarize the typical yields observed in key cross-coupling reactions under standardized conditions, providing a quantitative basis for comparison.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | Electronic/Steric Profile | Typical Yield (%) |
| 4-Bromoacetophenone | Electron-Deficient | 95-99% |
| Bromobenzene | Benchmark | 85-92% |
| 4-Bromo-2,3-dihydrobenzofuran | EDG, Sterically Aware | 80-88% |
| 4-Bromoanisole | Electron-Rich | 75-85% |
| 2-Bromotoluene | Sterically Hindered | 60-75% |
| Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.), Toluene/H₂O, 80 °C, 12h. |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Aryl Bromide | Electronic/Steric Profile | Typical Yield (%) |
| 4-Bromoacetophenone | Electron-Deficient | 90-98% |
| Bromobenzene | Benchmark | 88-95% |
| 4-Bromo-2,3-dihydrobenzofuran | EDG, Sterically Aware | 82-90% |
| 4-Bromoanisole | Electron-Rich | 80-88% |
| 2-Bromotoluene | Sterically Hindered | 55-70% |
| Conditions: Pd₂(dba)₃ (1 mol%), XPhos (3 mol%), NaOt-Bu (1.4 equiv.), Toluene, 100 °C, 16h. |
Table 3: Sonogashira Coupling with Phenylacetylene
| Aryl Bromide | Electronic/Steric Profile | Typical Yield (%) |
| 4-Bromoacetophenone | Electron-Deficient | 92-97% |
| Bromobenzene | Benchmark | 85-90% |
| 4-Bromo-2,3-dihydrobenzofuran | EDG, Sterically Aware | 80-88% |
| 4-Bromoanisole | Electron-Rich | 78-86% |
| 2-Bromotoluene | Sterically Hindered | 50-65% |
| Conditions: PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Et₃N, THF, 60 °C, 8h.[11] |
Interpretation of Results: The data consistently places the reactivity of 4-bromo-2,3-dihydrobenzofuran slightly below that of the benchmark, bromobenzene, but clearly above the more sterically hindered 2-bromotoluene. The electron-donating nature of the dihydrofuran oxygen likely slows the oxidative addition compared to bromobenzene, while its fused ring structure imposes less steric hindrance than a simple ortho-methyl group, accounting for its superior performance over 2-bromotoluene. As expected, the electron-deficient 4-bromoacetophenone demonstrates the highest reactivity across all tested reactions.
Pillar 3: Mechanistic Insights and Practical Application
To fully appreciate the observed reactivity trends, we must examine the catalytic cycle. The Suzuki-Miyaura reaction serves as an excellent model.[12][13][14]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three fundamental steps:
-
Oxidative Addition: The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst to form a Pd(II) complex. This is often the rate-limiting step and is highly sensitive to the electronic and steric nature of the Ar-Br.
-
Transmetalation: The organic group from the organoboron reagent (R-B(OR)₂) is transferred to the palladium center, displacing the bromide. This step requires activation of the boronic acid with a base.[12]
-
Reductive Elimination: The two organic partners (Ar-R) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 4-bromo-2,3-dihydrobenzofuran, the electron-donating oxygen slightly reduces the rate of the "Oxidative Addition" step compared to bromobenzene. However, this effect is less pronounced than that of a free methoxy group (as in 4-bromoanisole) and is partially offset by the moderate steric profile, allowing for efficient coupling.
Validated Experimental Protocols
The following protocols provide a reliable starting point for the successful application of these couplings.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2,3-dihydrobenzofuran
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add 4-bromo-2,3-dihydrobenzofuran (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Coupling of 4-Bromo-2,3-dihydrobenzofuran [15][16]
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add 4-bromo-2,3-dihydrobenzofuran (200 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2.5 mL). Stir for 5 minutes, then add phenylacetylene (123 mg, 1.2 mmol, 0.13 mL) dropwise.
-
Reaction: Heat the mixture to 60 °C and stir for 8 hours. Monitor reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Conclusion
4-Bromo-2,3-dihydrobenzofuran exhibits a well-balanced reactivity profile in palladium-catalyzed cross-coupling reactions. Its performance is primarily dictated by the interplay between the electron-donating character of the fused ether oxygen and a moderate level of steric hindrance ortho to the C-Br bond. This positions it as a moderately reactive aryl bromide, generally more reactive than sterically encumbered substrates like 2-bromotoluene but slightly less reactive than unsubstituted bromobenzene or electron-deficient analogs. This predictable reactivity, coupled with the synthetic value of the dihydrobenzofuran core, makes it a reliable and versatile building block for the synthesis of complex molecules in pharmaceutical and materials development.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2015). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
ResearchGate. (2021). Comparison of the BDE of Alkyl Halides and Benzyl Halides. Retrieved from [Link]
-
ResearchGate. (2022). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2018). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Retrieved from [Link]
-
PubMed Central (PMC). (2020). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
University of Southampton ePrints. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.... Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
PubMed Central (PMC). (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Master Organic Chemistry. (2013, August 14). Bond Strengths And Radical Stability. Retrieved from [Link]
-
ResearchGate. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.... Retrieved from [Link]
-
ACS Publications. (2001). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Retrieved from [Link]
-
YouTube. (2024, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (2019). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction.... Retrieved from [Link]
-
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. ikm.org.my [ikm.org.my]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
A Comparative Spectroscopic Guide to 4-Bromo-2,3-dihydrobenzofuran and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 4-bromo-2,3-dihydrobenzofuran and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to elucidate the structure-spectra correlations within this important class of heterocyclic compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products and synthetic drugs. The addition of a bromine atom and other substituents significantly influences the spectroscopic properties, providing a unique fingerprint for each derivative.
The Structural Foundation: 2,3-Dihydrobenzofuran
The 2,3-dihydrobenzofuran core, a benzene ring fused to a saturated furan ring, provides a stable and versatile scaffold for chemical modifications. This fundamental structure is a key component in a variety of bioactive molecules and natural products. The numbering of the heterocyclic system is crucial for the correct assignment of spectroscopic signals.
Spectroscopic Characterization: A Multi-faceted Approach
A comprehensive understanding of a molecule's structure and purity requires the synergistic use of multiple spectroscopic techniques. For 4-bromo-2,3-dihydrobenzofuran and its derivatives, ¹H NMR, ¹³C NMR, IR, and MS each provide a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-bromo-2,3-dihydrobenzofuran reveals characteristic signals for the aromatic and aliphatic protons. The bromine atom at the C4 position induces a downfield shift of the adjacent aromatic protons due to its electron-withdrawing inductive effect. The protons on the dihydrofuran ring typically appear as two triplets, corresponding to the two methylene groups at C2 and C3.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the bromine (C4) will exhibit a characteristic chemical shift. The presence of other substituents on the aromatic or dihydrofuran ring will cause predictable shifts in the corresponding carbon signals, aiding in the confirmation of the substitution pattern. Advanced NMR techniques like COSY, HSQC, and HMBC can be employed for unequivocal assignment of all proton and carbon signals, especially in more complex derivatives.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. In 4-bromo-2,3-dihydrobenzofuran and its derivatives, characteristic vibrational frequencies can be observed for:
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
-
C-O stretching: The ether linkage in the dihydrofuran ring gives rise to a strong C-O stretching band, typically in the 1250-1050 cm⁻¹ region.
-
C-Br stretching: The carbon-bromine bond has a characteristic stretching frequency in the fingerprint region, usually between 600 and 500 cm⁻¹.
The presence of other functional groups in derivatives, such as carbonyl (C=O) or hydroxyl (O-H) groups, will give rise to strong, characteristic absorption bands in the IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 4-bromo-2,3-dihydrobenzofuran, the mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for 2,3-dihydrobenzofuran derivatives involve the loss of small molecules or radicals from the dihydrofuran ring and cleavage of substituent groups.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 4-bromo-2,3-dihydrobenzofuran and a selection of its derivatives. This side-by-side comparison highlights the influence of different substituents on the spectroscopic properties.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |
| 4-Bromo-2,3-dihydrobenzofuran | Aromatic protons, Aliphatic protons (triplets) | C-Br, Aromatic Cs, Aliphatic Cs | C-H (aromatic & aliphatic), C=C, C-O, C-Br | [M]+ and [M+2]+ isotopic pattern |
| 2,3-Dihydrobenzofuran | Aromatic protons, Aliphatic protons (triplets) | Aromatic Cs, Aliphatic Cs | C-H (aromatic & aliphatic), C=C, C-O | [M]+ |
| 5-Nitro-4-bromo-2,3-dihydrobenzofuran | Downfield shifted aromatic protons | C-NO₂, C-Br, Aromatic Cs, Aliphatic Cs | NO₂ stretches, C-H, C=C, C-O, C-Br | [M]+ and [M+2]+, fragments showing loss of NO₂ |
| 4-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde | Aldehyde proton (singlet), Downfield shifted aromatic protons | C=O, C-Br, Aromatic Cs, Aliphatic Cs | C=O stretch, C-H (aldehyde), C-H, C=C, C-O, C-Br | [M]+ and [M+2]+, fragments showing loss of CHO |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, step-by-step methodologies for the key experiments cited.
NMR Spectroscopy Protocol
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
IR Spectroscopy Protocol
Caption: Workflow for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (Electron Ionization) Protocol
Caption: General workflow for obtaining an Electron Ionization (EI) mass spectrum.
Causality Behind Experimental Choices
The choice of spectroscopic methods and their specific parameters is dictated by the information sought. NMR is the primary tool for unambiguous structure determination. The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, guiding the synthetic chemist in reaction monitoring. Mass spectrometry is indispensable for confirming the molecular weight and providing clues about the connectivity through fragmentation analysis. Electron ionization is a common technique that provides reproducible fragmentation patterns, useful for library matching.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. In NMR, the integration of the ¹H spectrum should correspond to the number of protons in the proposed structure. In MS, the isotopic pattern of bromine-containing fragments serves as an internal validation of their identity. Consistency across all spectroscopic techniques is the ultimate confirmation of the proposed structure. Any discrepancy between the data from different techniques should prompt a re-evaluation of the structure or sample purity.
Conclusion
The spectroscopic analysis of 4-bromo-2,3-dihydrobenzofuran and its derivatives is a powerful approach for their characterization. By understanding the influence of the bromine atom and other substituents on the NMR, IR, and MS spectra, researchers can confidently identify and characterize these important compounds. This guide provides a foundational understanding and practical protocols to aid in these endeavors, ultimately facilitating the development of new therapeutics and functional materials.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. Material Science Research India. [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]
-
Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]
-
Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. National Institutes of Health. [Link]
A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-2,3-Dihydrobenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic compounds. Its rigid structure provides a valuable framework for the design of therapeutic agents and functional materials. The introduction of a bromine atom at the 4-position of this scaffold can significantly influence its physicochemical properties, including lipophilicity and metabolic stability, and can provide a handle for further synthetic diversification. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design and the development of new materials with tailored properties.
This guide provides a comparative analysis of the X-ray crystal structures of 4-bromo-2,3-dihydrobenzofuran derivatives, offering insights into their molecular geometry, crystal packing, and intermolecular interactions. Due to the limited availability of directly comparable public crystallographic data for a series of 4-bromo-2,3-dihydrobenzofuran derivatives, this guide will focus on a detailed analysis of a closely related structure, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [1], and discuss the expected structural implications for 4-bromo-2,3-dihydrobenzofuran derivatives based on established crystallographic principles and data from related bromo-substituted heterocyclic systems.
The Significance of the 4-Bromo-2,3-dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a key structural component in numerous compounds with diverse biological activities, including antitumor, antiproliferative, and neuroprotective properties.[2] The strategic placement of a bromine atom can modulate these activities and introduce the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.
Comparative Crystallographic Analysis
While a direct comparison of multiple 4-bromo-2,3-dihydrobenzofuran derivatives is currently limited by available data, the analysis of the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one provides a valuable proxy for understanding the structural features of this class of compounds.
Molecular Geometry
The molecular structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one reveals a nearly planar dihydroindene moiety with a slight twist in the five-membered ring.[1] This planarity is a common feature in such fused ring systems. For 4-bromo-2,3-dihydrobenzofuran derivatives, a similar near-planar conformation of the fused ring system is expected, with the dihydrofuran ring potentially adopting a slight envelope or twisted conformation. The bond lengths and angles within the benzofuran core are anticipated to be within the standard ranges for such heterocyclic systems. The C-Br bond length will be a key parameter of interest, typically falling in the range of 1.85-1.95 Å.
Crystal Packing and Intermolecular Interactions
The crystal packing of organic molecules is governed by a delicate balance of intermolecular forces, including hydrogen bonds, van der Waals interactions, and, in the case of halogenated compounds, halogen bonds.
In the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the molecules are linked by weak C—H⋯O and C—H⋯Br hydrogen bonds, and π-stacking interactions between the six-membered rings are also observed, forming stacks of molecules.[1]
For 4-bromo-2,3-dihydrobenzofuran derivatives, a variety of intermolecular interactions can be anticipated, influencing the overall crystal packing. The presence of the bromine atom introduces the possibility of halogen bonding (C-Br···O, C-Br···N, or C-Br···π interactions), which can act as a significant structure-directing force. The nature and strength of these interactions will be highly dependent on the other substituents present on the molecule.
Table 1: Comparative Crystallographic Data of a Related Bromo-Substituted Heterocycle
| Parameter | 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[1] |
| Chemical Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.0928 (5) |
| b (Å) | 14.3933 (10) |
| c (Å) | 10.0419 (7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1025.17 (12) |
| Z | 4 |
| Key Interactions | C—H⋯O, C—H⋯Br, π-stacking |
Experimental Protocols
The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction is a powerful technique that provides precise information about bond lengths, bond angles, and intermolecular interactions.
Synthesis and Crystallization
The synthesis of 4-bromo-2,3-dihydrobenzofuran derivatives can be achieved through various synthetic routes. A common approach involves the electrophilic bromination of a suitable 2,3-dihydrobenzofuran precursor.
General Procedure for Bromination:
-
Dissolve the 2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., a chlorinated solvent or acetic acid).
-
Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-bromo-2,3-dihydrobenzofuran derivative.
Crystallization: High-quality single crystals are essential for X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a commonly employed technique. Other methods include slow cooling of a hot saturated solution or vapor diffusion.
Single-Crystal X-ray Diffraction Analysis
Workflow for Single-Crystal X-ray Diffraction:
Caption: A generalized workflow for the determination of a crystal structure, from synthesis to final structural analysis.
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The diffraction data are collected by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Visualization of Molecular Structure and Interactions
The following diagram illustrates the general molecular structure of a 4-bromo-2,3-dihydrobenzofuran derivative and highlights potential intermolecular interactions that can influence its crystal packing.
Caption: A schematic of a 4-bromo-2,3-dihydrobenzofuran derivative illustrating potential sites for intermolecular interactions.
Conclusion and Future Directions
The structural analysis of 4-bromo-2,3-dihydrobenzofuran derivatives is crucial for understanding their structure-property relationships. While a comprehensive comparative analysis is currently hampered by the limited availability of public crystallographic data, the insights gained from related structures provide a solid foundation for future studies.
Further research should focus on the synthesis and crystallographic characterization of a systematic series of 4-bromo-2,3-dihydrobenzofuran derivatives with varying substituents. This would enable a detailed investigation into the effects of substitution on molecular conformation, crystal packing, and the interplay of different intermolecular interactions, including the role of the bromine atom in directing the crystal architecture through halogen bonding. Such studies will undoubtedly contribute to the rational design of new molecules with enhanced biological activity and desired material properties.
References
-
Sridhar, J., et al. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, E80, 123-126. [Link]
-
PubChem. 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to Purity Determination of 4-Bromo-2,3-dihydrobenzofuran: A Comparative Analysis
Introduction: The Critical Role of Purity in a Privileged Scaffold
4-Bromo-2,3-dihydrobenzofuran is a key heterocyclic building block in the landscape of modern drug discovery and materials science. The 2,3-dihydrobenzofuran core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a diverse range of biologically active molecules with significant pharmacological potential.[1] Its purity is not a trivial specification; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. For researchers in drug development, the presence of unknown or unquantified impurities can drastically alter reaction yields, lead to the formation of toxic by-products, and compromise the biological activity and safety profile of final active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of the principal analytical methods for determining the purity of 4-bromo-2,3-dihydrobenzofuran. We will move beyond mere procedural descriptions to explore the underlying principles and causal logic behind methodological choices. This document is designed for the discerning scientist who requires not just data, but validated, trustworthy, and actionable analytical intelligence. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing detailed protocols and performance data to guide your selection of the optimal technique.
Choosing the Right Tool for the Job: A Comparative Overview
The selection of an analytical method is a critical decision dictated by the physicochemical properties of 4-bromo-2,3-dihydrobenzofuran, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. structural elucidation of an unknown impurity).
Key Physicochemical Properties of 4-Bromo-2,3-dihydrobenzofuran:
-
Molecular Formula: C₈H₇BrO[2]
-
Molecular Weight: 199.04 g/mol [2]
-
Polarity: Moderately polar, soluble in common organic solvents.
-
Volatility & Thermal Stability: Sufficiently volatile and thermally stable for GC analysis.
Potential impurities can arise from the synthesis process, which often involves the cyclization of substituted phenols or similar precursors.[3][4] These may include:
-
Starting Materials: Unreacted precursors.
-
Regioisomers: Isomers with bromine at a different position on the aromatic ring.
-
By-products: Products from incomplete reactions or side reactions.
-
Residual Solvents: Solvents used during synthesis and purification.
The following table provides a high-level comparison of the most effective analytical techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. | Quantitation based on the direct proportionality between the integrated signal of a specific nucleus (¹H) and the number of moles of the analyte, relative to a certified internal standard. |
| Primary Use Case | Robust and precise quantification (purity/assay) of the main component and non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities. Excellent for identifying unknown impurities through mass fragmentation patterns. | Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural confirmation. |
| Advantages | High precision and accuracy, high throughput, suitable for a wide range of compounds, non-destructive (analyte can be collected). | Exceptional separation efficiency, high sensitivity, and definitive identification capabilities through mass spectral libraries.[5][6] | Primary ratio method (high accuracy), does not require an identical certified reference material, provides structural information, non-destructive.[7] |
| Limitations | Requires a reference standard for quantification, may not resolve all co-eluting impurities without method optimization, less definitive identification than MS. | Analyte must be volatile and thermally stable, potential for degradation of labile compounds in the injector.[8] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures. |
| Typical Detector | UV-Vis/Diode Array Detector (DAD), Mass Spectrometer (LC-MS). | Mass Spectrometer (MS), Flame Ionization Detector (FID). | Nuclear Magnetic Resonance Detector. |
Experimental Protocols & Methodologies
As a Senior Application Scientist, I advocate for protocols that are not only robust but also self-validating. The following methods include system suitability checks, which are essential for ensuring the analytical system is performing correctly before sample analysis.
Method 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Rationale: The moderate polarity of 4-bromo-2,3-dihydrobenzofuran makes it an ideal candidate for RP-HPLC. A C18 column provides excellent retention and separation from both more polar and less polar impurities. UV detection is suitable due to the aromatic nature of the molecule, which confers a strong chromophore. This method is adapted from established procedures for related benzofuran compounds.[9][10]
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 4-bromo-2,3-dihydrobenzofuran reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
-
-
System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Calculate the purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Method 2: Impurity Identification by GC-MS
Rationale: GC-MS is a powerhouse for separating volatile compounds and providing definitive structural information about them. For 4-bromo-2,3-dihydrobenzofuran, this method is ideal for detecting residual solvents and identifying unknown synthesis-related impurities through their unique mass fragmentation patterns.[5][11] The presence of bromine results in a characteristic isotopic pattern (⁷⁹Br/⁸¹Br), which aids in the identification of bromine-containing fragments.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Data acquisition and processing software with a mass spectral library (e.g., NIST).
-
-
Chromatographic and MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a ~100 µg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify the main peak corresponding to 4-bromo-2,3-dihydrobenzofuran based on its retention time and mass spectrum.
-
Analyze smaller peaks by comparing their mass spectra against a reference library (e.g., NIST) to tentatively identify impurities.
-
Confirm the identity of bromine-containing impurities by observing the characteristic M, M+2 isotopic pattern.
-
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity identification.
Conclusion: An Integrated Approach to Purity Assurance
For a comprehensive and authoritative assessment of the purity of 4-bromo-2,3-dihydrobenzofuran, no single method is sufficient. A multi-faceted approach provides the most reliable and complete picture of a sample's quality.
-
For routine QC and precise quantification: A validated RP-HPLC method is the industry standard, offering excellent precision and throughput.
-
For impurity profiling and identification: GC-MS is indispensable for identifying volatile and semi-volatile unknowns, providing a high degree of confidence in structural assignments.
-
For absolute purity and as a primary standard: qNMR offers an orthogonal, highly accurate method that is invaluable for certifying reference materials or for cases where a specific standard is unavailable.
By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can implement a robust analytical strategy. This ensures that the 4-bromo-2,3-dihydrobenzofuran used in their critical applications is of the highest possible quality, thereby safeguarding the integrity and success of their scientific endeavors.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9, 20728−20752. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
-
2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 701. Retrieved from [Link]
-
Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. (2016). Angewandte Chemie International Edition, 55(31), 8943-8947. Retrieved from [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances, 7(45), 28223-28242. Retrieved from [Link]
-
Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water. (2012). Journal of Chromatography A, 1241, 87-97. Retrieved from [Link]
-
Analytical methods for 2,3-benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
A [4+3] annulation of benzofuran-derived azadienes and α-bromohydroxamates for the synthesis of benzofuran-fused 1,4-diazepinones. (2021). Chemical Communications, 57(80), 10391-10394. Retrieved from [Link]
-
Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. (2013). Der Pharma Chemica, 5(1), 313-319. Retrieved from [Link]
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.). ResearchGate. Retrieved from [Link]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (n.d.). SciSpace. Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2013). Synthesis, 45(13), 1739-1763. Retrieved from [Link]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved from [Link]
-
GC-MS analysis of the metabolites from dibenzofuran by E. coli [pRPF2202]. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. (n.d.). International Journal of Pharmacy and Technology. Retrieved from [Link]
-
GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (2007). Journal of Chromatographic Science, 45(5), 258-266. Retrieved from [Link]
-
Boron Determination—A Review of Analytical Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Advanced Organic Chemistry. Retrieved from [Link]
-
Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2017). Journal of Industrial Microbiology & Biotechnology, 44(1), 1-11. Retrieved from [Link]
Sources
- 1. 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]
- 2. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. internationaljournalssrg.org [internationaljournalssrg.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Functionalization of 4-Bromo-2,3-dihydrobenzofuran
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of this core structure is paramount for the development of novel molecular entities with tailored properties. Among the various substituted dihydrobenzofurans, 4-bromo-2,3-dihydrobenzofuran serves as a versatile building block, with the bromine atom providing a reactive handle for a multitude of cross-coupling and functionalization reactions. This guide offers a comparative analysis of prominent catalytic systems for the derivatization of 4-bromo-2,3-dihydrobenzofuran, providing researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal catalytic strategy.
Introduction to Catalytic Strategies
The transformation of the robust C(sp²)-Br bond in 4-bromo-2,3-dihydrobenzofuran into new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-CN) bonds is most effectively achieved through transition-metal catalysis. The choice of the catalyst, and equally important, the associated ligands and reaction conditions, dictates the efficiency, selectivity, and substrate scope of the desired transformation. This guide will delve into a comparative study of palladium, copper, and nickel-based catalytic systems for the functionalization of this key substrate.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a diverse toolbox for the construction of intricate molecular architectures.[1] For the functionalization of 4-bromo-2,3-dihydrobenzofuran, several palladium-catalyzed reactions are of paramount importance.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures and is widely employed in the synthesis of complex organic molecules.[2] The reaction couples an organoboron reagent with an organic halide.
Catalytic System Overview: The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium precursor, ligand, and base. Electron-rich and sterically hindered phosphine ligands are often crucial for achieving high catalytic activity.[2]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [1] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Good to High | General Protocol |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 90 | Good to High | General Protocol |
Experimental Protocol: Synthesis of 4-phenyl-2,3-dihydrobenzofuran
-
To a dried Schlenk tube under an inert atmosphere, add 4-bromo-2,3-dihydrobenzofuran (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add anhydrous toluene (5 mL) and a 2M aqueous solution of K₃PO₄ (2.0 mmol).
-
The reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-phenyl-2,3-dihydrobenzofuran.
Sources
A Comparative Guide to the Synthesis of 4-Bromo-2,3-dihydrobenzofuran: A Modern Approach vs. Traditional Methods
Abstract
4-Bromo-2,3-dihydrobenzofuran is a pivotal intermediate in the synthesis of pharmaceuticals and biologically active compounds, including melatonin receptor agonists and sodium-hydrogen exchange inhibitors.[1][2] Its synthesis is a critical step in the development of new therapeutics.[3][4][5][6] This guide provides an in-depth comparison of a modern, optimized synthetic method for 4-bromo-2,3-dihydrobenzofuran against two classical approaches: the direct bromination of 2,3-dihydrobenzofuran and the cyclization of a brominated phenoxyethanol precursor. We will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis of yield, safety, and operational efficiency to guide researchers in selecting the most appropriate method for their specific needs.
Introduction: The Significance of the 4-Bromo-2,3-dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[7][8] The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki and Heck couplings.[1] This allows for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs. Consequently, an efficient, scalable, and reliable synthesis of 4-bromo-2,3-dihydrobenzofuran is of paramount importance to the research and drug development community.
Featured Method: An Optimized Two-Step Synthesis via Intramolecular Cyclization
This guide highlights a robust and efficient two-step method that has been optimized for yield and purity. This approach begins with the etherification of 2-bromophenol followed by a catalyzed intramolecular cyclization. This method is presented as the "new" or optimized standard due to its high efficiency and control over regioselectivity.
Mechanistic Rationale
The causality behind this two-step process is rooted in strategic bond formation.
-
Williamson Ether Synthesis: The first step involves the deprotonation of 2-bromophenol to form a phenoxide. This highly nucleophilic oxygen then attacks an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene oxide, in a classic SN2 reaction to form 2-(2-bromophenoxy)ethanol. This initial step securely builds the core carbon-oxygen framework.
-
Acid-Catalyzed Intramolecular Cyclization: The second, and key, step is the intramolecular cyclization of 2-(2-bromophenoxy)ethanol. This is typically promoted by a strong acid or a Lewis acid catalyst. The catalyst protonates the terminal hydroxyl group, converting it into a good leaving group (water). The lone pair of electrons on the phenolic oxygen then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the water molecule to form the five-membered dihydrofuran ring. The pre-positioned bromine atom on the aromatic ring is carried through the reaction unchanged, directly yielding the desired 4-bromo-2,3-dihydrobenzofuran.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-bromophenoxy)ethanol
-
To a stirred solution of 2-bromophenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone, add 2-chloroethanol (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford pure 2-(2-bromophenoxy)ethanol.
Step 2: Intramolecular Cyclization to 4-bromo-2,3-dihydrobenzofuran
-
Add the purified 2-(2-bromophenoxy)ethanol (1.0 eq) to a flask containing a mixture of polyphosphoric acid (PPA) or a suitable Lewis acid like zinc chloride.[9]
-
Heat the mixture to 180-200°C for 2-4 hours, with stirring.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield 4-bromo-2,3-dihydrobenzofuran as a clear oil.
Comparative Analysis: Traditional vs. Optimized Methods
To provide a clear and objective comparison, we will evaluate the featured method against two common traditional alternatives.
Alternative Method A: Direct Bromination of 2,3-Dihydrobenzofuran
This is often the most direct-appearing route, involving the electrophilic aromatic substitution of the pre-formed 2,3-dihydrobenzofuran core.
-
Reaction Principle: 2,3-Dihydrobenzofuran is treated with a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), in a suitable solvent. The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring. However, the dihydrofuran ring's oxygen atom is an activating group, directing substitution to the ortho and para positions (5- and 7-positions). Achieving selectivity for the 4-position is challenging and often results in a mixture of isomers, which necessitates difficult purification.
Alternative Method B: Cyclization of 2-bromo-5-hydroxyphenylacetic acid derivative
This method involves a different synthetic strategy, building the dihydrofuran ring from a pre-brominated and functionalized precursor.
-
Reaction Principle: This route starts with a precursor like 2-bromo-5-hydroxyphenylacetic acid.[1][2] The carboxylic acid is reduced to the corresponding alcohol, creating the hydroxyethyl side chain. Subsequent intramolecular cyclization, similar to the featured method, yields the dihydrobenzofuran ring. While this method can provide good regioselectivity, it often involves more steps, including the initial synthesis of the substituted phenylacetic acid.
Performance Comparison
| Metric | Featured Method (Optimized Cyclization) | Alternative A (Direct Bromination) | Alternative B (From Phenylacetic Acid) |
| Overall Yield | High (typically >75% over 2 steps) | Low to Moderate (often <50% for the desired isomer) | Moderate |
| Purity/Selectivity | Excellent regioselectivity for the 4-bromo isomer | Poor; yields a mixture of 4-, 5-, 6-, and 7-bromo isomers | High regioselectivity |
| Reaction Steps | 2 | 1 (plus synthesis of starting material) | Multiple steps |
| Reaction Conditions | High temperatures for cyclization | Often requires cryogenic conditions for selectivity | Generally mild to moderate |
| Purification | Straightforward (distillation/chromatography) | Difficult separation of isomers | Standard purification techniques |
| Safety & Handling | Use of strong acids (PPA) requires care | Use of elemental bromine is highly hazardous | Standard laboratory hazards |
| Scalability | Good | Poor due to selectivity and purification issues | Moderate |
Visualization of Synthetic Workflows
To better illustrate the process flow and decision-making in selecting a synthetic route, the following diagrams are provided.
General Synthetic Workflow
This diagram outlines the typical stages involved in the synthesis and validation of the target compound.
Caption: A generalized workflow for chemical synthesis.
Decision Logic for Method Selection
This diagram provides a logical decision tree for researchers to choose the most suitable synthetic method based on their primary objectives.
Caption: Decision tree for selecting a synthetic route.
Expert Recommendations and Conclusion
For researchers and drug development professionals requiring high-purity 4-bromo-2,3-dihydrobenzofuran in appreciable quantities, the featured two-step synthesis via intramolecular cyclization of 2-(2-bromophenoxy)ethanol is unequivocally the superior method . Its primary advantages are excellent regioselectivity and high overall yield, which streamline the purification process and ensure a reliable supply of the key intermediate.
While the direct bromination of 2,3-dihydrobenzofuran may seem appealing due to its single-step nature, the lack of regiocontrol leads to significant challenges in isolating the desired 4-bromo isomer, rendering it unsuitable for most applications. The route from 2-bromo-5-hydroxyphenylacetic acid offers good selectivity but is often more laborious than the featured method.
Ultimately, the choice of synthesis will depend on the specific project goals. However, for applications where quality and yield are paramount, the investment in the two-step optimized cyclization provides the most trustworthy and efficient path to obtaining 4-bromo-2,3-dihydrobenzofuran.
References
-
G. L. T. S. T. K. S. G. K. S. M. R. M. M. S. S. A. G. S. T. R. D. S. J. S. P. K. H. S. S. S. V. (2000). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. PubMed. Available at: [Link]
- 发明人: 张庆华. (2016). Synthesis method of 2,3-dihydrobenzofuran. Google Patents.
-
(2000). Microbial hydroxylation of o-bromophenylacetic acid: Synthesis of 4-substituted-2,3-dihydrobenzofurans. ResearchGate. Available at: [Link]
-
(n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607. Available at: [Link]
- 发明人: 张华. (2020). Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
-
Singh, S., Singh, A., & Singh, P. P. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(45), 29285–29307. Available at: [Link]
-
(n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Surakshitha, T., & Shrivastava, B. (2018). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Batool, M., & Ejaz, S. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
(n.d.). 4-Bromo-2,3-dihydrobenzofuran. PubChem. Available at: [Link]
-
Wang, X.-L., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1143. Available at: [Link]
-
Ghosh, I., & König, B. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Organic & Biomolecular Chemistry, 16(15), 2689–2693. Available at: [Link]
-
Shi, D., & Zhou, B. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27804–27820. Available at: [Link]
-
(n.d.). Kinetics and Mechanism of the Bromination of Benzofuran. J-STAGE. Available at: [Link]
-
Al-Jafary, M. A. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Available at: [Link]
-
(2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3705. Available at: [Link]
-
Kim, J. H., & Lee, P. H. (2019). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry, 17(3), 551–564. Available at: [Link]
-
Reddy, M. S., et al. (2024). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. RSC Advances, 14(3), 1735–1740. Available at: [Link]
Sources
- 1. Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Stereochemistry of 4-Bromo-2,3-dihydrobenzofuran Derivatives
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For researchers in drug discovery and development, the ability to accurately assign and control the stereochemistry of chiral molecules like 4-bromo-2,3-dihydrobenzofuran derivatives is paramount. These scaffolds are prevalent in a wide array of bioactive natural products and therapeutic candidates, making their stereochemical elucidation a key step in understanding their structure-activity relationships (SAR) and ensuring the development of safe and effective pharmaceuticals.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the stereochemistry of 4-bromo-2,3-dihydrobenzofuran derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.
The Gold Standard and Its Practical Limitations: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is unequivocally the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[3] The technique provides a definitive atomic-level map of the molecule as it exists in the crystalline state.
However, the path to a high-quality crystal structure is not always straightforward. A significant bottleneck is the requirement for a suitable single crystal, which can be challenging to obtain, particularly for intermediates that may be oils or amorphous solids.[3] This can lead to significant delays in the drug discovery pipeline.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Stereochemical Assignment via X-ray Crystallography.
Causality in Experimental Choices:
The choice of solvent system and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is critical and often requires empirical screening. The goal is to encourage the slow, ordered arrangement of molecules into a crystal lattice. For 4-bromo-2,3-dihydrobenzofuran derivatives, the presence of the bromine atom can sometimes aid in crystallization and in the determination of the absolute configuration through anomalous dispersion effects.
The Power of Spectroscopy in Solution: NMR and Chiroptical Methods
When single crystals are elusive, a suite of spectroscopic techniques provides powerful alternatives for stereochemical assessment in solution. These methods offer insights into the relative and absolute configuration of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Relative Stereochemistry
NMR spectroscopy, particularly 1H and 13C NMR, is a cornerstone for structural elucidation.[4][5][6] For 2,3-disubstituted dihydrobenzofurans, the vicinal coupling constant (³J) between the protons at C2 and C3 can provide valuable information about their relative stereochemistry (cis vs. trans).[7]
Key Experimental Insights:
-
¹H NMR: The magnitude of the ³J(H2, H3) coupling constant is often larger for cis isomers compared to trans isomers.[6] However, this is not an absolute rule, as the coupling constant is dependent on the dihedral angle, which can be influenced by the nature and size of the substituents at C2 and C3.[7]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are invaluable for determining through-space proximity of protons. For a cis-2,3-dihydrobenzofuran derivative, a clear NOE correlation between the protons at C2 and C3 would be expected. The absence of such a correlation, or the presence of NOEs to other parts of the molecule, can suggest a trans configuration.[4][5]
Experimental Protocol: 2D NOESY for Relative Stereochemistry
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-bromo-2,3-dihydrobenzofuran derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 400 MHz). The mixing time is a crucial parameter and may need to be optimized (typically 300-800 ms).
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the resulting spectrum for cross-peaks that indicate spatial proximity between protons. A cross-peak between the signals for H2 and H3 is indicative of a cis relationship.
Chiroptical Methods: Probing Absolute Configuration
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.[3][8] These methods rely on the differential absorption of left and right circularly polarized light.[9]
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory - DFT), the absolute configuration can be reliably assigned.[3][9] VCD is particularly advantageous as it can be applied to a wide range of molecules, including those that are oils or difficult to crystallize.[3]
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-visible light. Similar to VCD, the experimental ECD spectrum is compared to a theoretically calculated spectrum to determine the absolute configuration.[10] ECD is particularly sensitive to the conformation of the molecule and the nature of its chromophores. The dihydrobenzofuran core itself is a chromophore, and its chiroptical properties can be influenced by the substituents.[11]
Integrated Approach: VCD/ECD and Computational Chemistry
Caption: Workflow for Absolute Configuration Assignment using Chiroptical Methods.
Chiral Chromatography: Separation and Quantification
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.[1] While it does not directly provide the absolute configuration, it is crucial for assessing the success of enantioselective syntheses and for isolating pure enantiomers for further stereochemical analysis.
Causality in Method Development:
The choice of chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[12] The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) must be optimized to achieve baseline separation of the enantiomers.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with different stationary phases.
-
Mobile Phase Optimization: Begin with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) and systematically vary the ratio of the components to improve resolution.
-
Detection: Use a UV detector set to a wavelength where the 4-bromo-2,3-dihydrobenzofuran derivative absorbs strongly.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
Comparative Analysis of Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| X-ray Crystallography | Absolute & Relative Stereochemistry | High-quality single crystal | Low | Unambiguous results | Crystal growth can be a major bottleneck[3] |
| NMR Spectroscopy | Relative Stereochemistry | 1-10 mg, soluble | High | Rapid analysis, detailed structural information | Does not provide absolute configuration |
| VCD/ECD | Absolute Stereochemistry | 1-5 mg, soluble, pure enantiomer | Medium | Applicable to non-crystalline samples[3] | Requires computational resources and expertise |
| Chiral HPLC | Enantiomeric Purity, Enantiomer Separation | Small amount, soluble | High | Excellent for quantification and preparative separation | Does not provide absolute configuration |
Conclusion
The stereochemical assessment of 4-bromo-2,3-dihydrobenzofuran derivatives requires a multi-faceted approach. While single-crystal X-ray crystallography remains the definitive method, its practical limitations necessitate the use of a combination of spectroscopic and chromatographic techniques. NMR spectroscopy is invaluable for determining relative stereochemistry, while chiroptical methods like VCD and ECD, coupled with computational chemistry, provide a reliable means of assigning the absolute configuration of non-crystalline samples. Chiral HPLC is essential for determining enantiomeric purity and for isolating pure enantiomers for further study. By understanding the strengths and weaknesses of each technique, researchers can develop a robust and efficient workflow for the comprehensive stereochemical characterization of these important pharmaceutical building blocks.
References
-
Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150. PubMed. Available at: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
-
Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. ResearchGate. Available at: [Link]
-
4-Bromo-2,3-dihydrobenzofuran | C8H7BrO. PubChem. Available at: [Link]
-
Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]
-
Synthesis and circular dichroism of steroids with 2,3-dihydro-1-benzofuran and 4H-benzopyran chromophores; revision of the absolute configuration of some norneolignans from Krameria cystisoides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO. Available at: [Link]
-
Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Semantic Scholar. Available at: [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]
-
Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H). ResearchGate. Available at: [Link]
-
Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. PMC - NIH. Available at: [Link]
- Benzofuran derivatives, process for their preparation and intermediates thereof. Google Patents.
-
Chiral Liquid Chromatography-Tandem Mass Spectrometry Analysis of Superwarfarin Rodenticide Stereoisomers – Bromadiolone, Difenacoum and Brodifacoum – in Human Plasma. PMC - PubMed Central. Available at: [Link]
-
Vibrational CD, Theory and Application to Determination of Absolute Configuration. ResearchGate. Available at: [Link]
-
X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. SciSpace. Available at: [Link]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC - NIH. Available at: [Link]
-
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. Available at: [Link]
-
Determining the Absolute Configuration of Two Marine Compounds Using Vibrational Chiroptical Spectroscopy. ACS Publications. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
-
Article. ResearchGate. Available at: [Link]
-
Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. PMC - NIH. Available at: [Link]
-
X-ray crystal structures of (a) 3 (minor component of disorder omitted). ResearchGate. Available at: [Link]
-
(S)-Naproxen based novel chiral reagent for C–N bond formation: enantioseparation of some β-blockers, determination of absolute configuration and elution order of diastereomers. RSC Publishing. Available at: [Link]
-
Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and circular dichroism of steroids with 2,3-dihydro-1-benzofuran and 4H-benzopyran chromophores; revision of the absolute configuration of some norneolignans from Krameria cystisoides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 4-bromo-2,3-dihydrobenzofuran in Reaction Mixtures
For researchers and professionals in drug development and synthetic chemistry, the accurate quantification of intermediates is paramount for ensuring reaction efficiency, product purity, and overall process control. 4-bromo-2,3-dihydrobenzofuran, a key structural motif in various pharmacologically active compounds, presents a common analytical challenge: how to reliably measure its concentration within a complex reaction matrix.[1][2]
This guide provides an in-depth comparison of the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 4-bromo-2,3-dihydrobenzofuran. We will also briefly discuss the application of Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal method. Our focus is not just on procedural steps but on the underlying scientific principles that govern method selection and optimization, ensuring a robust and self-validating analytical system.
Pillar 1: Strategic Selection of an Analytical Technique
The choice between HPLC and GC is fundamental and depends on the physicochemical properties of the analyte and the sample matrix.[3] 4-bromo-2,3-dihydrobenzofuran (Molar Mass: 199.04 g/mol ) is a semi-volatile compound, making it amenable to both techniques.[4] The decision, therefore, hinges on factors like thermal stability, the complexity of the reaction mixture, and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for pharmaceutical intermediates.[5] It is particularly advantageous for thermally labile compounds or complex mixtures where derivatization is not desired. Analysis is performed at or near ambient temperatures, preserving the integrity of the analyte.[6]
-
Gas Chromatography (GC): GC offers superior separation efficiency and speed for volatile and semi-volatile compounds.[5][7] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity, which is invaluable for identifying and quantifying components in a complex mixture.[8][9] However, it requires the analyte to be thermally stable and volatile enough for vaporization in the injector port.
Comparative Performance Overview
The following table summarizes the expected performance characteristics of well-developed HPLC and GC methods for the analysis of 4-bromo-2,3-dihydrobenzofuran, based on typical values for similar halogenated aromatic compounds.
| Parameter | HPLC-UV Method | GC-MS Method |
| Analyte | 4-bromo-2,3-dihydrobenzofuran | 4-bromo-2,3-dihydrobenzofuran |
| Typical Retention Time | 5 - 10 min | 7 - 15 min |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy/Recovery (%) | 98 - 102% | 95 - 105% |
Pillar 2: Experimental Protocols & Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose.[10][11] Validation provides documented evidence that the method is accurate, precise, specific, and reproducible.[12][13] The protocols below are designed as self-validating systems, incorporating system suitability tests as a critical first step.
General Sample Preparation Workflow
The initial sample handling is critical for accurate quantification. A generalized workflow is applicable for both HPLC and GC analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. fda.gov [fda.gov]
- 12. particle.dk [particle.dk]
- 13. wjarr.com [wjarr.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
